molecular formula C5H11N3O B13646934 (2S)-Pyrrolidine-2-carbohydrazide

(2S)-Pyrrolidine-2-carbohydrazide

Cat. No.: B13646934
M. Wt: 129.16 g/mol
InChI Key: CMCFIGZTTYAYIZ-BYPYZUCNSA-N
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Description

(2S)-Pyrrolidine-2-carbohydrazide (Molecular Formula: C5H11N3O, Monoisotopic Mass: 129.09021 Da) is a chiral building block and key research intermediate derived from L-proline . This compound features a stereogenic center and a hydrazide group, making it a versatile scaffold in medicinal chemistry and drug discovery . Its primary research application is as a core structure in the development of inhibitors for zinc-containing metalloproteases, which are significant targets for treating various diseases . The pyrrolidine ring is a privileged structure in drug design due to its sp3-hybridization, which allows for extensive exploration of the pharmacophore space and contributes favorably to the stereochemistry and three-dimensional coverage of potential drug candidates . Researchers also explore related pyrrolidine-2-carbohydrazide derivatives for their potential as colorimetric chemosensors for the detection of metal ions such as zinc (Zn2+) . As a proline derivative, this chiral scaffold is of interest in the development of organocatalysts for asymmetric synthesis, building upon the known utility of similar compounds like proline hydrazides in facilitating stereoselective transformations . This product is intended for research purposes in chemical synthesis and drug discovery investigations. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11N3O

Molecular Weight

129.16 g/mol

IUPAC Name

(2S)-pyrrolidine-2-carbohydrazide

InChI

InChI=1S/C5H11N3O/c6-8-5(9)4-2-1-3-7-4/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1

InChI Key

CMCFIGZTTYAYIZ-BYPYZUCNSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)NN

Canonical SMILES

C1CC(NC1)C(=O)NN

Origin of Product

United States

Foundational & Exploratory

(2S)-Pyrrolidine-2-carbohydrazide CAS 66544-68-1 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (2S)-Pyrrolidine-2-carbohydrazide (CAS 66544-68-1)

Introduction

(2S)-Pyrrolidine-2-carbohydrazide, also known as L-Proline hydrazide, is a chiral organic compound derived from the naturally occurring amino acid L-proline. The pyrrolidine ring is a highly valued scaffold in medicinal chemistry, prized for its ability to explore three-dimensional pharmacophore space due to its non-planar, sp³-hybridized structure.[1] This inherent three-dimensionality, combined with the specific stereochemistry inherited from L-proline, makes (2S)-Pyrrolidine-2-carbohydrazide a valuable chiral building block in the synthesis of complex, biologically active molecules and pharmaceutical intermediates.[2] Its hydrazide functional group serves as a versatile handle for constructing a wide range of derivatives, particularly hydrazones, which have shown potential in the development of novel therapeutic agents.[3][4][5] This guide provides a comprehensive technical overview of its properties, synthesis, characterization, applications, and safety protocols, designed to support professionals in research and drug development.

Core Physicochemical Properties and Structure

(2S)-Pyrrolidine-2-carbohydrazide is a stable, solid compound at room temperature. Its structure consists of a five-membered pyrrolidine ring with a carbohydrazide functional group at the C2 position. The stereocenter at C2 is in the (S)-configuration, a direct result of its synthesis from L-proline.

Table 1: Key Chemical Identifiers and Properties
PropertyValueSource
IUPAC Name (2S)-pyrrolidine-2-carbohydrazidePubChem[6]
CAS Number 66544-68-1PubChem[6]
EC Number 185-440-2ECHA[7]
Molecular Formula C₅H₁₁N₃OPubChem[6]
Molecular Weight 129.16 g/mol PubChem[6]
Canonical SMILES C1CC(=O)NNPubChem[6]
InChI Key CMCFIGZTTYAYIZ-BYPYZUCNSA-NPubChem[6]
Table 2: Computed Physicochemical Data
PropertyValueSource
XLogP3 -1.2PubChem[6]
Hydrogen Bond Donor Count 3PubChem[6]
Hydrogen Bond Acceptor Count 3PubChem[6]
Rotatable Bond Count 1PubChem[6]
Exact Mass 129.090211983 DaPubChem[6]
Topological Polar Surface Area 67.2 ŲPubChem[6]

Synthesis and Purification

The most direct and common synthesis of (2S)-Pyrrolidine-2-carbohydrazide leverages L-proline as the starting material. The strategy involves a two-step process: (1) esterification of the carboxylic acid group of L-proline, followed by (2) hydrazinolysis of the resulting ester.

Causality of Experimental Choice: The initial esterification step is crucial as it converts the relatively unreactive carboxylic acid into an ester. Esters are significantly more susceptible to nucleophilic acyl substitution by hydrazine, leading to an efficient formation of the desired hydrazide. This pathway is a classic and reliable method for preparing hydrazides from amino acids.

Diagram 1: Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis L_Proline L-Proline Proline_Ester (2S)-Pyrrolidine-2-carboxylic acid ester (e.g., Methyl or Ethyl Ester) L_Proline->Proline_Ester  Alcohol (MeOH or EtOH)  Acid Catalyst (e.g., SOCl₂, H₂SO₄) Target_Molecule (2S)-Pyrrolidine-2-carbohydrazide Proline_Ester->Target_Molecule  Hydrazine Hydrate (N₂H₄·H₂O)  Alcohol Solvent

Caption: General two-step synthesis of (2S)-Pyrrolidine-2-carbohydrazide from L-proline.

Experimental Protocol: Synthesis from L-Proline

Trustworthiness: This protocol is based on well-established chemical transformations. The progress of each step can be reliably monitored using Thin Layer Chromatography (TLC), and the final product's identity and purity can be validated through the analytical methods described in the next section.

Step 1: Esterification of L-Proline (Formation of L-Proline Methyl Ester)

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-proline (1 equivalent) in anhydrous methanol (10-15 mL per gram of proline).

  • Reagent Addition: Cool the suspension in an ice bath to 0 °C. Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise via a dropping funnel. Rationale: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 3-4 hours. Monitor the reaction's completion by TLC (disappearance of the starting material spot).

  • Workup: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, L-proline methyl ester hydrochloride, can often be used directly in the next step without further purification.

Step 2: Hydrazinolysis of L-Proline Methyl Ester

  • Setup: Dissolve the crude L-proline methyl ester hydrochloride from the previous step in a suitable alcohol, such as ethanol.

  • Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O) (2-3 equivalents) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. Monitor the formation of the product by TLC.

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield (2S)-Pyrrolidine-2-carbohydrazide as a crystalline solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structural integrity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

  • Expected ¹H NMR Signals: The spectrum will show characteristic signals for the pyrrolidine ring protons, the α-proton at C2, and the exchangeable protons of the NH and NH₂ groups. The α-proton will appear as a multiplet, and the other ring protons will be in the aliphatic region.

  • Expected ¹³C NMR Signals: The spectrum will display five distinct carbon signals: one for the carbonyl carbon (C=O) in the downfield region (~170-175 ppm) and four signals for the sp³-hybridized carbons of the pyrrolidine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

Table 3: Characteristic FTIR Absorption Bands
Functional GroupWavenumber Range (cm⁻¹)Description
N-H Stretch 3300 - 3400Pyrrolidine secondary amine (NH)[8]
N-H Stretch 3180 - 3350Hydrazide (NH and NH₂) primary amines[9]
C-H Stretch 2850 - 2990Aliphatic C-H bonds of the pyrrolidine ring[10]
C=O Stretch 1640 - 1680Amide I band of the carbohydrazide group[3][9]
N-H Bend 1590 - 1650Primary amine scissoring
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

Table 4: Predicted Mass Spectrometry Data (ESI+)
AdductCalculated m/zSource
[M+H]⁺ 130.0975PubChemLite[11]
[M+Na]⁺ 152.0794PubChemLite[11]
[M+K]⁺ 168.0534PubChemLite[11]
[M+NH₄]⁺ 147.1240PubChemLite[11]

Applications in Research and Development

The utility of (2S)-Pyrrolidine-2-carbohydrazide is rooted in its dual identity as both a chiral scaffold and a reactive intermediate.

  • Chiral Building Block: Its fixed (S)-stereochemistry makes it an ideal starting point for asymmetric synthesis. It allows for the introduction of a stereodefined pyrrolidine motif into larger target molecules, which is a common strategy in the development of drugs targeting enzymes and receptors that are sensitive to stereoisomerism.[12]

  • Precursor for Bioactive Hydrazones: The terminal -NH₂ group of the hydrazide is readily condensed with various aldehydes and ketones to form N-acylhydrazones. This reaction is a cornerstone of combinatorial chemistry efforts to generate libraries of novel compounds for biological screening.[5] Hydrazide-hydrazone derivatives are investigated for a wide range of therapeutic activities, including anticancer and antimicrobial properties.[3][4][13]

  • Intermediate in Pharmaceutical Synthesis: The pyrrolidine scaffold is a key component in numerous approved drugs, including ACE inhibitors and DPP-4 inhibitors.[2] While not always a direct precursor, (2S)-Pyrrolidine-2-carbohydrazide and related proline derivatives are fundamental tools for synthesizing analogs and new chemical entities within these drug classes.[14]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

(2S)-Pyrrolidine-2-carbohydrazide is classified as hazardous. The following table summarizes its GHS classifications.[6]

Table 5: GHS Hazard Information
Pictogram(s)GHS ClassificationHazard Statement(s)


Acute Toxicity, Oral (Category 4)Acute Toxicity, Dermal (Category 4)Acute Toxicity, Inhalation (Category 4)Skin Irritation (Category 2)Serious Eye Damage (Category 1)H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH315: Causes skin irritationH318: Causes serious eye damage

Source: PubChem[6]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[15]

  • Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a laboratory coat, and ANSI-approved safety glasses or goggles.[16]

  • Safe Handling Practices: Avoid breathing dust.[16] Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly after handling.[15]

Storage Recommendations
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16] Some suppliers recommend refrigerated storage (2-8 °C) for long-term stability.[18][19]

  • Incompatibilities: Keep away from strong oxidizing agents.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[17]

  • Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[17]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and give 2-4 cupfuls of water. Seek immediate medical attention.[17]

Conclusion

(2S)-Pyrrolidine-2-carbohydrazide is a fundamentally important molecule in synthetic and medicinal chemistry. Its value is derived from the stereochemically defined pyrrolidine core and the synthetically versatile hydrazide functionality. For researchers and drug development professionals, it represents a reliable and accessible chiral building block for the creation of novel compounds with significant therapeutic potential. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its effective and safe utilization in the laboratory.

References

  • Al-Ostath, A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. [Link]

  • PubChem. (n.d.). (2S)-Pyrrolidine-2-carbohydrazide. National Center for Biotechnology Information. [Link]

  • Al-Ostath, A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. ResearchGate. [Link]

  • ECHA. (n.d.). (2S)-pyrrolidine-2-carbohydrazide. European Chemicals Agency. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Jiang, L., et al. (2009). CuI/4-Hydroxy-l-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia. The Journal of Organic Chemistry. [Link]

  • Gouda, M. A., et al. (2021). L-proline catalyzed green synthesis and anticancer evaluation of novel bioactive benzil bis-hydrazones under grinding technique. Taylor & Francis Online. [Link]

  • PubChemLite. (n.d.). (2s)-pyrrolidine-2-carbohydrazide (C5H11N3O). [Link]

  • Zhao, D., et al. (2021). Copper catalyzed late-stage C(sp3)-H functionalization of nitrogen heterocycles. ResearchGate. [Link]

  • LookChem. (n.d.). Cas 1383720-83-9,(2S)-N'-(cyclohexylidene)pyrrolidine-2-carbohydrazide. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Pyrrolidine. [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica. [Link]

  • Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Google Patents. (2022).
  • ResearchGate. (2015). Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. [Link]

  • Al-Tel, T. H. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. [Link]

  • DTIC. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. [Link]

Sources

Technical Guide: L-Proline Hydrazide – Synthesis, Structural Characterization, and Applications

[1]

Executive Summary

L-Proline hydrazide (CAS: 66544-68-1) is a chiral pyrrolidine derivative where the carboxylic acid moiety of L-proline is functionalized into a hydrazide group (

In drug development, L-Proline hydrazide serves as a critical chiral building block for peptide mimetics and protease inhibitors. Its hydrazide functionality acts as a "warhead" for covalent trapping of aldehydes or as a stable linker in antibody-drug conjugates (ADCs). Furthermore, in asymmetric organocatalysis, the compound functions as a Lewis base catalyst, capable of activating carbonyl compounds via enamine or iminium ion intermediates, similar to—but often more reactive than—its parent L-proline amides.

Part 1: Physicochemical Profile

The following data establishes the baseline identity for L-Proline hydrazide. Researchers should verify these parameters upon procurement or synthesis to ensure material integrity.

Table 1: Chemical Identity & Properties[2][3][4]
ParameterSpecification
IUPAC Name (2S)-Pyrrolidine-2-carbohydrazide
Common Name L-Proline hydrazide
CAS Registry Number 66544-68-1
Molecular Formula

Molecular Weight 129.16 g/mol
Exact Mass 129.0902
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol, ethanol; sparingly soluble in DCM
pKa (Calculated) ~9.5 (Pyrrolidine NH), ~3.5 (Hydrazide NH)
Storage Conditions Hygroscopic; Store at -20°C under inert atmosphere (Ar/N2)

Part 2: Synthetic Pathways & Mechanism[5]

Strategic Analysis of Synthesis

The synthesis of L-Proline hydrazide requires navigating the nucleophilicity of the pyrrolidine nitrogen. Direct reaction of free L-proline with hydrazine is inefficient due to zwitterion formation. Therefore, the Ester Activation Route is the industry standard for scalability and enantiomeric retention.

Protocol: Two-Step Synthesis from L-Proline

This protocol utilizes L-Proline methyl ester hydrochloride as the activated intermediate, preventing racemization and ensuring high yield.

Step 1: Methyl Esterification (Activation)
  • Reagents: L-Proline, Thionyl Chloride (

    
    ), Methanol (
    
    
    ).
  • Mechanism: Acid-catalyzed Fischer esterification.

    
     generates anhydrous 
    
    
    in situ and acts as a dehydrating agent.
Step 2: Hydrazinolysis (Functionalization)
  • Reagents: L-Proline Methyl Ester HCl, Hydrazine Hydrate (

    
    ).
    
  • Mechanism: Nucleophilic Acyl Substitution. The hydrazine acts as a hard nucleophile, attacking the carbonyl carbon of the ester.

Detailed Experimental Workflow

Step 1: Preparation of L-Proline Methyl Ester HCl

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with

    
    .
    
  • Solvation: Dissolve L-Proline (10.0 g, 86.9 mmol) in anhydrous MeOH (100 mL). Cool to 0°C in an ice bath.

  • Activation: Dropwise add

    
     (7.0 mL, 95.6 mmol) over 20 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    ).
  • Reflux: Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (System: n-BuOH/AcOH/H2O 4:1:1).

  • Isolation: Concentrate in vacuo to obtain a viscous oil. Triturate with diethyl ether to precipitate L-Proline Methyl Ester Hydrochloride as a white solid. Yield: ~95%.

Step 2: Conversion to L-Proline Hydrazide

  • Neutralization: Dissolve the ester salt (5.0 g, 30.2 mmol) in MeOH (50 mL). Add

    
     (1.0 eq) if using the salt directly, or perform a free-base extraction prior. Note: Hydrazine hydrate is basic enough to liberate the amine, but pre-neutralization improves kinetics.
    
  • Nucleophilic Attack: Add Hydrazine Hydrate (80% aq., 4.5 mL, ~75 mmol, 2.5 eq) dropwise at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 12–16 hours.

  • Purification (Critical):

    • Concentrate the reaction mixture under reduced pressure to remove MeOH and excess hydrazine.

    • Azeotropic Drying: Co-evaporate with toluene (

      
       mL) to remove trace water/hydrazine.
      
    • Recrystallization: Recrystallize from hot Ethanol/Ether or

      
      /Hexane to obtain pure L-Proline hydrazide.
      
Visualization: Synthetic Pathway

SynthesisPathProlineL-Proline(C5H9NO2)ActivationActivation(SOCl2 / MeOH)Proline->ActivationEsterL-Proline Methyl Ester(Intermediate)Activation->EsterReflux, 4h-H2OHydrazineHydrazinolysis(N2H4·H2O)Ester->HydrazineProductL-Proline Hydrazide(Target)Hydrazine->ProductNucleophilic Acyl Sub.RT, 16h

Figure 1: Step-wise synthesis of L-Proline Hydrazide via methyl ester intermediate.

Part 3: Structural Characterization

Validating the structure requires confirming the loss of the methoxy group (from the ester) and the appearance of hydrazide protons.

Nuclear Magnetic Resonance (NMR) Analysis

Solvent: DMSO-

  • 
     NMR (400 MHz, DMSO-
    
    
    ):
    • 
       8.90 (s, 1H, 
      
      
      ): Broad singlet, amide-like proton.
    • 
       4.20 (s, 2H, 
      
      
      ): Broad signal, often exchangeable.
    • 
       3.55 (dd, 1H, 
      
      
      -CH): Characteristic chiral center proton.
    • 
       2.80–3.00 (m, 2H, 
      
      
      -CH
      
      
      ): Ring protons adjacent to nitrogen.
    • 
       1.60–2.00 (m, 4H, 
      
      
      -CH
      
      
      ): Ring methylene protons.
    • Absence check: Ensure no singlet at

      
       3.70 (indicative of unreacted Methyl Ester 
      
      
      ).
  • 
     NMR (100 MHz, DMSO-
    
    
    ):
    • 
       172.5 (
      
      
      ): Hydrazide carbonyl (shifted upfield relative to ester).
    • 
       59.5 (
      
      
      -CH).
    • 
       46.8 (
      
      
      -CH
      
      
      ).
    • 
       30.5 (
      
      
      -CH
      
      
      ).
    • 
       25.8 (
      
      
      -CH
      
      
      ).
Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode).

  • Expected Ion:

    
     = 130.10 m/z.
    
  • Fragment: Loss of

    
     (31 Da) may be observed in high-energy collisions.
    

Part 4: Applications in Drug Development & Catalysis

Organocatalysis (The "Proline Gap")

While L-Proline is a celebrated catalyst, L-Proline hydrazide offers unique advantages in hydrogen-bonding catalysis . The hydrazide moiety provides a dual H-bond donor motif (

Peptide Macrocyclization & Ligation

In medicinal chemistry, the hydrazide group is a precursor for Native Chemical Ligation (NCL) . L-Proline hydrazides can be converted into acyl azides (

"Trace-less" Linkers

Hydrazide linkers are pH-sensitive. In Antibody-Drug Conjugates (ADCs), a drug linked via a hydrazone (formed from L-Proline hydrazide + Ketone drug) is stable at physiological pH (7.4) but hydrolyzes in the acidic environment of the lysosome (pH 5.0), releasing the payload.

Visualization: Catalytic/Functional Cycle

Applicationscluster_0Organocatalysiscluster_1MedChem / Drug DeliveryLPHL-Proline HydrazideAldolAsymmetric Aldol(Enamine Intermediate)LPH->AldolHBondH-Bond Donor(Transition State Stabilization)LPH->HBondLigationPeptide Ligation(Acyl Azide Route)LPH->LigationLinkerpH-Sensitive Linker(Hydrazone Formation)LPH->Linker

Figure 2: Functional versatility of L-Proline Hydrazide in catalysis and drug delivery systems.

References

  • ChemicalSource. L-(-)-proline hydrazide | CAS#:66544-68-1.[1] ChemSrc.[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66544-68-1 (L-Proline hydrazide). PubChem.[2][3] Retrieved from [Link]

  • Gomha, S. M., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies.[4] MDPI Molecules. Retrieved from [Link]

  • Jiang, L., et al. (2009). CuI/4-Hydroxy-L-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine.[5] Journal of Organic Chemistry.[5] Retrieved from [Link]

  • Organic Syntheses. Synthesis of L-Proline Methyl Ester. Org.[4][6][5][7][8] Synth. Coll. Vol. 9, p. 24. Retrieved from [Link]

The Evolution of Enamine Catalysis: A Comparative Analysis of L-Proline and L-Proline Hydrazide Organocatalysts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, asymmetric organocatalysis has relied heavily on L-proline, widely celebrated as the "simplest enzyme." Its ability to drive highly stereoselective carbon-carbon bond-forming reactions—such as the asymmetric aldol and Michael additions—via an enamine intermediate fundamentally shifted the landscape of synthetic chemistry. However, traditional L-proline catalysis is inherently limited by its requirement for high catalyst loadings (often up to 30 mol%) and its drastic loss of catalytic efficacy and stereocontrol in aqueous or wet environments.

To overcome these limitations, structural tuning of the pyrrolidine core led to the development of L-proline hydrazides . By replacing the carboxylic acid moiety with a hydrazide group, researchers engineered a catalyst with a superior hydrogen-bonding pocket. This whitepaper provides a comprehensive technical comparison between L-proline and L-proline hydrazide organocatalysts, detailing their mechanistic divergence, kinetic advantages in aqueous media, and self-validating experimental protocols for drug development applications.

Mechanistic Foundations: Bifunctional Catalysis and the Enamine Intermediate

Both L-proline and its hydrazide derivatives operate via a bifunctional mechanism. The secondary amine of the pyrrolidine ring acts as a Lewis base, condensing with a ketone donor to form a nucleophilic enamine intermediate. Concurrently, the adjacent functional group (carboxylic acid in L-proline; hydrazide in the derivative) acts as a Brønsted acid/hydrogen-bond donor, activating the electrophilic aldehyde and directing its facial approach [7].

The Achilles' Heel of L-Proline in Water

In standard organic solvents (e.g., DMSO), the carboxylic acid of L-proline forms a highly organized transition state (TS) with the incoming aldehyde. However, in aqueous media, the high hydration energy of the carboxylate group disrupts this delicate hydrogen-bonding network. Water molecules outcompete the aldehyde for hydrogen bonding, leading to a breakdown in facial selectivity and resulting in racemic mixtures or complete reaction failure [3].

The Hydrazide Advantage: A Shielded Transition State

L-proline hydrazide—and specifically its protonated derivatives like N′-benzyl-N′-L-prolyl-L-proline hydrazide—solves this hydration issue. The hydrazide moiety provides a deeper, bidentate hydrogen-bonding pocket. When paired with an acid additive (such as trifluoroacetic acid [TFA] or p-toluenesulfonic acid [p-TSA]), the hydrazide nitrogen is protonated. This creates a rigidified, water-tolerant hydrogen-bond network that shields the transition state from bulk water, allowing the "in-water" enamine mechanism to proceed with exceptional enantioselectivity [1, 2].

Mechanism Substrates Ketone + Aldehyde Proline L-Proline (-COOH Directing) Substrates->Proline Hydrazide L-Proline Hydrazide (-CONHNH2 Directing) Substrates->Hydrazide TS_Pro Transition State Disrupted by H2O Proline->TS_Pro Enamine Formation TS_Hyd Transition State Stabilized by Hydrazide Hydrazide->TS_Hyd Enamine Formation Prod_Racemic Low Yield / Racemic (in Aqueous Media) TS_Pro->Prod_Racemic H-Bond Failure Prod_Chiral High Yield / >99% ee (in Aqueous Media) TS_Hyd->Prod_Chiral Bidentate H-Bonding

Mechanistic divergence of L-proline vs. L-proline hydrazide in aqueous environments.

Comparative Catalytic Efficacy

The structural modification from L-proline to L-proline hydrazide yields profound quantitative improvements, particularly in catalyst loading and stereocontrol under environmentally benign conditions. The table below summarizes benchmark data for the asymmetric direct aldol reaction of cyclohexanone with aromatic aldehydes.

Catalyst SystemSolventAdditiveCatalyst LoadingYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee %)
L-Proline DMSONone30 mol%~80%4:1 (80:20)~70%
L-Proline WaterNone30 mol%<10%N/AN/A
L-Proline Hydrazide [1]Wet / Solvent-Freep-TSA10 mol%99%95:5>99.9%
trans-4-OH-L-Proline Hydrazide [2]DMF / WetTFA10 mol%>95%>99:1>99.9%

Data Synthesis: The addition of a trans-4-hydroxyl group to the L-proline hydrazide core (yielding trans-4-hydroxy-L-proline hydrazide) further locks the catalytic conformation without compromising solubility, driving diastereoselectivities to near-perfect levels (>99:1 dr) [2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the exact methodologies for utilizing both catalysts. Every step includes the underlying causality to validate the experimental design.

Protocol A: Standard L-Proline Catalyzed Aldol Reaction (Organic Media)
  • Substrate Preparation: Dissolve the aromatic aldehyde (1.0 mmol) in 4.0 mL of anhydrous DMSO. Causality: Anhydrous conditions are strictly required to prevent the hydration of the L-proline carboxylate group, which would otherwise destroy the stereocontrolling transition state.

  • Ketone Addition: Add cyclohexanone (5.0 mmol, 5 equivalents) to the solution. Causality: An excess of the ketone donor is required to drive the equilibrium toward enamine formation and suppress aldehyde self-condensation.

  • Catalyst Loading: Add L-proline (34.5 mg, 30 mol%). Causality: A high loading of 30 mol% is necessary because the enamine formation with unmodified L-proline is thermodynamically less favorable and kinetically slower compared to its derivatives.

  • Reaction & Isolation: Stir at room temperature for 24-48 hours. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.

Protocol B: L-Proline Hydrazide Catalyzed Aldol Reaction (Aqueous/Wet Media)

This protocol utilizes the advanced trans-4-hydroxy-L-proline hydrazide system [2, 4].

  • Catalyst Activation (Critical Step): In a reaction vial, combine trans-4-hydroxy-L-proline hydrazide (10 mol%) with trifluoroacetic acid (TFA, 10 mol%) in 0.5 mL of wet solvent or direct aqueous media. Causality: TFA protonates the hydrazide nitrogen. This ion-pairing is non-negotiable; it creates a highly rigid, water-resistant hydrogen-bonding pocket that dictates the facial attack of the enamine onto the aldehyde.

  • Substrate Introduction: Add the aromatic aldehyde (1.0 mmol) followed by cyclohexanone (2.0 mmol). Causality: Due to the enhanced nucleophilicity of the hydrazide-derived enamine, only 2 equivalents of ketone are required, significantly improving atom economy.

  • Aqueous Stirring: Stir the emulsion vigorously at room temperature for 12 hours. Causality: The amphiphilic nature of the protonated hydrazide catalyst allows it to concentrate the organic substrates within hydrophobic pockets in the aqueous medium, accelerating the reaction rate.

  • Validation & Analysis: Extract the product using ethyl acetate. Determine the diastereomeric ratio (anti/syn) via ¹H-NMR of the crude mixture. Purify via chromatography and determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).

Workflow Step1 1. Catalyst & TFA Activation Step2 2. Substrate Addition Step1->Step2 Step3 3. Aqueous Reaction (RT) Step2->Step3 Step4 4. Extraction & NMR (dr) Step3->Step4 Step5 5. Chiral HPLC (ee >99%) Step4->Step5

Self-validating experimental workflow for hydrazide-catalyzed aqueous aldol reactions.

Implications for Drug Development

For drug development professionals, the shift from L-proline to L-proline hydrazides represents a critical optimization in the synthesis of chiral active pharmaceutical ingredients (APIs).

  • Green Chemistry: The ability of L-proline hydrazides to operate in wet, solvent-free, or aqueous conditions drastically reduces the reliance on toxic, anhydrous organic solvents (like DMF or DMSO) [1, 5].

  • Process Economics: Reducing catalyst loading from 30 mol% down to 10 mol% (or lower) while simultaneously decreasing the required equivalents of the ketone substrate improves the overall process mass intensity (PMI).

  • Stereochemical Fidelity: The rigidified transition state provided by the protonated hydrazide ensures that chiral building blocks (such as chiral 1,3-dioxygenated compounds) are produced with >99% ee, eliminating the need for costly downstream chiral resolution steps [2, 4].

References

  • The smallest organocatalyst in highly enantioselective direct aldol reaction in wet solvent-free conditions RSC Advances
  • trans-4-Hydroxy-l-proline Hydrazide-Trifluoroacetic Acid as Highly Stereoselective Organocatalyst for the Asymmetric Direct Aldol Reaction of Cyclohexanone Synlett (Thieme Connect)
  • Proline-Catalyzed Ketone—Aldehyde Aldol Reactions Are Accelerated by Water ResearchG
  • Protonated N′-benzyl-N′-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction Chemical Communic
  • Small Organic Molecule Catalyzed Enantioselective Direct Aldol Reaction in Water ResearchG
  • trans-4-Hydroxy-L-proline Hydrazide–Trifluoroacetic Acid as Highly Stereoselective Organoc
  • N-Benzoyl-L-proline in Asymmetric Catalysis: A Comparative Guide to N-Substituted Proline Deriv

Technical Guide: Solubility Profile & Solvent Engineering of (S)-Pyrrolidine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and solvent-dependent applications of (S)-Pyrrolidine-2-carbohydrazide.

Executive Summary

(S)-Pyrrolidine-2-carbohydrazide (L-Proline hydrazide) is a bifunctional organocatalyst and chiral building block. Its utility in asymmetric synthesis—specifically in aldol and Michael addition reactions—relies heavily on its ability to bridge aqueous and organic phases.

This guide provides a definitive analysis of its solubility behavior, driven by its zwitterionic-like character and high hydrogen-bonding capacity. We establish a "Solvent Switch" protocol for purification and define the mechanistic impact of solvent choice on catalytic efficiency.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of (S)-Pyrrolidine-2-carbohydrazide, one must understand its molecular architecture. Unlike simple lipophilic organics, this molecule is dominated by polar functional groups.

  • Structural Drivers:

    • Pyrrolidine Ring (Secondary Amine): Acts as a hydrogen bond donor/acceptor and a basic site (

      
      ).
      
    • Carbohydrazide Moiety (

      
      ):  A rigid, polar group capable of multiple H-bonds (donor and acceptor).
      
    • Chirality: The (S)-configuration dictates the 3D arrangement, influencing crystal packing lattice energy.

  • Quantitative Indicators:

    • LogP (Octanol/Water Partition):

      
      .[1] This negative value confirms high hydrophilicity and poor lipophilicity.
      
    • Polar Surface Area (PSA): High, relative to its molecular weight (

      
       g/mol ), indicating strong interaction with polar protic solvents.
      
Mechanism of Solvation
  • In Water: The molecule forms an extensive hydrogen-bonding network. The amine and hydrazide protons exchange rapidly with bulk water, stabilizing the solute.

  • In Non-Polar Organics: The lack of H-bond acceptors in solvents like Hexane or Toluene forces the molecule to aggregate via intermolecular H-bonds, leading to precipitation.

Solubility Matrix: Operational Data

The following table categorizes solvents based on their operational utility for (S)-Pyrrolidine-2-carbohydrazide.

Solvent ClassSpecific SolventSolubility StatusOperational Utility
Polar Protic Water High (>50 mg/mL) Ideal for biphasic catalysis (emulsion systems). Hard to remove during workup.
Methanol High Primary reaction solvent for synthesis; good for homogenous catalysis.
Ethanol Moderate (Hot) / Low (Cold) Critical: The "Goldilocks" solvent for recrystallization.
Isopropanol Low Used as an anti-solvent to force precipitation.
Polar Aprotic DMF / DMSO High Solubilizes the compound but difficult to remove (high BP). Avoid unless necessary.
Acetonitrile Low to Moderate Useful for specific catalytic cycles requiring polar aprotic media.
THF Low Poor solubility; often used to precipitate the product from MeOH.
Non-Polar DCM / Chloroform Very Low Used for liquid-liquid extraction to remove non-polar impurities.
Ethyl Acetate Very Low Excellent anti-solvent for washing filter cakes.
Hexane / Ether Insoluble Final wash solvent to remove organic residues and dry the solid.

Technical Workflow 1: Synthesis & Solvent-Driven Purification

Objective: Synthesize (S)-Pyrrolidine-2-carbohydrazide from L-Proline methyl ester and purify it using a solubility-gradient protocol without column chromatography.

Protocol
  • Reaction Phase (Homogenous):

    • Dissolve L-Proline methyl ester hydrochloride (1.0 eq) in Methanol (10 volumes).

    • Add Hydrazine Hydrate (excess, ~3-4 eq) to drive equilibrium.

    • Mechanism:[2][3] Methanol solubilizes both the ionic ester and the polar hydrazine, ensuring fast kinetics.

    • Reflux for 8–12 hours. Monitor via TLC (Eluent: MeOH/DCM 1:4).

  • Solvent Switch (Evaporation):

    • Concentrate the mixture under reduced pressure to remove Methanol and excess Hydrazine.

    • Critical Point: Do not distill to dryness if the product is oiling out; aim for a viscous syrup.

  • Purification Phase (Precipitation):

    • Add cold Ethanol (or an EtOH/Ether mixture) to the residue.

    • Triturate (grind/agitate) the syrup. The sudden drop in polarity causes the hydrazide to crystallize while impurities remain in the mother liquor.

    • Filter the white solid.

  • Validation (Self-Check):

    • Wash: Rinse the filter cake with Diethyl Ether (Insoluble).

    • Test: Dissolve a small aliquot in water. It should be clear. Dissolve in DCM. It should be insoluble.

Visualization: Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (in Methanol) Evap Vacuum Evaporation (Remove MeOH/Hydrazine) Start->Evap Residue Viscous Syrup Evap->Residue Ethanol Add Cold Ethanol (Induce Crystallization) Residue->Ethanol Solubility Drop Filter Filtration Ethanol->Filter Solid Solid Product (L-Proline Hydrazide) Filter->Solid Liquor Mother Liquor (Impurities) Filter->Liquor Wash Wash with Ether (Remove Surface Impurities) Solid->Wash Final Pure Product (White Crystalline Solid) Wash->Final

Caption: Solvent-gradient purification workflow utilizing the differential solubility of L-proline hydrazide in Methanol vs. Ethanol/Ether.

Technical Workflow 2: Catalytic Application (Solvent Effects)

Context: In asymmetric aldol reactions, the solubility of the catalyst dictates the reaction mechanism.

  • Scenario A: Organic Solvent (e.g., Chloroform/DMSO)

    • The catalyst is poorly soluble (heterogeneous) or fully soluble (homogeneous).

    • Risk: In non-polar solvents, the catalyst may aggregate, reducing the effective active surface area and stereoselectivity.

  • Scenario B: Aqueous Media (The "Green" Route)

    • The catalyst is highly water-soluble. The reactants (aldehydes/ketones) are often hydrophobic.

    • Mechanism:[2][3] The reaction occurs at the organic-water interface or within hydrophobic pockets created by the catalyst aggregation (similar to enzymatic pockets).

    • Protocol: Use water or brine.[2] The catalyst resides in the water phase.[3] Reactants form an emulsion. Vigorous stirring is required.

Visualization: Catalytic Interaction

CatalyticMechanism Cat_Aq Catalyst (Water Phase) Interface Interface / Emulsion (Active Reaction Site) Cat_Aq->Interface Diffusion Reactant_Org Reactants (Organic Phase) Reactant_Org->Interface Hydrophobic Effect Product Chiral Product Interface->Product H-Bond Directed Transition State

Caption: Biphasic catalytic cycle where water solubility of the hydrazide drives interfacial reactivity.

References

  • PubChem. (2S)-Pyrrolidine-2-carbohydrazide | Chemical Properties & Safety Data. National Library of Medicine. Available at: [Link]

  • MDPI. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline as Organocatalyst. Molecules, 2024.[1][3][4][5] Available at: [Link]

  • Organic Chemistry Portal. Proline Derivatives in Organocatalysis and Solvent Effects. Available at: [Link]

Sources

Technical Guide: L-Proline Hydrazide Synonyms, Nomenclature, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of L-Proline hydrazide, focusing on its nomenclature, chemical properties, synthesis protocols, and applications in drug development and asymmetric organocatalysis.

Nomenclature and Chemical Identity

L-Proline hydrazide is a chiral derivative of the cyclic amino acid L-proline. It retains the pyrrolidine ring's stereochemistry, making it a critical scaffold for asymmetric synthesis and peptide modification.

Core Identifiers
Parameter Technical Detail
IUPAC Name (2S)-pyrrolidine-2-carbohydrazide
Common Synonyms L-Proline hydrazide; (S)-Proline hydrazide; L-Pyrrolidine-2-carboxylic acid hydrazide
CAS Registry Number 66544-68-1 (Free base, L-isomer)
Molecular Formula C₅H₁₁N₃O
Molecular Weight 129.16 g/mol
SMILES NNC(=O)[C@@H]1CCCN1
InChI Key CMCFIGZTTYAYIZ-UHFFFAOYSA-N
Stereochemical Designation

The nomenclature depends strictly on the Cahn-Ingold-Prelog (CIP) priority rules.

  • Configuration: The chiral center at position 2 is (S) .[1][2]

  • Fisher Projection: In amino acid nomenclature, it corresponds to the L- series.

  • Optical Rotation: Typically levorotatory (-) in water/methanol, though solvent-dependent.

Structural Analysis & Properties

L-Proline hydrazide consists of a saturated five-membered pyrrolidine ring fused to a hydrazide functional group (-CONHNH₂).

  • Nucleophilicity: It possesses two distinct nucleophilic nitrogen centers:

    • The secondary amine (pyrrolidine ring, N1).

    • The terminal amino group of the hydrazide (N').

  • Basicity: The pyrrolidine nitrogen is more basic (pKa ~10.6 for the conjugate acid of proline) than the hydrazide nitrogens.

  • H-Bonding: The hydrazide moiety acts as both a hydrogen bond donor (NH) and acceptor (C=O), crucial for its role in organocatalysis where it mimics the transition states of enzymatic reactions.

Synthesis Protocol

The synthesis of L-proline hydrazide is a two-step transformation starting from L-proline. The carboxylic acid must first be activated (usually as an ester) before nucleophilic acyl substitution with hydrazine.

Reaction Pathway Diagram

SynthesisPathway Proline L-Proline (C5H9NO2) Ester L-Proline Methyl Ester (Intermediate) Proline->Ester Step1 Step 1: Esterification MeOH, SOCl2, 0°C -> Reflux Hydrazide L-Proline Hydrazide (Target) Ester->Hydrazide Step2 Step 2: Hydrazinolysis N2H4•H2O (excess) MeOH, r.t. -> Reflux

Figure 1: Step-wise synthesis of L-Proline Hydrazide from L-Proline.[2][3][4][5][6]

Detailed Experimental Methodology

Pre-requisites: Carry out all reactions in a fume hood. Hydrazine hydrate is toxic and a potential carcinogen.[7]

Step 1: Preparation of L-Proline Methyl Ester Hydrochloride
  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reagents: Suspend L-Proline (11.5 g, 100 mmol) in dry Methanol (100 mL).

  • Activation: Cool the solution to 0°C in an ice bath. Dropwise add Thionyl Chloride (SOCl₂, 8.0 mL, 110 mmol). Caution: Exothermic reaction with gas evolution (SO₂, HCl).

  • Reaction: Remove ice bath and heat to reflux for 4–6 hours. The solution should become clear.

  • Isolation: Concentrate the solvent in vacuo to obtain L-Proline methyl ester hydrochloride as a white solid or viscous oil. Yield is typically quantitative (>95%).

Step 2: Hydrazinolysis to L-Proline Hydrazide
  • Reagents: Dissolve the crude ester (from Step 1) in Methanol (50 mL).

  • Addition: Add Hydrazine Hydrate (N₂H₄•H₂O, 80% solution, 25 mL, ~5 equivalents) cautiously at room temperature.

    • Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

  • Reaction: Stir at room temperature for 12–24 hours. TLC (MeOH/DCM 1:9) will show the disappearance of the ester spot.

  • Purification:

    • Evaporate the solvent and excess hydrazine under reduced pressure (use a high-efficiency trap for hydrazine).

    • The residue is often a viscous oil that solidifies upon standing.

    • Recrystallization: If necessary, recrystallize from Ethanol/Ether or Isopropanol to yield white crystals.

    • Yield: Expect 85–90%.

Applications in Drug Development & Research

Asymmetric Organocatalysis

L-Proline hydrazide and its derivatives (e.g., N-benzyl proline hydrazide) act as bifunctional organocatalysts.

  • Mechanism: The secondary amine forms an enamine with a ketone substrate (donor), while the hydrazide moiety hydrogen-bonds with the aldehyde (acceptor), directing the stereochemical attack.

  • Target Reactions: Direct asymmetric aldol reactions, Michael additions.

  • Advantage: High enantioselectivity (ee >90%) under mild conditions without metal toxicity.

Peptide Synthesis & Ligation
  • Native Chemical Ligation (NCL): Proline hydrazides serve as thioester surrogates. The hydrazide group can be activated (via oxidation with NaNO₂) to an acyl azide, which then reacts with a thiol to form a thioester for ligation.

  • Stability: Unlike thioesters, hydrazides are stable at neutral pH, allowing for easier handling of peptide fragments during purification.

Pharmaceutical Building Block
  • DPP-IV Inhibitors: The pyrrolidine scaffold is a pharmacophore in Dipeptidyl Peptidase-4 inhibitors (e.g., Vildagliptin) used for Type 2 Diabetes. L-Proline hydrazide serves as a precursor for introducing the pyrrolidine ring with a reactive carbonyl handle.

Safety & Handling (MSDS Summary)

Hazard Class GHS Code Description
Acute Toxicity H302Harmful if swallowed.[6][8]
Skin Irritation H315Causes skin irritation.[6][8]
Eye Damage H318/H319Causes serious eye damage/irritation.[6][8]
STOT-SE H335May cause respiratory irritation.[6][7][8][9]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) as hydrazides can oxidize or absorb moisture.

  • Disposal: Quench excess hydrazine with bleach (sodium hypochlorite) before disposal into hazardous organic waste.

References

  • PubChem. (2025).[6] (2S)-pyrrolidine-2-carbohydrazide | C5H11N3O.[6] National Library of Medicine. [Link]

  • ChemSrc. (2025).[10] L-(-)-proline hydrazide | CAS#:66544-68-1. [Link][10]

  • Gomha, S. M., et al. (2024).[2] Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline. MDPI, Molecules. [Link]

  • Organic Syntheses. (1993). Synthesis of (S)-2-Methylproline. Org. Synth. 1993, 72, 62. [Link]

Sources

Solution Dynamics of Chiral Hydrazide Derivatives: Mechanisms of Degradation, Stereochemical Instability, and Mitigation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Chiral hydrazides and their hydrazone derivatives are indispensable synthons in asymmetric catalysis and pivotal pharmacophores in modern drug discovery. However, their utility is frequently compromised by their complex stability profiles in solution. As a Senior Application Scientist, I have observed that many promising drug candidates fail in late-stage development due to unrecognized solution-state degradation. This whitepaper provides an in-depth mechanistic analysis of the degradation pathways—specifically hydrolysis, N-N bond cleavage, E/Z isomerization, and racemization—that dictate the shelf-life and in vivo efficacy of these compounds, alongside self-validating protocols to quantify these vulnerabilities.

Introduction: The Dual Nature of Chiral Hydrazides

Chiral hydrazides possess a unique structural motif characterized by an N-N linkage adjacent to a carbonyl group, coupled with a stereogenic center or axis. The availability of the NH proton and the highly nucleophilic terminal nitrogen makes them exceptionally versatile . However, this same electronic configuration renders them susceptible to nucleophilic attack, acid/base-catalyzed epimerization, and conformational flux in both aqueous and organic solutions. Understanding the causality behind these thermodynamic and kinetic vulnerabilities is critical for robust pharmaceutical formulation.

Mechanistic Pathways of Instability
2.1. Hydrolytic Cleavage and Scission

In aqueous media, the hydrazide amide bond is highly susceptible to non-enzymatic cleavage. This process is strictly pH-dependent. Under acidic conditions, protonation of the carbonyl oxygen increases the electrophilicity of the carbon, facilitating attack by water molecules. Under basic conditions, direct hydroxide attack occurs, forming a tetrahedral intermediate that collapses to yield free hydrazine and a carboxylic acid . Furthermore, adjacent functional groups can participate in intramolecular "backbiting," forming cyclic intermediates that drastically accelerate hydrolytic degradation.

2.2. Stereochemical Flux: E/Z Isomerization

Due to the partial double-bond character of the amide C-N bond, hydrazides exist as an equilibrium of E and Z conformers in solution. This isomerization can be triggered by ambient thermal energy or photo-irradiation. While not a covalent degradation, this dynamic interconversion complicates NMR characterization and can severely impact the binding affinity of hydrazide-based drugs to their biological targets, as only one conformer typically fits the receptor pocket .

2.3. Racemization and Atropisomerization

For hydrazides bearing an alpha-stereocenter, the strong electron-withdrawing nature of the hydrazide moiety increases the acidity of the alpha-proton. This makes the compound prone to base-catalyzed enolization and subsequent racemization. For axially chiral (atropisomeric) hydrazides, the barrier to rotation around the N-N or C-N axis determines stereostability. If the steric bulk of the surrounding substituents is insufficient, the axis can rotate freely in solution, leading to a complete loss of optical purity.

G cluster_0 Covalent Degradation cluster_1 Stereochemical & Conformational Flux CH Chiral Hydrazide in Solution Hydrolysis Hydrolysis (pH < 5 or pH > 9) CH->Hydrolysis H2O, H+/OH- NNCleavage N-N Cleavage (Oxidative) CH->NNCleavage [O] or Thermal Isomerization E/Z Isomerization (Amide Bond Rotation) CH->Isomerization kT or hν Racemization Racemization (Enolization / Axis Rotation) CH->Racemization Base/Heat Products Hydrazine + Acid/Ester Hydrolysis->Products NNCleavage->Products LossChirality Loss of Optical Purity & Structural Integrity Isomerization->LossChirality Racemization->LossChirality

Mechanistic pathways of chiral hydrazide instability in solution.

Quantitative Stability Metrics

The stability of hydrazides is heavily influenced by the electronic and steric properties of their substituents. Table 1 summarizes the kinetic behavior of representative hydrazide systems to provide a comparative baseline for formulation scientists.

Table 1: Quantitative Stability Metrics of Hydrazide Derivatives

Hydrazide SystempH ConditionTemp (°C)Primary Instability ModeEstimated Half-Life (t₁/₂)
Aliphatic

-chiral hydrazides
4.0 (Acetate buffer)37Hydrolysis3 - 15 hours
Aliphatic

-chiral hydrazides
7.4 (PBS)37Racemization / Hydrolysis12 - 48 hours
Axially chiral N-N hydrazides7.4 (PBS)25Atropisomerization> 300 days (steric dependent)
Pivaloyl-protected hydrazides1.0 - 9.025Highly Stable> 1 year
Hydrazone photoswitchesOrganic (THF)25E/Z IsomerizationMinutes (under UV/Vis)
Experimental Methodologies for Stability Profiling

To accurately assess the stability of chiral hydrazides, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems to isolate specific degradation variables.

Protocol 1: LC-MS/MS Kinetic Assay for Hydrolytic Degradation
  • Causality: Using a strictly buffered aqueous system isolates pH as the sole variable. LC-MS/MS is chosen over UV-Vis because hydrazide degradation products (e.g., free hydrazine) often lack strong chromophores, and MS/MS provides definitive structural confirmation of the cleavage fragments without matrix interference.

  • Step-by-Step Methodology:

    • Preparation: Dissolve the chiral hydrazide in LC-MS grade DMSO to a concentration of 10 mM.

    • Equilibration: Prepare 50 mM buffer solutions at pH 4.0 (acetate), pH 7.4 (phosphate), and pH 9.0 (borate). Pre-incubate at 37 °C.

    • Initiation: Spike the hydrazide stock into the buffers to achieve a final concentration of 10 μM. Ensure the final DMSO concentration remains < 0.1% to prevent co-solvent effects on the dielectric constant of the solution.

    • Sampling: Aliquot 100 μL samples at

      
       = 0, 1, 2, 4, 8, 24, and 48 hours.
      
    • Quenching: Immediately quench the reaction by adding 100 μL of ice-cold acetonitrile containing an isotopically labeled internal standard.

    • Analysis: Inject onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer. Monitor the Multiple Reaction Monitoring (MRM) transitions for both the parent hydrazide and the expected carboxylic acid byproduct.

    • Validation: Plot

      
       versus time. A linear fit confirms pseudo-first-order kinetics, validating the hydrolytic scission model.
      
Protocol 2: VT-NMR and Chiral HPLC for Stereochemical Flux
  • Causality: Variable-Temperature NMR (VT-NMR) identifies the thermodynamic barriers of E/Z amide bond rotation by observing the coalescence of distinct proton signals. Chiral HPLC is run in parallel to measure the enantiomeric excess (ee). Because E/Z conformers usually resolve as a single peak or rapidly interconvert on the column, a decrease in ee definitively proves irreversible racemization at the chiral center, completely independent of conformational changes.

  • Step-by-Step Methodology:

    • NMR Preparation: Dissolve 5 mg of the enantiopure hydrazide in 0.6 mL of DMSO-

      
       (chosen for its high boiling point).
      
    • VT-NMR Acquisition: Acquire ¹H-NMR spectra from 25 °C to 120 °C in 10 °C increments. Calculate the rotational energy barrier (

      
      ) using the Eyring equation at the coalescence temperature of the amide/hydrazone protons.
      
    • Incubation: Incubate a separate 1 mM solution of the hydrazide in a 1:1 mixture of buffer (pH 7.4) and methanol at 37 °C.

    • Chiral HPLC Monitoring: Withdraw 20 μL aliquots every 6 hours. Inject onto a chiral stationary phase column (e.g., Chiralpak AD-H) using an isocratic hexanes/isopropanol mobile phase.

    • Validation: If the VT-NMR shows coalescence (E/Z exchange) but the Chiral HPLC maintains >99% ee, the compound is stereochemically stable despite conformational flux. A drop in ee confirms alpha-proton lability or N-N axis rotation.

Strategic Mitigation in Drug Development

To successfully harness chiral hydrazides as Active Pharmaceutical Ingredients (APIs), their solution instability must be engineered out through rational design:

  • Steric Shielding: Incorporating bulky protecting groups, such as the pivaloyl (trimethylacetyl) group, creates a dense steric shield around the hydrazide moiety. This severely restricts the approach of water molecules or hydroxide ions, shutting down the hydrolytic pathway and locking the conformation to prevent E/Z isomerization .

  • Electronic Modulation: Replacing electron-withdrawing substituents near the chiral center with electron-donating groups reduces the acidity of the alpha-proton. This minimizes base-catalyzed enolization, effectively halting racemization.

  • Formulation pH Control: Hydrazide conjugates exhibit maximum stability as the pH approaches strict neutrality . Lyophilization of the API and reconstitution in tightly buffered solutions (pH 6.8 - 7.2) immediately prior to administration is a proven strategy for clinical formulations.

Conclusion

The deployment of chiral hydrazides requires a rigorous understanding of their solution-state dynamics. By mapping the kinetic interplay between hydrolysis, E/Z isomerization, and racemization, researchers can implement targeted structural modifications and optimized formulation conditions. The integration of orthogonal analytical techniques like LC-MS/MS and VT-NMR ensures that these compounds can be reliably advanced from delicate synthetic intermediates to robust therapeutic agents.

References
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications Source: Molecules (via PubMed Central) URL:[Link]

  • The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions Source: Physical Chemistry Chemical Physics (RSC) URL:[Link]

  • Dynamic handedness inversion of self-organized helical superstructures enabled by novel thermally stable light-driven chiral hydrazone switches Source: Chemical Science (RSC) URL:[Link]

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution Source: Carbohydrate Research (Elsevier) URL:[Link]

(2S)-Pyrrolidine-2-carbohydrazide melting point and physical appearance

[1][2][3]

Executive Summary

(2S)-Pyrrolidine-2-carbohydrazide (CAS: 66544-68-1 ) is a bifunctional organocatalyst derived from the natural amino acid L-proline.[1][2][3][4] It has gained significant attention in the field of asymmetric catalysis—specifically for direct aldol reactions—due to its ability to function effectively in aqueous media and solvent-free conditions.[3] Unlike its parent compound L-proline, the hydrazide derivative offers unique hydrogen-bonding capabilities and enhanced nucleophilicity, making it a "smallest organocatalyst" of high utility.[1][3]

Physicochemical Characterization

Physical Appearance & State

In its pure form, (2S)-Pyrrolidine-2-carbohydrazide exists as a white to off-white crystalline solid .[1][2][3][5]

  • Hygroscopicity: The compound is hygroscopic.[3] Upon exposure to ambient moisture, it may deliquesce or appear as a sticky, viscous semi-solid.[1][3]

  • Color Variations: While pure samples are white, oxidation or impurities (often residual hydrazine or oxidation products) can result in a pale yellow to brownish discoloration.[1][2][3]

Melting Point Profile

The melting point of (2S)-Pyrrolidine-2-carbohydrazide is sensitive to purity and solvation.[2][3]

  • Experimental Range: Literature values typically place the melting point in the range of 70–100 °C for the free base, though specific crystalline forms or salt derivatives can exhibit higher melting ranges (e.g., 113–143 °C has been noted in broader hydrazide contexts).[1]

  • Comparison:

    • L-Proline (Parent):[1][2][4][6] ~228 °C (decomposes)[1][2][7]

    • L-Proline Methyl Ester HCl (Precursor): ~64–65 °C[1][3]

    • L-Proline Hydrazide:[1][3][4][5][6][8] Typically a low-melting solid that requires storage in a desiccator to maintain crystalline integrity.[2][3]

Solubility & Stability[1][2]
  • Solubility: Highly soluble in water , methanol , ethanol , and DMSO .[1][3] Sparingly soluble in non-polar solvents like hexanes or diethyl ether.[2][3]

  • Stability: The hydrazide moiety is susceptible to oxidation.[3] It should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C .[2][3]

Synthesis & Purification Protocol

The synthesis of (2S)-Pyrrolidine-2-carbohydrazide is a direct transformation from L-proline ester derivatives.[2][3] The following protocol ensures high optical purity by avoiding racemization conditions.

Reaction Scheme

The transformation involves the hydrazinolysis of L-proline methyl ester.[3]

SynthesisProlineL-Proline(Precursor)EsterL-Proline Methyl Ester(Intermediate)Proline->EsterSOCl2, MeOHRefluxProduct(2S)-Pyrrolidine-2-carbohydrazide(Target)Ester->ProductNH2NH2·H2ORT, 24hHydrazineHydrazine Hydrate(Reagent)Hydrazine->Product

Figure 1: Synthetic pathway for (2S)-Pyrrolidine-2-carbohydrazide.

Step-by-Step Methodology
  • Esterification: Dissolve L-Proline in dry methanol. Add thionyl chloride (

    
    ) dropwise at 0 °C. Reflux for 12 hours to obtain L-Proline methyl ester hydrochloride .[2][3]
    
  • Neutralization (Optional): The ester salt can be neutralized with base, but direct reaction with hydrazine is often preferred to minimize handling.[2][3]

  • Hydrazinolysis: Treat the L-Proline methyl ester with hydrazine hydrate (excess, typically 5–10 equivalents) in methanol at room temperature.[2][3]

    • Critical Control Point: Maintain temperature at 20–25 °C . Higher temperatures may induce racemization or decomposition.[2][3]

  • Reaction Time: Stir for 24 hours . Monitor consumption of ester via TLC (eluent: MeOH/DCM).

  • Work-up: Evaporate the solvent and excess hydrazine under reduced pressure.

  • Purification: Recrystallize from minimal ethanol/diethyl ether or purify via column chromatography (if necessary) using a polar solvent system.

  • Drying: Dry the resulting white solid under high vacuum over

    
     to remove traces of water and hydrazine.[3]
    

Analytical Data Summary

PropertySpecification
Chemical Formula

Molecular Weight 129.16 g/mol
CAS Number 66544-68-1
Appearance White to off-white crystalline solid
Melting Point Solid (Low melting, typically <100 °C)
Optical Rotation

negative (specific value depends on solvent/concentration)
Storage 2–8 °C, Inert Atmosphere, Hygroscopic

Applications in Drug Development

(2S)-Pyrrolidine-2-carbohydrazide serves as a versatile organocatalyst .[2][3] Its primary utility lies in:

  • Direct Asymmetric Aldol Reactions: Catalyzing the reaction between ketones and aromatic aldehydes with high enantioselectivity (up to 99% ee).[2][9][10]

  • Aqueous Media Compatibility: Unlike many organocatalysts, it functions efficiently in water, aligning with Green Chemistry principles.[1][3]

  • Peptide Mimetics: Acts as a scaffold for designing proline-derived peptidomimetics and protease inhibitors.[2][3]

References

  • RSC Advances (2014) . The smallest organocatalyst in highly enantioselective direct aldol reaction in wet solvent-free conditions.[3][4][10] Royal Society of Chemistry.[2][3]

  • Tetrahedron: Asymmetry (2012) . Synthesis of (S)-proline hydrazide and some reactions. Elsevier.[2][3]

  • PubChem . (2S)-Pyrrolidine-2-carbohydrazide Compound Summary. National Library of Medicine.[2][3] [1][2]

  • Molaid Chemicals . L-proline hydrazide Properties and Synthesis.

Advanced Organocatalysis: Proline-Derived Hydrazides in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of proline-derived hydrazides in asymmetric synthesis, focusing on their mechanistic advantages, synthesis, and application in carbon-carbon bond-forming reactions.

Executive Summary

Proline-mediated organocatalysis has revolutionized asymmetric synthesis since the early 2000s. While L-proline itself is a robust catalyst, its application is often limited by solubility issues and moderate enantioselectivity in difficult substrates. Proline-derived hydrazides represent a "second-generation" class of organocatalysts that address these limitations. By incorporating a hydrazide moiety (–C(=O)NHNH–), these catalysts introduce additional hydrogen-bonding donors and leverage the


-effect , significantly enhancing nucleophilicity and transition state organization. This guide details the design, synthesis, and application of these catalysts in high-precision asymmetric transformations.

Mechanistic Underpinning: The Hydrazide Advantage

The efficacy of proline-derived hydrazides stems from their ability to mimic Class I aldolases with higher fidelity than simple prolinamides. The hydrazide functionality serves a dual purpose:

  • Electronic Activation (

    
    -Effect):  The adjacent nitrogen atom in the hydrazide group possesses a lone pair that destabilizes the ground state of the nucleophilic nitrogen, thereby increasing the nucleophilicity of the forming enamine.
    
  • Transition State Stabilization: Unlike simple amides, the hydrazide motif offers a unique hydrogen-bonding array. In the Zimmerman-Traxler-type transition state, the hydrazide N-H protons can form multiple H-bonds with the electrophile (e.g., aldehyde oxygen), creating a tighter, more rigid transition structure that maximizes stereocontrol.

Visualization: Catalytic Cycle and Transition State

The following diagram illustrates the catalytic cycle for a direct asymmetric aldol reaction, highlighting the specific stabilization provided by the hydrazide moiety.

ProlineHydrazideCycle cluster_legend Mechanism Key Catalyst Proline Hydrazide (Catalyst) Enamine Enamine Intermediate Catalyst->Enamine + Ketone (- H2O) Ketone Ketone (Donor) Ketone->Enamine TS Transition State (H-Bond Stabilized) Enamine->TS + Aldehyde Aldehyde Aldehyde (Acceptor) Aldehyde->TS Imine Iminium Product TS->Imine C-C Bond Formation Imine->Catalyst Regeneration Product Aldol Adduct (High ee%) Imine->Product Hydrolysis (+ H2O) Key1 Hydrazide N-H acts as H-bond donor

Figure 1: Catalytic cycle showing the formation of the enamine intermediate and the rigid transition state stabilized by the hydrazide functionality.[1]

Catalyst Synthesis: N'-Substituted Proline Hydrazides

A highly effective subclass of these catalysts is the


-benzyl-L-proline hydrazide . The benzyl group modulates the solubility and steric environment, while the free pyrrolidine amine remains available for enamine formation.
Experimental Protocol: Synthesis of N'-Benzyl-L-Proline Hydrazide

Objective: Synthesize a catalytically active proline hydrazide derivative.

Reagents:

  • 
    -Boc-L-proline (10 mmol)
    
  • Benzyl hydrazine dihydrochloride (10 mmol)

  • EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (11 mmol)
    
  • HOBt (Hydroxybenzotriazole) (11 mmol)

  • Triethylamine (Et

    
    N) (22 mmol)
    
  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Coupling Reaction:

    • Dissolve

      
      -Boc-L-proline (2.15 g, 10 mmol) in dry DCM (50 mL) at 0°C.
      
    • Add EDC

      
      HCl (2.11 g, 11 mmol) and HOBt (1.49 g, 11 mmol). Stir for 15 minutes.
      
    • Add Benzyl hydrazine dihydrochloride (1.95 g, 10 mmol) followed by dropwise addition of Et

      
      N (3.1 mL, 22 mmol).
      
    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Workup: Wash with 1N HCl, saturated NaHCO

      
      , and brine. Dry over Na
      
      
      
      SO
      
      
      and concentrate. Purify the
      
      
      -Boc intermediate via flash chromatography (Hexane/EtOAc).
  • Deprotection:

    • Dissolve the intermediate in DCM (20 mL).

    • Add TFA (5 mL) dropwise at 0°C. Stir for 2 hours at room temperature.

    • Concentrate in vacuo to remove excess TFA.

    • Neutralization: Redissolve in minimal MeOH and neutralize with basic Amberlyst resin or saturated NaHCO

      
       wash (rapidly) to obtain the free amine.
      
    • Yield: Typically 85-90% overall yield as a pale yellow solid.

Applications in Asymmetric Synthesis

Proline hydrazides excel in intermolecular aldol reactions, particularly where standard proline fails (e.g., with unbranched aldehydes or in aqueous media).

Direct Asymmetric Aldol Reaction

The reaction between ketones (donors) and aromatic aldehydes (acceptors) is the benchmark for testing these catalysts.

Protocol:

  • To a vial, add the Proline Hydrazide Catalyst (10 mol%) and solvent (e.g., THF or Water/CHCl

    
     mixture).
    
  • Add Acid Additive (e.g., 4-nitrobenzoic acid, 10 mol%) if using a neutral hydrazide (promotes enamine formation).

  • Add the Ketone (1.0 mmol, excess) and stir for 10 minutes.

  • Add the Aldehyde (0.5 mmol) at 0°C or Room Temperature (depending on reactivity).

  • Monitor via TLC.[2][3] Upon completion (typically 12-24 h), quench with saturated NH

    
    Cl.
    
  • Extract with EtOAc, dry, and purify via column chromatography.

Quantitative Performance Comparison

The table below compares the performance of L-Proline against Proline Hydrazide derivatives in the aldol reaction of acetone with 4-nitrobenzaldehyde.

Catalyst TypeSolventTime (h)Yield (%)Anti:Syn Ratioee (%)
L-Proline DMSO2468-76
L-Proline Amide DMF2485-88
Proline Hydrazide (Somfai-type) THF1296 -93

-Benzyl Proline Hydrazide
H

O/CHCl

1898 -96

Note: Hydrazide catalysts consistently demonstrate higher turnover frequencies and superior enantioselectivity due to the tighter transition state.

Reaction Workflow & Optimization

To ensure reproducibility and high stereocontrol, the following workflow should be adopted.

OptimizationWorkflow cluster_troubleshoot Troubleshooting Start Substrate Selection Screen Solvent Screen (THF vs H2O/DCM) Start->Screen Additive Additive Check (AcOH / TFA / None) Screen->Additive Best Solv. Temp Temp Optimization (0°C vs -20°C) Additive->Temp Best Additive Final Scale Up (Monitor ee%) Temp->Final Optimal Conditions TS1 Low Yield? Increase Ketone Eq. TS2 Low ee? Lower Temp.

Figure 2: Optimization workflow for maximizing yield and enantioselectivity.

Troubleshooting Guide
  • Low Conversion: Often due to parasitic formation of oxazolidinones. Solution: Add a weak acid co-catalyst (e.g., acetic acid) to facilitate iminium hydrolysis.

  • Low Enantioselectivity: Indicates a "loose" transition state. Solution: Switch to a non-polar solvent (e.g., Toluene) to enforce tighter hydrogen bonding between the hydrazide and the substrate.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.

  • Cheng, C., Sun, J., Wang, C., et al. (2006).[4] Protonated N'-benzyl-N'-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction.[4] Chemical Communications.[4][5]

  • Somfai, P. (Various). Research on amino acid-derived organocatalysts and nitrogen heterocycles.
  • Tang, Z., Jiang, F., Yu, L., et al. (2003). Novel Small Organic Molecules for a Highly Enantioselective Direct Aldol Reaction. Journal of the American Chemical Society.

  • Mastracchio, A., et al. (2012). Proline-derived catalysts in asymmetric synthesis. Organic & Biomolecular Chemistry.

Sources

Biological Activity of Pyrrolidine-2-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and therapeutic potential of pyrrolidine-2-carbohydrazide derivatives.

Technical Guide & Whitepaper

Executive Summary: The Proline Scaffold Evolution

The pyrrolidine-2-carbohydrazide scaffold, derived directly from L-proline, represents a critical divergence from the well-established pyrrolidine-2-carbonitrile class (e.g., Vildagliptin). While the carbonitriles are famed for Dipeptidyl Peptidase-IV (DPP-IV) inhibition in diabetes therapy, the carbohydrazide derivatives —specifically hydrazones and 1,3,4-oxadiazoles—have emerged as potent pleiotropic agents.

This guide focuses on their transition from synthetic intermediates to bioactive pharmacophores exhibiting antimicrobial , anticancer , and anti-inflammatory properties.[1][2] The technical narrative below synthesizes structure-activity relationships (SAR) with validated experimental protocols.

Chemical Space & Synthesis Workflow

The biological efficacy of these derivatives hinges on the functionalization of the hydrazide motif.[2][3] The core synthesis typically proceeds from L-proline to its ester, followed by hydrazinolysis, and finally derivatization into hydrazones or cyclization into oxadiazoles.

Synthesis Pathway Visualization

The following diagram outlines the divergent synthesis pathways creating the two primary bioactive classes: Acylhydrazones and 1,3,4-Oxadiazoles .

SynthesisWorkflow cluster_bioactive Bioactive Pharmacophores Proline L-Proline (Starting Material) Ester L-Proline Ester (Intermediate) Proline->Ester Esterification (SOCl2, MeOH) Hydrazide Pyrrolidine-2-Carbohydrazide (Core Scaffold) Ester->Hydrazide Hydrazinolysis (NH2NH2·H2O, Reflux) Hydrazone Acylhydrazones (Schiff Bases) Hydrazide->Hydrazone Condensation (Ar-CHO, EtOH, cat. AcOH) Oxadiazole 1,3,4-Oxadiazoles (Cyclized) Hydrazide->Oxadiazole Cyclization (CS2/KOH or POCl3)

Figure 1: Divergent synthesis of bioactive pyrrolidine derivatives from L-proline.

Therapeutic Applications & Mechanisms[5]

Antimicrobial Activity

Pyrrolidine-2-carbohydrazide hydrazones have demonstrated significant efficacy against multidrug-resistant (MDR) pathogens.

  • Mechanism: The hydrazone moiety (-CONHN=CH-) coordinates with metal ions in microbial metalloproteins or inhibits DNA gyrase, disrupting bacterial replication.

  • Key Data: N-substituted derivatives (e.g., N-benzyl) show superior lipophilicity, enhancing membrane penetration.

Comparative Efficacy Table (MIC values in µg/mL)

Compound DerivativeS. aureus (Gram+)E. coli (Gram-)P. aeruginosaReference Standard
Unsubstituted Hydrazide >100>100>100--
N-Benzyl-Hydrazone 12.525.050.0Ciprofloxacin (0.5-2.0)
5-Aryl-1,3,4-Oxadiazole 6.25 12.525.0Ampicillin (2.0-8.0)
Nitro-Thiophene Derivative 2.064.032.0Linezolid (1.0-4.0)

Analytic Insight: The cyclization of the hydrazide to a 1,3,4-oxadiazole ring significantly lowers the Minimum Inhibitory Concentration (MIC), likely due to increased metabolic stability and improved binding affinity to bacterial targets compared to the open-chain hydrazone.

Anticancer Potential

Derivatives bearing the 3,4,5-trimethoxyphenyl or diphenylamine moieties linked to the pyrrolidine core have shown cytotoxicity against specific tumor lines.

  • Target: Induction of apoptosis via the mitochondrial pathway and inhibition of tubulin polymerization (mimicking Colchicine binding).

  • Cell Lines: High potency observed in A549 (Lung Carcinoma) and MCF-7 (Breast Cancer).

  • Selectivity: 5-oxo-pyrrolidine variants show reduced toxicity toward normal human fibroblasts (HF), indicating a favorable therapeutic index.

Anti-inflammatory (COX Inhibition)

1,3,4-Oxadiazoles derived from pyrrolidine-2-carbohydrazide act as non-steroidal anti-inflammatory agents.

  • Mechanism: Selective inhibition of Cyclooxygenase-2 (COX-2). The oxadiazole ring serves as a bioisostere for the carboxylic acid group found in NSAIDs, reducing gastric ulceration side effects while maintaining anti-inflammatory potency.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing these derivatives. The diagram below maps the functional regions of the scaffold and their impact on biological activity.

SAR_Map Core Pyrrolidine Ring (Stereochemistry Critical) N1_Pos N1-Substitution (Lipophilicity) Core->N1_Pos C2_Pos C2-Carbohydrazide (Warhead) Core->C2_Pos Activity_1 N-Benzyl/Aryl: Increases Membrane Permeability (Antimicrobial) N1_Pos->Activity_1 Activity_2 Hydrazone Formation: Metal Chelation (Antifungal/Antibacterial) C2_Pos->Activity_2 Activity_3 Oxadiazole Cyclization: COX-2 Selectivity & Metabolic Stability C2_Pos->Activity_3

Figure 2: Structure-Activity Relationship mapping of the pyrrolidine-2-carbohydrazide scaffold.

Experimental Protocols

Note: All protocols must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of Pyrrolidine-2-Carbohydrazide

This is the foundational step. Purity here dictates the success of downstream derivatization.

  • Esterification: Dissolve L-Proline (0.1 mol) in absolute methanol (100 mL). Cool to 0°C. Add Thionyl Chloride (0.12 mol) dropwise. Reflux for 6-8 hours. Evaporate solvent to obtain L-Proline methyl ester hydrochloride.

  • Neutralization: Treat the ester salt with saturated NaHCO₃ to release the free base. Extract with Chloroform.

  • Hydrazinolysis:

    • Dissolve the ester (0.05 mol) in ethanol (50 mL).

    • Add Hydrazine Hydrate (99%, 0.15 mol) slowly.

    • Critical Step: Reflux for 10–12 hours. Monitor via TLC (System: Chloroform/Methanol 9:1). The ester spot should disappear.

    • Concentrate under reduced pressure.

    • Purification: Recrystallize from ethanol/ether.

    • Validation: Melting point should be sharp; IR spectrum must show doublet peaks at 3200-3300 cm⁻¹ (NH/NH₂).

Protocol B: In Vitro Antimicrobial Assay (Broth Microdilution)

Use this protocol to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation: Dissolve test compounds in DMSO (Stock: 1 mg/mL).

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 25923) adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.

  • Plating:

    • Use a 96-well sterile plate.

    • Add 100 µL of broth to all wells.

    • Perform serial two-fold dilutions of the test compound (Range: 100 µg/mL to 0.19 µg/mL).

    • Add 100 µL of bacterial inoculum to each well.

  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control: DMSO + Broth (no bacteria).

    • Growth Control: Broth + Bacteria (no drug).

  • Incubation: 37°C for 24 hours.

  • Readout: Add 20 µL of Resazurin dye (0.015%). Incubate for 2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

    • MIC Definition: The lowest concentration remaining blue.

References

  • Synthesis and Anticancer Evaluation: M. Eissa et al.[4][5][6][7] "Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies."[6][8] Molecules, 2024.[8][9] [6]

  • Antimicrobial Hydrazones: Popiołek, L.[10] "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 2017.

  • Oxadiazole Derivatives: Jasiak, A. et al.[1] "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture."[1][11] Molecules, 2022.[1][12]

  • Pyrrolidine Scaffold Review: Bhat, S. et al. "Recent insights about pyrrolidine core skeletons in pharmacology." Frontiers in Chemistry, 2023.

  • Anticancer 5-Oxo Derivatives: Maciulkiene, V. et al. "Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives." International Journal of Molecular Sciences, 2023.

Sources

Methodological & Application

Application Note: Asymmetric Aldol Reaction using L-Proline Hydrazide

[1][2]

Abstract & Rationale

The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the formation of chiral

L-Proline Hydrazide (Pyrrolidine-2-carbohydrazide) has emerged as a superior "Second Generation" organocatalyst. Its primary advantages over native L-proline include:

  • Enhanced Hydrogen Bonding: The hydrazide moiety (-CONHNH

    
    ) provides multiple H-bond donors, stabilizing the transition state more effectively than a simple carboxylic acid.
    
  • Aqueous Compatibility: Unlike many organocatalysts that deactivate in water, L-proline hydrazide thrives in aqueous or "wet solvent-free" conditions, aligning with Green Chemistry principles.

  • Lower Loading: Typically effective at 5-10 mol%, compared to the 20-30 mol% often required for L-proline.

This protocol details the synthesis of the catalyst and its application in a direct asymmetric aldol reaction between a ketone donor and an aldehyde acceptor.[1][2]

Mechanistic Insight

The reaction proceeds via an Enamine Catalysis cycle. The high enantioselectivity is dictated by a rigid Zimmerman-Traxler-type transition state where the hydrazide group plays a dual role: it solubilizes the catalyst in aqueous media and activates the aldehyde electrophile via hydrogen bonding.

The Catalytic Cycle
  • Enamine Formation: The secondary amine of the pyrrolidine ring condenses with the ketone donor to form a nucleophilic enamine.

  • Electrophile Activation: The hydrazide NH groups form hydrogen bonds with the aldehyde carbonyl oxygen, positioning it precisely for facial attack.

  • C-C Bond Formation: The enamine attacks the aldehyde (typically Re-face attack for L-proline derivatives), forming an iminium intermediate.

  • Hydrolysis: Water hydrolyzes the iminium species, releasing the chiral aldol product and regenerating the catalyst.

CatalyticCycleCatL-Proline Hydrazide(Catalyst)EnamineEnamineIntermediateCat->Enamine+ Ketone (-H2O)KetoneKetone DonorKetone->EnamineTSTransition State(H-Bond Stabilized)Enamine->TS+ AldehydeAldehydeAldehydeAcceptorAldehyde->TSIminiumIminiumSpeciesTS->IminiumC-C Bond FormationIminium->CatRegenerationProductChiral AldolProductIminium->ProductHydrolysisWaterH2OWater->IminiumHydrolysis

Figure 1: Catalytic cycle of L-proline hydrazide mediated aldol reaction. The hydrazide group aids in directing the aldehyde approach.

Pre-Protocol Considerations

Reagent Purity
  • Aldehydes: Must be fresh. Oxidized aldehydes (containing carboxylic acids) will quench the amine catalyst. Distill or wash with NaHCO

    
     if necessary.
    
  • Ketones: Cyclohexanone and acetone are standard. Ensure they are free of peroxides.

Solvent System

The unique feature of L-proline hydrazide is its performance in aqueous media or wet solvent-free conditions.

  • Recommended: Water (brine) or Solvent-free with 2-5 equivalents of water added.

  • Alternative: THF or DMF (if substrates are completely insoluble in water).

Acid Additive

While L-proline has an internal acid (COOH), L-proline hydrazide is basic. To facilitate enamine formation and hydrolysis, a co-catalyst acid is often beneficial.

  • Standard Additive:p-Toluenesulfonic acid (p-TSA) or TFA (10 mol% relative to substrate, equimolar to catalyst).

Experimental Protocol

Part A: Synthesis of L-Proline Hydrazide Catalyst

Note: If commercially available (CAS 66544-68-1), skip to Part B. This synthesis is robust and cost-effective.

Reagents: L-Proline methyl ester hydrochloride, Hydrazine hydrate (80%), Methanol.

  • Dissolution: Dissolve L-proline methyl ester hydrochloride (10 mmol) in Methanol (20 mL).

  • Addition: Add Hydrazine hydrate (50 mmol, 5 equiv) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 24 hours. (Alternatively, reflux for 4 hours for faster conversion).

  • Work-up: Evaporate the solvent and excess hydrazine under reduced pressure.

  • Purification: Recrystallize the residue from Ethanol/Ether or use directly if NMR shows >95% purity.

    • Validation: H-NMR should show disappearance of the methyl ester singlet (~3.7 ppm) and appearance of hydrazide signals.

Part B: General Procedure for Asymmetric Aldol Reaction

Model Reaction: Cyclohexanone + 4-Nitrobenzaldehyde

Reagents:

  • L-Proline Hydrazide (Catalyst): 13 mg (0.1 mmol, 10 mol%)

  • p-TSA (Additive): 17 mg (0.1 mmol, 10 mol%)

  • 4-Nitrobenzaldehyde: 151 mg (1.0 mmol)

  • Cyclohexanone: 0.5 mL (approx. 5 mmol, 5 equiv)

  • Water: 90

    
    L (5 mmol) OR 1.0 mL if running in suspension.
    

Step-by-Step Workflow:

  • Catalyst Activation: In a 10 mL round-bottom flask, mix L-Proline Hydrazide and p-TSA in the water (or wet solvent) for 5 minutes. This forms the active salt species.

  • Substrate Addition: Add Cyclohexanone (donor) followed by 4-Nitrobenzaldehyde (acceptor). Critical: Add the ketone before the aldehyde to favor enamine formation over imine formation with the aldehyde.

  • Reaction: Stir vigorously at Room Temperature (25°C) .

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:3). The aldehyde spot should disappear. Typical time: 12–24 hours.

  • Quench & Extraction: Quench with saturated NH

    
    Cl  solution (5 mL). Extract with Ethyl Acetate  (3 x 10 mL).[1]
    
  • Drying: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    , filter, and concentrate under vacuum.
  • Purification: Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient 4:1 to 2:1).

Part C: Self-Validation (QC)
  • Yield: Expected >85%.

  • Stereochemistry:

    • Diastereomeric Ratio (dr): Determine by

      
      H-NMR of the crude mixture. Compare integration of the 
      
      
      -proton signal for anti vs syn isomers. (Target: >90:10 anti:syn).
    • Enantiomeric Excess (ee): Determine by Chiral HPLC (e.g., Chiralpak AD-H or OD-H column). Target: >90% ee.

Data & Optimization Guide

Solvent Effects on Stereoselectivity

The choice of solvent dramatically impacts the anti/syn ratio and ee.

Solvent SystemYield (%)dr (anti:syn)ee (%)Notes
Water (Heterogeneous) 92 95:5 98 Recommended (Green)
Wet Solvent-Free9592:896High reaction rate
DMSO8860:4075Poor diastereocontrol
THF8580:2088Good solubility
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield Catalyst deactivation by oxidation.Ensure Aldehyde is acid-free. Use fresh catalyst.
Low dr (anti/syn) High temperature or wrong solvent.Lower temp to 0°C. Switch to aqueous media.
Racemic Product Background reaction (uncatalyzed).Ensure p-TSA is not in excess. Verify catalyst purity.
No Reaction Enamine not forming.Check if Ketone is sterically hindered. Increase catalyst to 20 mol%.

References

  • Primary Protocol Source: Bhowmick, K. C., et al. (2014). "The smallest organocatalyst in highly enantioselective direct aldol reaction in wet solvent-free conditions."[3][4] RSC Advances.

  • Catalyst Derivative Development: Chang, C., et al. (2006).[5] "Protonated N'-benzyl-N'-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction." Chemical Communications.[6][7]

  • General Proline Aldol Context: List, B., Lerner, R. A., & Barbas, C. F. (2000). "Proline-Catalyzed Direct Asymmetric Aldol Reactions." Journal of the American Chemical Society.

Application Notes & Protocols: Utilizing (2S)-Pyrrolidine-2-carbohydrazide for Native Chemical Ligation at Proline Sites

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the assembly of large polypeptides from unprotected peptide segments. However, its application is often hindered when ligation is required at C-terminal proline residues. The unique cyclic structure of proline can dramatically slow the requisite S-to-N acyl transfer step, leading to poor yields and incomplete reactions.[1][2] This guide details a robust strategy that circumvents this challenge by employing peptides with a C-terminal (2S)-pyrrolidine-2-carbohydrazide—the chemical term for an L-proline hydrazide. Peptide hydrazides are stable, easily synthesized precursors that can be converted in situ to the highly reactive thioester species needed for NCL.[3][4] We provide a comprehensive overview of the mechanism, detailed step-by-step protocols for synthesis and ligation, and expert insights into overcoming the inherent difficulties of proline ligation, empowering researchers in protein engineering and drug development.

Foundational Concepts: NCL and the "Proline Problem"

The Mechanism of Native Chemical Ligation

Native Chemical Ligation (NCL) is a powerful chemoselective reaction that joins two unprotected peptide fragments to form a native peptide bond.[5][6] The canonical reaction involves a peptide with a C-terminal thioester and a second peptide bearing an N-terminal cysteine residue. The reaction proceeds in two key steps at neutral pH in an aqueous buffer:

  • Transthioesterification: The thiol side chain of the N-terminal cysteine attacks the C-terminal thioester of the first peptide. This is a reversible step that forms a new thioester-linked intermediate.[5]

  • S-to-N Acyl Shift: The intermediate undergoes a rapid and irreversible intramolecular rearrangement, where the alpha-amino group of the cysteine attacks the newly formed thioester. This S-to-N acyl shift proceeds through a five-membered ring transition state, resulting in the formation of a stable, native amide bond at the ligation site.[7]

The Challenge of Ligation at Proline

When the C-terminal residue of the thioester peptide is proline, the NCL reaction is notoriously inefficient.[8] The sluggishness is not primarily due to steric hindrance but rather to electronic effects. The amide bond within the proline ring can engage in an n → π* interaction with the thioester carbonyl, decreasing its electrophilicity and thus slowing down the initial transthioesterification step.[9] More critically, the rigid, cyclic structure of the proline residue restricts the conformational freedom required for the subsequent S-to-N acyl shift, severely impeding the formation of the final peptide bond.[1][10] This "proline problem" has historically limited the sites available for segmental protein synthesis.

The Proline Hydrazide Strategy: A Versatile Solution

To address the challenges of synthesizing and handling peptide thioesters, particularly proline thioesters, the use of peptide C-terminal hydrazides as stable, activatable surrogates has emerged as a superior approach.[3][7] This strategy is especially advantageous when using Fmoc-based solid-phase peptide synthesis (SPPS), as peptide hydrazides are fully compatible with the basic conditions used for Fmoc deprotection, unlike thioesters.[5]

The core of this strategy involves a one-pot, two-step activation and ligation sequence:

  • Acyl Azide Formation: The peptide C-terminal hydrazide is selectively converted into a highly reactive acyl azide intermediate upon treatment with sodium nitrite (NaNO₂) under mild acidic conditions.[3]

  • Thiolysis and Ligation: An aryl thiol, such as 4-mercaptophenylacetic acid (MPAA), is introduced. It serves a dual purpose: it rapidly converts the acyl azide into a highly reactive aryl thioester (in situ thiolysis) and catalyzes the subsequent NCL reaction.[4][11]

This method allows the challenging proline thioester to be generated only moments before it is consumed in the ligation reaction, maximizing reactivity and minimizing potential side reactions.

Figure 1. Workflow for NCL using a C-terminal proline hydrazide precursor.

Detailed Experimental Protocols

Protocol 1: Synthesis of Peptide C-terminal (2S)-Pyrrolidine-2-carbohydrazide

This protocol describes the synthesis of a peptide ending in a proline hydrazide using Fmoc-SPPS.

Materials:

  • 2-Chlorotrityl chloride resin

  • Hydrazine hydrate

  • Fmoc-Pro-OH and other required Fmoc-amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents: DMF, DCM

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Prepare Hydrazide Resin: Swell 2-chlorotrityl chloride resin in DCM. Add a solution of hydrazine hydrate (10 eq) in DCM and agitate for 2 hours. Wash the resin thoroughly with DCM, isopropanol, and DMF to yield the 2-Cl-(Trt)-NHNH₂ resin.[4]

  • First Amino Acid Coupling: Couple Fmoc-Pro-OH (3 eq) to the hydrazide resin using HBTU/HOBt (3 eq) and DIPEA (6 eq) in DMF for 2-4 hours. Confirm coupling with a Kaiser test.

  • Chain Elongation: Perform standard Fmoc-SPPS cycles for the remaining sequence:

    • Fmoc deprotection with 20% piperidine in DMF (2 x 10 min).

    • DMF washes.

    • Coupling of the next Fmoc-amino acid.

    • DMF washes.

  • Cleavage and Deprotection: After completing the sequence, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry under vacuum. Purify the peptide hydrazide using reverse-phase HPLC (RP-HPLC) and confirm its identity by mass spectrometry.

Protocol 2: One-Pot Hydrazide-Mediated Ligation

This protocol details the ligation of a C-terminal proline hydrazide peptide with an N-terminal cysteine peptide.

Materials:

  • Peptide 1: R1-Pro-NHNH₂ (from Protocol 1)

  • Peptide 2: H₂N-Cys-R2 (synthesized via standard Fmoc-SPPS)

  • Ligation Buffer: 6 M Guanidine hydrochloride (Gdn·HCl), 200 mM sodium phosphate, pH 7.2.

  • Activation Solution: 0.5 M Sodium Nitrite (NaNO₂) in water (prepare fresh).

  • Thiol Catalyst: 4-mercaptophenylacetic acid (MPAA).

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).

Procedure:

  • Peptide Dissolution: Dissolve equimolar amounts of Peptide 1 and Peptide 2 in the Ligation Buffer to a final concentration of 1-5 mM each. Add TCEP to a final concentration of 20 mM to ensure all cysteines are reduced.

  • Acyl Azide Formation: Cool the reaction mixture to -15 °C in an ice-salt bath. Adjust the pH to 3.0 using 6 M HCl. Add the fresh NaNO₂ solution dropwise (to a final concentration of ~20 mM). Stir at -15 °C for 20 minutes. The solution may turn a faint yellow, indicating the formation of the acyl azide.

  • Thiolysis and Ligation: Add solid MPAA to the reaction mixture (to a final concentration of 50-100 mM). Immediately adjust the pH of the solution back to 7.0-7.2 with 6 M NaOH.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor its progress by taking aliquots at various time points (e.g., 1, 4, 12, 24 hours), quenching with 0.1% TFA, and analyzing by RP-HPLC and mass spectrometry. Due to the "proline problem," this ligation may require extended reaction times (24-48 hours).[2][12]

  • Purification: Once the reaction is complete, purify the final ligated protein by RP-HPLC.

Figure 2. Chemical mechanism of one-pot hydrazide-mediated NCL at proline.

Quantitative Parameters and Troubleshooting

Effective ligation at proline requires careful optimization of reaction conditions.

ParameterRecommended ValueRationale & Expert Insights
Peptide Concentration 1 - 5 mMHigher concentrations favor the bimolecular ligation reaction. However, solubility may become an issue.
pH (Activation) 3.0Essential for the conversion of nitrite to nitrous acid, which forms the acyl azide. pH must be carefully controlled.
pH (Ligation) 7.0 - 7.5Optimal for NCL. The thiol of cysteine (pKa ~8.3) must be partially deprotonated to act as a nucleophile.
Temperature (Activation) -15 °C to 0 °CThe acyl azide intermediate is unstable at higher temperatures. Low temperature minimizes decomposition.
Temperature (Ligation) Room Temp (20-25 °C)Standard temperature for NCL. Higher temperatures may not significantly accelerate the slow S->N acyl shift for proline.
MPAA Concentration 50 - 100 mMHigh concentrations of the thiol catalyst are needed to efficiently trap the acyl azide and drive the transthioesterification.[4]
Reaction Time 24 - 48 hoursLigation at proline is inherently slow.[2][12] Patience and consistent monitoring via HPLC are key to determining the optimal endpoint.

Troubleshooting:

  • Low Ligation Yield:

    • Cause: Incomplete acyl azide formation or premature degradation.

    • Solution: Ensure the NaNO₂ solution is freshly prepared and that the pH and temperature during activation are strictly maintained.

    • Cause: Slow S-to-N acyl shift.

    • Solution: Allow the reaction to run for a longer duration. Confirm the thioester intermediate is forming via mass spectrometry.

  • Side Products:

    • Cause: Oxidation of cysteine residues.

    • Solution: Ensure a sufficient concentration of TCEP is present throughout the reaction.

    • Cause: Hydrolysis of the thioester intermediate.

    • Solution: Maintain the recommended pH. Avoid pH excursions above 8.0.

Conclusion

The use of (2S)-pyrrolidine-2-carbohydrazide as a C-terminal precursor provides a powerful and practical method for executing Native Chemical Ligation at challenging proline sites. This strategy effectively decouples the robust Fmoc-SPPS of the peptide segment from the generation of the sensitive thioester, which is formed in situ only when needed. By understanding the underlying mechanism and carefully controlling the reaction parameters outlined in this guide, researchers can successfully synthesize complex proteins and modified biotherapeutics that were previously inaccessible due to the "proline problem." This approach significantly expands the toolkit for chemical protein synthesis, facilitating innovation in both basic research and pharmaceutical development.

References

  • Wikipedia. (n.d.). Native chemical ligation. Retrieved from [Link]

  • Pentelute, B. L., & Kent, S. B. (2011). Native Chemical Ligation of Peptides and Proteins. In Current Protocols in Protein Science. John Wiley & Sons, Inc. Retrieved from [Link]

  • Zheng, J.-S., & Liu, L. (2016). Chemical synthesis of proteins using hydrazide intermediates. Science China Chemistry, 59(5), 530–537. Retrieved from [Link]

  • Tang, S., et al. (2014). One-pot native chemical ligation of peptide hydrazides enables total synthesis of modified histones. Organic & Biomolecular Chemistry, 12(23), 3852–3857. Retrieved from [Link]

  • Zhang, V. Y., et al. (2020). An investigation into the origin of the dramatically reduced reactivity of peptide-prolyl-thioesters in native chemical ligation. Chemical Science, 11(4), 989-995. Retrieved from [Link]

  • Tan, X., & Danishefsky, S. J. (2010). Advances in Proline Ligation. Journal of the American Chemical Society, 132(49), 17495–17502. Retrieved from [Link]

  • Zheng, J.-S., et al. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 8(12), 2483–2495. Retrieved from [Link]

  • Wu, B., et al. (2008). Insights into the Finer Issues of Native Chemical Ligation: An Approach to Cascade Ligations. Angewandte Chemie International Edition, 47(8), 1475–1478. Retrieved from [Link]

  • Hackeng, T. M., Griffin, J. H., & Dawson, P. E. (1999). Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology. Proceedings of the National Academy of Sciences, 96(18), 10068–10073. Retrieved from [Link]

  • Chen, G., et al. (2011). An Advance in Proline Ligation. Angewandte Chemie International Edition, 50(28), 6423–6426. Retrieved from [Link]

  • de la Mora-Rey, T., et al. (2021). Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides. JACS Au, 1(10), 1643–1655. Retrieved from [Link]

  • Wan, Q., & Danishefsky, S. J. (2007). Ligation-desulfurization: a powerful combination in the synthesis of peptides and glycopeptides. Journal of Peptide Science, 13(12), 793-801. Retrieved from [Link]

  • Zheng, J.-S., et al. (2013). General description for the native chemical ligation of peptide hydrazides. ResearchGate. Retrieved from [Link]

  • Tang, S., et al. (2014). One-pot Native Chemical Ligation of Peptide Hydrazides Enables Total Synthesis of Modified Histones. The Royal Society of Chemistry. Retrieved from [Link]

  • Melnyk, O., et al. (2020). The native chemical ligation/desulfurization strategy is central to the field of protein chemical synthesis.... ResearchGate. Retrieved from [Link]

Sources

Application Note: Synthesis and Catalytic Utility of Chiral Hydrazones Derived from L-Proline Hydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol and Application Guide

Introduction & Mechanistic Causality

Chiral hydrazones derived from L-proline hydrazide represent a highly versatile class of compounds in asymmetric synthesis. They function both as robust chiral auxiliaries and as highly enantioselective bifunctional organocatalysts[1].

The fundamental causality behind their stereocontrol lies in the rigid conformation of the pyrrolidine ring. When L-proline hydrazide condenses with a prochiral ketone or aldehyde, it forms a chiral hydrazone. Upon treatment with a strong base (e.g., lithium diisopropylamide, LDA), a lithium azaenolate intermediate is generated. The bulky, conformationally restricted pyrrolidine moiety effectively shields one face of the azaenolate, directing subsequent electrophilic attacks to the opposite face with exceptional stereoselectivity[1].

Alternatively, L-proline hydrazide itself acts as a potent bifunctional organocatalyst. It utilizes its secondary amine for enamine/iminium catalysis, while its hydrazide tail provides critical hydrogen-bonding interactions. This dual activation enables direct asymmetric aldol reactions in wet or solvent-free conditions, forming carbon-carbon bonds with high diastereomeric and enantiomeric excesses[2].

Experimental Workflows

The synthesis of chiral hydrazones from L-proline is a highly efficient, multi-step process that relies on the sequential activation and substitution of the carboxylic acid, followed by condensation with a target carbonyl compound.

Workflow N1 L-Proline N2 Esterification (SOCl2, MeOH) N1->N2 N3 L-Proline Methyl Ester N2->N3 N4 Hydrazinolysis (NH2NH2·H2O) N3->N4 N5 L-Proline Hydrazide N4->N5 N6 Condensation (Carbonyls) N5->N6 N7 Chiral Hydrazone N6->N7

Caption: Workflow for synthesizing chiral hydrazones from L-proline.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) to ensure researchers can troubleshoot and adapt the methodology for custom substrates.

Protocol A: Synthesis of L-Proline Hydrazide Precursor

Objective: Convert L-proline into L-proline hydrazide via an ester intermediate.

  • Esterification (Activation):

    • Procedure: Cool 50 mL of anhydrous methanol to 0 °C in an ice bath under a nitrogen atmosphere. Slowly add thionyl chloride (SOCl₂; 1.2 equivalents) dropwise. Add L-proline (1.0 equivalent) to the mixture.

    • Causality: SOCl₂ reacts with methanol to generate HCl in situ, which acts as the acid catalyst for esterification. Performing this at 0 °C prevents violent exothermic reactions and minimizes the degradation of the amino acid[3].

    • Completion: Reflux the mixture for 4 hours, then concentrate under reduced pressure to yield L-proline methyl ester hydrochloride as a white solid.

  • Hydrazinolysis (Nucleophilic Acyl Substitution):

    • Procedure: Dissolve the crude L-proline methyl ester hydrochloride in absolute ethanol. Add an excess of hydrazine hydrate (NH₂NH₂·H₂O; 5.0 equivalents).

    • Causality: Hydrazine is a potent alpha-effect nucleophile that readily attacks the ester carbonyl, displacing the methoxy group. An excess of hydrazine is critical to drive the equilibrium forward and prevent the formation of unwanted symmetric diacylhydrazine dimers[1][4].

    • Completion: Reflux the mixture for 24 hours. Cool to room temperature, filter any precipitated salts, and concentrate the filtrate. Purify via recrystallization (e.g., from ethanol/ether) to afford pure L-proline hydrazide.

Protocol B: Condensation to Form Chiral Hydrazones

Objective: Synthesize a target chiral hydrazone by condensing L-proline hydrazide with a prochiral ketone or aldehyde.

  • Reaction Setup: Dissolve L-proline hydrazide (1.0 equivalent) in a suitable dry solvent (e.g., dichloromethane or absolute ethanol). Add the target aldehyde or ketone (1.1 equivalents).

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid or p-toluenesulfonic acid (5 mol%).

    • Causality: The mild acid protonates the carbonyl oxygen, significantly increasing its electrophilicity. It is crucial not to use strong, concentrated acids, as this would fully protonate the nucleophilic terminal nitrogen of the hydrazide, halting the reaction.

  • Dehydration: Heat the mixture to reflux. If using a ketone (which is less reactive than an aldehyde), equip the flask with a Dean-Stark trap or add activated 4Å molecular sieves.

    • Causality: Condensation is a reversible equilibrium. Physically removing the water byproduct via azeotropic distillation or molecular sieves drives the reaction to completion (Le Chatelier's principle).

  • Isolation: Once complete (monitored by TLC), filter the sieves (if used), concentrate the solvent under reduced pressure, and purify the resulting chiral hydrazone via silica gel chromatography or recrystallization.

Mechanistic Pathways & Quantitative Data

When utilized as chiral auxiliaries, these hydrazones direct the formation of highly stereospecific products through a rigid azaenolate intermediate.

Mechanism H1 Chiral Hydrazone H2 Deprotonation (LDA) H1->H2 H3 Lithium Azaenolate H2->H3 H4 Electrophilic Attack (Facial Shielding) H3->H4 Pyrrolidine Ring Directs Approach H5 Enantiopure Product H4->H5

Caption: Mechanism of chiral induction via proline-derived azaenolate intermediates.

Application Data: Asymmetric Direct Aldol Reactions

L-proline hydrazide and its derivatives are exceptionally effective at catalyzing asymmetric direct aldol reactions between ketones and aromatic aldehydes. The hydrazide motif creates a strong hydrogen-bonding pocket that stabilizes the transition state, yielding exceptional enantiomeric excess (ee) even in wet or solvent-free conditions[2][5].

Table 1: Performance of L-Proline Hydrazide (10 mol%) in Asymmetric Direct Aldol Reactions (Cyclohexanone + Aromatic Aldehydes) at Room Temperature

Aldehyde SubstrateYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee %)
p-Nitrobenzaldehyde9995:5>99.9
Benzaldehyde9598:298.0
p-Chlorobenzaldehyde9697:399.0

Data aggregated from standardized aqueous media and solvent-free asymmetric aldol protocols[2][5].

References

  • Synthesis of picolinohydrazides and their evaluation as ligands in the zinc-catalyzed hydrosilylation of ketones. ResearchGate. URL:[Link]

  • Constructing Hydrazone-Linked Chiral Covalent Organic Frameworks with Different Pore Sizes for Asymmetric Catalysis. MDPI. URL:[Link]

  • The smallest organocatalyst in highly enantioselective direct aldol reaction in wet solvent-free conditions. RSC Advances. URL:[Link]

Sources

L-Proline Hydrazide Catalyzed Michael Addition to Nitroolefins: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, the quest for efficient, stereoselective, and environmentally benign methodologies for carbon-carbon bond formation is paramount. The asymmetric Michael addition, a cornerstone reaction for the construction of chiral molecules, has been significantly advanced through the advent of organocatalysis. Among the diverse array of organocatalysts, L-proline and its derivatives have garnered substantial attention for their ability to mimic enzymatic catalysis, offering a green and effective alternative to traditional metal-based catalysts.[1][2][3] This application note provides an in-depth technical guide on the L-proline hydrazide catalyzed Michael addition to nitroolefins, a powerful tool for the synthesis of valuable γ-nitro carbonyl compounds, which are versatile precursors to a wide range of pharmaceuticals and biologically active molecules.

This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also a deep dive into the mechanistic underpinnings and practical considerations that ensure successful and reproducible outcomes.

The Scientific Foundation: Why L-Proline Hydrazide?

The elegance of L-proline-based organocatalysis lies in its dual activation mechanism. In the context of the Michael addition, L-proline and its derivatives, including the hydrazide variant, operate through an enamine-based catalytic cycle.[4][5] The secondary amine of the proline moiety reacts with a carbonyl donor (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then undergoes a conjugate addition to the electron-deficient nitroolefin. The carboxylic acid group (or a derivative thereof) in the catalyst plays a crucial role in activating the nitroolefin through hydrogen bonding, thereby facilitating the nucleophilic attack and controlling the stereochemical outcome of the reaction.

L-proline hydrazide, as a catalyst, introduces unique electronic and steric properties. The hydrazide moiety can influence the catalyst's solubility, stability, and its hydrogen-bonding capabilities, potentially leading to enhanced reactivity and stereoselectivity compared to parent L-proline in certain applications.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the L-proline catalyzed Michael addition of a carbonyl compound to a nitroolefin proceeds through several key steps. The L-proline hydrazide catalyst is believed to follow a similar pathway:

  • Enamine Formation: The catalytic cycle begins with the reaction between the L-proline hydrazide and the carbonyl donor (e.g., an aldehyde or ketone) to form a chiral enamine intermediate and water. This step is typically reversible.

  • Michael Addition: The nucleophilic enamine attacks the β-carbon of the electrophilic nitroolefin. The stereochemistry of this step is directed by the chiral scaffold of the catalyst. The hydrazide group, along with the proline ring structure, creates a specific chiral environment that favors the approach of the nitroolefin from one face of the enamine.

  • Iminium Ion Formation: The addition results in the formation of a new carbon-carbon bond and generates a nitronate and an iminium ion.

  • Hydrolysis and Catalyst Regeneration: The iminium ion is subsequently hydrolyzed by water to release the γ-nitro carbonyl product and regenerate the L-proline hydrazide catalyst, allowing it to re-enter the catalytic cycle.

Michael_Addition_Mechanism cluster_cycle Catalytic Cycle Catalyst L-Proline Hydrazide Enamine Chiral Enamine Intermediate Catalyst->Enamine + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Enamine Michael_Adduct Iminium Ion/ Nitronate Intermediate Enamine->Michael_Adduct + Nitroolefin Nitroolefin Nitroolefin Nitroolefin->Michael_Adduct Product γ-Nitro Carbonyl Product Michael_Adduct->Product + H₂O Product->Catalyst releases

Figure 1. Generalized catalytic cycle for the L-proline hydrazide catalyzed Michael addition.

Experimental Protocols: A Practical Guide

The success of the L-proline hydrazide catalyzed Michael addition is highly dependent on the careful optimization of reaction parameters. The following protocols provide a starting point for researchers, with the understanding that optimization for specific substrates is often necessary.

General Protocol for the Michael Addition of Aldehydes to Nitroolefins

This protocol is a representative procedure for the asymmetric Michael addition of an aldehyde to a β-nitrostyrene derivative.

Materials:

  • L-proline hydrazide (10 mol%)

  • Aldehyde (1.2 equivalents)

  • Nitroolefin (1.0 equivalent)

  • Solvent (e.g., Toluene, CH2Cl2, or THF)

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • To a clean, dry reaction vessel, add the nitroolefin (1.0 mmol) and the chosen solvent (2.0 mL).

  • Add the aldehyde (1.2 mmol) to the solution.

  • Add L-proline hydrazide (0.1 mmol, 10 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 48 hours depending on the substrates.[4]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na2SO4 or MgSO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired γ-nitro aldehyde.

Note on Stereoselectivity Determination: The enantiomeric excess (ee) and diastereomeric ratio (dr) of the product are typically determined by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.

General Protocol for the Michael Addition of Ketones to Nitroolefins

This protocol outlines a general procedure for the reaction between a ketone and a nitroolefin.

Materials:

  • L-proline hydrazide (10-20 mol%)

  • Ketone (2.0-5.0 equivalents, can also be used as solvent)

  • Nitroolefin (1.0 equivalent)

  • Solvent (e.g., DMSO, or neat ketone)[4]

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • In a reaction vial, dissolve the nitroolefin (1.0 mmol) in the chosen solvent (2.0 mL). If using the ketone as the solvent, add 5.0 mmol.

  • Add the ketone (if not used as the solvent).

  • Add L-proline hydrazide (0.1-0.2 mmol, 10-20 mol%) to the mixture.

  • Stir the reaction at the desired temperature (room temperature to 50 °C). Monitor the reaction by TLC.

  • After completion, work up the reaction as described in the aldehyde protocol (Section 3.1, steps 5-8).

  • Purify the crude product by flash column chromatography to yield the γ-nitro ketone.

Key Experimental Parameters and Optimization

The efficiency and stereoselectivity of the L-proline hydrazide catalyzed Michael addition are influenced by several factors:

ParameterInfluence and Considerations
Catalyst Loading Typically ranges from 5 to 30 mol%. Higher loadings can increase the reaction rate but may not always improve stereoselectivity. Optimization is key.
Solvent The choice of solvent can have a profound impact on both yield and stereoselectivity. Protic solvents can interfere with the enamine formation, while non-polar aprotic solvents like toluene or CH2Cl2 are often preferred. In some cases, polar aprotic solvents like DMSO have been shown to be effective, particularly for ketone additions.[4]
Temperature Reactions are generally run at room temperature. Lowering the temperature can sometimes improve stereoselectivity at the cost of a longer reaction time.
Substrate Scope The reaction is generally applicable to a wide range of aldehydes and ketones as donors and various substituted nitroolefins as acceptors. Steric hindrance on either the donor or acceptor can affect the reaction rate and selectivity.
Additives The addition of weak acids, such as benzoic acid, has been shown to improve both the rate and stereoselectivity of similar proline-catalyzed Michael additions by facilitating the protonation of the nitronate intermediate.[6][7]

Workflow for Catalyst Screening and Reaction Optimization

A systematic approach is crucial for developing a robust and high-yielding protocol for a new set of substrates.

Optimization_Workflow cluster_workflow Optimization Workflow Start Define Substrates (Aldehyde/Ketone + Nitroolefin) Screen_Solvent Solvent Screening (Toluene, CH2Cl2, THF, DMSO) Start->Screen_Solvent Screen_Catalyst Catalyst Loading Optimization (5, 10, 20 mol%) Screen_Solvent->Screen_Catalyst Screen_Temp Temperature Optimization (0°C, RT, 40°C) Screen_Catalyst->Screen_Temp Screen_Additives Additive Screening (e.g., Benzoic Acid) Screen_Temp->Screen_Additives Final_Protocol Optimized Protocol Screen_Additives->Final_Protocol

Figure 2. A systematic workflow for optimizing the L-proline hydrazide catalyzed Michael addition.

Applications in Drug Discovery and Development

The γ-nitro carbonyl compounds synthesized through this methodology are highly valuable intermediates in medicinal chemistry. The nitro group can be readily transformed into a variety of other functional groups, most notably an amino group, providing access to chiral γ-amino acids and their derivatives. These motifs are prevalent in numerous pharmaceutical agents, including antivirals, antibiotics, and central nervous system drugs. The ability to control the stereochemistry at two adjacent carbon centers in a single step makes this reaction particularly attractive for the synthesis of complex, biologically active molecules.

Conclusion

The L-proline hydrazide catalyzed Michael addition to nitroolefins represents a powerful and versatile tool for the asymmetric synthesis of γ-nitro carbonyl compounds. Its operational simplicity, use of an environmentally friendly organocatalyst, and the high value of the resulting products make it an attractive methodology for both academic research and industrial applications. By understanding the underlying mechanism and systematically optimizing the reaction conditions, researchers can effectively harness the potential of this reaction to construct complex chiral molecules with high efficiency and stereocontrol.

References

  • List, B. (2001). Efficient Proline-Catalyzed Michael Additions of Unmodified Ketones to Nitro Olefins. Organic Letters, 3(16), 2423–2425.
  • Hayashi, Y., et al. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes.
  • Palomo, C., et al. (2006). Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide.
  • Gellman, S. H., et al. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society, 130(17), 5644–5645.
  • Seebach, D., et al. (2010). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta, 93(4), 603-646.
  • Wang, W. (2007). Enantioselective and diastereoselective Michael addition of ketone/aldehyde to trans-nitroolefins catalyzed by a novel chiral pyrrolidine-thiourea. Chirality, 19(8), 659-666.
  • Kotrusz, P., & Toma, Š. (2006). L-proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid. ARKIVOC, 2006(5), 100-109.
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  • Martelli, L. S. R., et al. (2023). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents.
  • Toma, Š., et al. (2006). L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6. Molecules, 11(1), 114-125.
  • Al-Warhi, T., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3501.
  • Wang, J., et al. (2019). Chiral γ‐nitro carbonyl compounds synthesized using catalyst 38.
  • da Silva, R. A., et al. (2025). Heterogeneous organocatalysis: the proline case. RSC Advances, 15(1), 1-15.
  • Kotrusz, P., & Toma, Š. (2006). L-proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid.
  • Gellman, S. H., et al. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. PMC.
  • North, M., et al. (2022). Amino Imidate-Catalyzed Asymmetric Michael Reactions of Ketones and Nitroalkenes. European Journal of Organic Chemistry, 2022(5), e202101371.
  • Wang, W. (2007). Enantioselective and diastereoselective Michael addition of ketone/aldehyde to trans‐nitroolefins catalyzed by a novel chiral pyrrolidine‐thiourea. Scilit.
  • Al-Warhi, T., et al. (2021). L-proline catalyzed green synthesis and anticancer evaluation of novel bioactive benzil bis-hydrazones under grinding technique. Taylor & Francis Online.
  • Wang, J., et al. (2011). Organocatalytic asymmetric Michael addition of aldehydes and ketones to nitroalkenes catalyzed by adamantoyl l-prolinamide. Organic & Biomolecular Chemistry, 9(13), 4935-4940.
  • List, B. (2001). Efficient proline-catalyzed Michael additions of unmodified ketones to nitro olefins. PubMed.
  • Lam, Y-h., et al. (2014). (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity. Organic & Biomolecular Chemistry, 12(21), 3396-3405.
  • Wang, W., et al. (2005). Protonated N′-benzyl-N′-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction.
  • Al-Warhi, T., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies.
  • Various Authors. (2021-2026). Recent developments in next generation (S)

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Peptide hydrazide ligation method using proline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Advanced Peptide Ligation: A Practical Guide to Proline-Site Conjugation Using Peptide Hydrazide Precursors

Introduction: Overcoming the Proline Challenge in Protein Synthesis

The chemical synthesis of large peptides and proteins is a cornerstone of modern chemical biology, enabling access to homogeneously modified proteins, mirror-image proteins, and complex molecular probes that are inaccessible through biological expression systems. Native Chemical Ligation (NCL) stands as the most powerful and widely used method for assembling unprotected peptide segments into larger protein structures[1][2]. The reaction classically involves the chemoselective coupling of a peptide with a C-terminal thioester to another peptide bearing an N-terminal cysteine residue[2].

Despite its power, NCL has a significant limitation: the difficulty of forming a peptide bond at a proline residue. C-terminal proline thioesters are notoriously poor acyl donors, largely inhibiting the ligation reaction[3][4]. This "proline problem" has historically created a major bottleneck in the strategic planning of protein synthesis.

This guide details a robust and elegant solution that combines two advanced chemical strategies:

  • Peptide Hydrazides as Stable Thioester Surrogates: Peptide C-terminal hydrazides are highly stable precursors that can be synthesized using standard Fmoc solid-phase peptide synthesis (SPPS)[5][6]. They can be converted in situ into highly reactive peptide thioesters under specific conditions, serving as convenient "crypto-thioesters"[7][8].

  • Ligation at N-Terminal Proline Derivatives: By incorporating a thiol-bearing proline derivative, such as 4R-mercaptoproline (Mpt), at the N-terminus of the receiving peptide, the challenge is reframed. The ligation proceeds via an intramolecular S→N acyl shift, analogous to conventional NCL, but at a secondary amine within a constrained ring system[4][9][10].

By merging these approaches, researchers can achieve efficient and reliable ligation at proline sites, dramatically expanding the scope of total chemical protein synthesis. This document provides the core chemical principles, detailed step-by-step protocols, and practical troubleshooting advice for implementing this powerful technique.

Part 1: The Chemistry of Ligation at Proline Derivatives

The inherent difficulty in proline ligation stems from both electronic and steric factors. The amide carbonyl of a C-terminal proline deactivates the adjacent thioester, making it a poor electrophile[3]. The alternative, ligating to an N-terminal proline, requires an S→N acyl transfer to a secondary amine within a rigid five-membered ring. This process is kinetically slow due to the strained, bicyclic tetrahedral intermediate that must be formed[4][9].

The breakthrough came with the development of N-terminal proline surrogates that incorporate a nucleophilic handle, most commonly a thiol or a selenol group.

Mechanism of Ligation at N-Terminal Mercaptoproline:

The ligation proceeds in two key steps, mirroring the NCL mechanism:

  • Transthioesterification: The peptide with the C-terminal thioester (generated in situ from the hydrazide) reacts with the N-terminal mercaptoproline peptide. In the presence of a thiol catalyst like 4-mercaptophenylacetic acid (MPAA), a reversible thiol-thioester exchange occurs, forming a new thioester intermediate where the two peptide fragments are linked via the proline's side-chain thiol[2].

  • Irreversible S→N Acyl Shift: The thioester-linked intermediate undergoes a rapid and irreversible intramolecular S→N acyl transfer. The proline's secondary amine attacks the newly formed thioester carbonyl, proceeding through a bicyclic tetrahedral intermediate to form a native amide bond at the ligation site[9]. While this step can be slow, it can be promoted by specific buffer conditions[9]. The final step involves the removal of the auxiliary thiol group via desulfurization to yield the native proline residue.

Proline Ligation Mechanism cluster_0 Step 1: Transthioesterification (Reversible) cluster_1 Step 2: S->N Acyl Shift (Irreversible) P1_Thioester Peptide 1-COSR' (from Hydrazide) Thioester_Intermediate Thioester-Linked Intermediate Peptide 1-CO-S-Proline-Peptide 2 P1_Thioester->Thioester_Intermediate + HS-Pro-P2 - R'SH (MPAA Catalyst) P2_Mercaptoproline HS-Proline-Peptide 2 Ligated_Product Ligated Product (Mercaptoproline at junction) Thioester_Intermediate->Ligated_Product Intramolecular S->N Acyl Shift Final_Product Final Native Product (Proline at junction) Ligated_Product->Final_Product Desulfurization (e.g., Radical Initiator) Overall Ligation Workflow cluster_pep1 Peptide 1 Synthesis cluster_pep2 Peptide 2 Synthesis cluster_ligation One-Pot Ligation Reaction SPPS1 Fmoc-SPPS on Hydrazine Resin Cleavage1 TFA Cleavage SPPS1->Cleavage1 Purify1 HPLC Purification Cleavage1->Purify1 Hydrazide Peptide 1-CONHNH₂ (Stable Precursor) Purify1->Hydrazide Activation 1. Add NaNO₂ at pH 3, -15°C (Forms Acyl Azide) Hydrazide->Activation SPPS2 Fmoc-SPPS with Mercaptoproline Cleavage2 TFA Cleavage SPPS2->Cleavage2 Purify2 HPLC Purification Cleavage2->Purify2 Mercapto_Pep HS-Mpt-Peptide 2 Purify2->Mercapto_Pep Thiolysis 2. Add MPAA at pH 6.8 (Forms Thioester) Mercapto_Pep->Thiolysis Activation->Thiolysis Ligation 3. Ligation Reaction Thiolysis->Ligation Purify_Final Final HPLC Purification Ligation->Purify_Final Final_Product Ligated Protein Purify_Final->Final_Product

Caption: Overall workflow from peptide synthesis to final ligated protein.

Part 3: Detailed Experimental Protocols

Safety Precaution: Always handle reagents like trifluoroacetic acid (TFA) and sodium nitrite with appropriate personal protective equipment (PPE) in a chemical fume hood.

Protocol 1: Synthesis of C-Terminal Peptide Hydrazide

This protocol outlines the synthesis of a peptide with a C-terminal hydrazide using standard Fmoc-SPPS.

  • Resin Preparation: Start with a 2-chlorotrityl chloride resin. Swell the resin in dichloromethane (DCM) for 30 minutes. To a solution of hydrazine hydrate (10 eq) in THF, add the swollen resin and react for 3 hours at room temperature to form the hydrazine-functionalized resin.[11] Wash the resin thoroughly with DCM, DMF, and methanol, then dry under vacuum.

  • SPPS: Perform automated or manual Fmoc-SPPS. For the first amino acid coupling to the hydrazine resin, use a higher excess of activated amino acid (e.g., 4 eq amino acid, 3.8 eq HCTU, 8 eq DIEA) and a longer coupling time (e.g., 2 hours) to ensure high efficiency.[12]

  • Cleavage and Deprotection: After chain assembly, wash the resin and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours at room temperature.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC (RP-HPLC) on a C18 column. Lyophilize the pure fractions to obtain the peptide hydrazide as a white powder. Verify the mass by ESI-MS.

Protocol 2: Synthesis of N-Terminal Mercaptoproline Peptide

This protocol describes the synthesis of the peptide fragment containing the N-terminal thiol-bearing proline surrogate.

  • SPPS: Synthesize the peptide on a standard acid-labile resin (e.g., Wang or Rink Amide) using Fmoc-SPPS. For the final coupling step, use a commercially available or custom-synthesized Fmoc-4R-mercaptoproline derivative (with the thiol appropriately protected, e.g., as a trityl (Trt) group).

  • Cleavage and Deprotection: Cleave the peptide from the resin using a TFA cocktail as described in Protocol 1. The Trt protecting group on the mercaptoproline side chain is simultaneously removed during this step.

  • Purification: Purify the crude peptide by RP-HPLC and verify its mass as described above. It is critical to handle the purified peptide under an inert atmosphere or in buffers containing a reducing agent like TCEP to prevent disulfide bond formation.

Protocol 3: One-Pot Hydrazide Ligation to N-Terminal Mercaptoproline

This is the central ligation protocol. All steps should be performed with degassed buffers.

Materials and Reagents:

  • Peptide 1-CONHNH₂ (from Protocol 1)

  • HS-Mpt-Peptide 2 (from Protocol 2)

  • Ligation Buffer: 6 M Guanidine·HCl, 200 mM Na₂HPO₄, adjusted to pH 6.8.[12]

  • NaNO₂ Solution: Freshly prepared 200 mM sodium nitrite in water.

  • MPAA Solution: 200 mM 4-mercaptophenylacetic acid in ligation buffer.

  • TCEP·HCl (tris(2-carboxyethyl)phosphine hydrochloride)

Procedure:

  • Peptide Dissolution: In a microcentrifuge tube, dissolve Peptide 1-CONHNH₂ (1 eq, e.g., 5 mM final concentration) and TCEP·HCl (2 eq) in the Ligation Buffer.

  • Activation to Acyl Azide:

    • Cool the tube to -15 °C in a refrigerated bath (e.g., ethylene glycol/water).

    • Adjust the pH to 3.0 by adding 6 M HCl.

    • Add the cold NaNO₂ solution (1.2 eq) dropwise while vortexing gently. Allow the activation to proceed for 15 minutes at -15 °C. The solution may turn slightly yellow.[11]

  • Ligation Reaction:

    • Add the MPAA solution (3 eq) to the reaction mixture. This will raise the pH and initiate thioester formation.

    • Immediately add a solution of HS-Mpt-Peptide 2 (1.5 eq) dissolved in a minimum volume of ligation buffer.

    • Adjust the final pH of the reaction mixture to 6.8-7.0 if necessary.

    • Allow the reaction to proceed at room temperature.

  • Monitoring and Purification:

    • Monitor the reaction progress by taking small aliquots over time (e.g., 1, 4, 12, 24 hours) and analyzing them by analytical RP-HPLC and ESI-MS. Look for the disappearance of the starting materials and the appearance of the product peak with the expected mass.

    • Once the reaction is complete (typically >90% conversion), quench any remaining thiols by adding an excess of an alkylating agent or acidifying the solution.[13]

    • Purify the final ligated product by preparative RP-HPLC. Lyophilize the pure fractions.

  • (Optional) Desulfurization: If the native proline sequence is required, the mercapto group can be removed. This is typically achieved under radical conditions using a radical initiator like VA-044 in the presence of a reducing agent such as TCEP or glutathione.[11] This step should be optimized for the specific protein sequence.

Part 4: Data Analysis and Troubleshooting

Table 1: Expected Results for a Model Ligation
ParameterPeptide 1 (Hydrazide)Peptide 2 (Mercaptoproline)Ligated Product
Sequence Ac-F-G-L-K-CONHNH₂HS-Mpt-A-V-G-NH₂Ac-F-G-L-K-Mpt-A-V-G-NH₂
Calculated Mass (Da) 507.6403.5875.1
Observed Mass (ESI-MS) 507.7 [M+H]⁺403.6 [M+H]⁺875.2 [M+H]⁺
Typical Yield (post-HPLC) 15-30% (from resin)15-30% (from resin)50-70% (ligation step)
Purity (HPLC) >95%>95%>95%
Table 2: Troubleshooting Common Ligation Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low Ligation Yield 1. Incomplete hydrazide activation. 2. Poor solubility of peptide fragments. 3. Oxidation of thiols (MPAA or mercaptoproline). 4. Slow S→N acyl transfer.1. Ensure pH is ~3.0 and temp is -15°C during NaNO₂ addition. Use fresh NaNO₂. 2. Increase Gn·HCl to 8 M or add a co-solvent like DMSO. 3. Degas all buffers thoroughly. Add TCEP to the initial peptide solutions. 4. Add imidazole (up to 2 M) to the ligation buffer to catalyze the acyl shift.[9]
Multiple Product Peaks 1. Hydrolysis of acyl azide or thioester. 2. Side reactions of NaNO₂ with Tyr, Trp, or Met residues.1. Work quickly after NaNO₂ addition. Ensure pH is rapidly brought to neutral for thiolysis. 2. If possible, substitute these residues away from the ligation junction or use scavengers.
Unreacted Starting Material 1. Insufficient excess of one peptide fragment. 2. Reaction has not reached completion.1. Use a slight excess (1.2-1.5 eq) of the more soluble or less precious peptide fragment. 2. Allow the reaction to proceed for a longer duration (up to 48 hours).

Part 5: Applications and Future Directions

The ability to forge peptide bonds at proline residues opens up new avenues for protein engineering and drug discovery.

  • Total Synthesis of Challenging Proteins: Proteins with critical proline residues at the boundaries of synthetic fragments, such as certain cytokines or enzymes, are now accessible.

  • Synthesis of Post-Translationally Modified Proteins: This method is compatible with many PTMs, allowing for the synthesis of homogeneously modified histones or signaling proteins for detailed biochemical study.[14][15]

  • Peptide Macrocyclization: Proline is often found in cyclic peptides. This methodology can be adapted for head-to-tail or side-chain cyclization involving a proline residue, a key strategy for improving peptide stability and oral bioavailability.[1][16]

  • Incorporation of Selenoproline: For even faster ligation kinetics, N-terminal selenoproline derivatives can be used. The analogous Se→N acyl shift is often more efficient than the S→N shift, providing a valuable alternative for particularly difficult ligations.[3][17]

Conclusion

The combination of peptide hydrazide stability and the strategic use of N-terminal mercaptoproline derivatives provides a powerful and reliable solution to the long-standing challenge of ligation at proline. By converting the stable hydrazide precursor to a reactive thioester in situ, this method minimizes handling of unstable intermediates and broadens the scope of accessible protein targets. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers aiming to incorporate this advanced technique into their protein synthesis workflow, paving the way for new discoveries in chemical biology and therapeutic development.

References

  • Fang, G., Li, Y., Shen, F., Huang, Y., Li, J., Lin, Y., Cui, H., & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides. Angewandte Chemie International Edition, 50(33), 7645-7649. [Link]

  • Zheng, J. S., Tang, S., Huang, Y. C., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 8(12), 2483-2495. [Link]

  • Gwarda, R., Orłowska, M., & Walczak, R. (2022). Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. Frontiers in Chemistry, 10, 881615. [Link]

  • Zheng, J. S., Chang, H. N., & Liu, L. (2016). Chemical synthesis of proteins using hydrazide intermediates. Science China Chemistry, 59(4), 389-399. [Link]

  • Zheng, J. S., Tang, S., Huang, Y. C., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. ResearchGate. [Link]

  • Sherman, S. L., et al. (2024). N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline: Mechanistic Insights Lead to Greater Efficiency in Proline Native Chemical Ligation. ACS Chemical Biology. [Link]

  • Danishefsky, S. J., & Tan, Z. (2012). Advances in Proline Ligation. Journal of the American Chemical Society, 134(8), 3613-3616. [Link]

  • Thompson, R. E., & Muir, T. W. (2014). Native Chemical Ligation of Peptides and Proteins. Current Protocols in Chemical Biology, 6(3), 153-165. [Link]

  • Kaur, H., & Singh, I. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 19(9), 14402-14423. [Link]

  • Danishefsky, S. J., & Tan, Z. (2012). Advances in Proline Ligation. Journal of the American Chemical Society. [Link]

  • Tan, Z., & Danishefsky, S. J. (2011). An Advance in Proline Ligation. Angewandte Chemie International Edition, 50(32), 7383-7385. [Link]

  • Liu, L. (2020). Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins. In Expressed Protein Ligation (pp. 69-81). Humana, New York, NY. [Link]

  • Schnölzer, M., & Kent, S. B. (1995). 4.1.5 Chemical Ligation. Peptides, 123-129. [Link]

  • Tang, S., Zheng, J. S., & Liu, L. (2014). One-pot native chemical ligation of peptide hydrazides enables total synthesis of modified histones. Organic & Biomolecular Chemistry, 12(26), 4615-4619. [Link]

  • Fang, G., et al. (2011). Protein Chemical Synthesis by Ligation of Peptide Hydrazides. ResearchGate. [Link]

  • Pathak, M., & Pati, S. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. PMC. [Link]

  • Chen, C. C., et al. (2018). A new method of N to C sequential ligation using thioacid capture ligation and native chemical ligation. Interface Focus, 8(4), 20180009. [Link]

  • Miller, S. J., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(7), 2489-2500. [Link]

  • Miller, S. J., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. [Link]

  • van der Wijk, J. G. (2019). Chapter 8 - Peptide-Amidase (PAM) Catalyzed C-terminal Peptide Activation and its Use in Multi-Fragment Peptide Assembly. Research Explorer. [Link]

  • Tang, S., Zheng, J. S., & Liu, L. (2014). One-pot Native Chemical Ligation of Peptide Hydrazides Enables Total Synthesis of Modified Histones. The Royal Society of Chemistry. [Link]

  • Tang, S., Zheng, J. S., & Liu, L. (2014). Supplementary Information for One-pot Native Chemical Ligation of Peptide Hydrazides. The Royal Society of Chemistry. [Link]

  • Wikipedia. (2023). Native chemical ligation. Wikipedia. [Link]

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Application Note: Green Synthesis of Hydrazide Derivatives via Mechanochemical Grinding

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a high-efficiency, solvent-free protocol for the synthesis of hydrazide derivatives—specifically acid hydrazides and their downstream hydrazone (Schiff base) derivatives —using mechanochemical grinding. By replacing conventional solvothermal reflux methods with "Grindstone Chemistry," researchers can achieve higher yields (>90%), drastically reduce reaction times (from hours to minutes), and eliminate hazardous solvent waste. This guide is designed for medicinal chemists and drug developers seeking to align pharmacophore synthesis with the 12 Principles of Green Chemistry .

Introduction & Mechanistic Principles[1][2][3][4]

Hydrazide derivatives (R-CO-NH-NH2) and their corresponding hydrazones (R-CO-NH-N=CH-R') are privileged scaffolds in drug discovery, exhibiting potent antitubercular (e.g., Isoniazid), anticancer, and anti-inflammatory properties.

Conventional synthesis relies on refluxing esters or carboxylic acids with hydrazine hydrate in organic solvents (ethanol/methanol) for extended periods (3–12 hours), often requiring acid catalysts and tedious workups.

Mechanochemistry (Grinding Technique) offers a superior alternative. By applying mechanical energy via a mortar and pestle or ball mill, reagents are forced into intimate contact. This generates local frictional heat and continuously renews the reactive surface area, overcoming the mass transfer limitations of solid-state reactions.

Mechanism of Action: Liquid-Assisted Grinding (LAG)

In these protocols, Hydrazine Hydrate acts as both a reagent and a Liquid Grinding Assistant . It forms a paste with the solid carboxylic acid or ester, facilitating the nucleophilic attack on the carbonyl carbon without the need for an external solvent matrix.

MechanochemicalMechanism cluster_0 Reactants (Solid/Liquid) cluster_1 Grinding Process (Mechanochemistry) cluster_2 Reaction Pathway Acid Carboxylic Acid (Solid Crystal Lattice) Shear Shear Force & Friction Acid->Shear Hydrazine Hydrazine Hydrate (Liquid Nucleophile) Hydrazine->Shear LatticeBreak Crystal Lattice Disruption Shear->LatticeBreak Surface Renewal Paste Eutectic Melt/Paste Formation LatticeBreak->Paste Micro-mixing TS Tetrahedral Intermediate Paste->TS Nucleophilic Attack WaterElim Elimination of Water/Alcohol TS->WaterElim Product Hydrazide Product (Solid) WaterElim->Product

Figure 1: Mechanistic pathway of solvent-free hydrazide synthesis. Mechanical shear disrupts the crystal lattice, allowing the liquid hydrazine to form a reactive paste with the carboxylic acid, facilitating rapid nucleophilic attack.

Materials and Equipment

Reagents
  • Substrates: Aromatic/Aliphatic Carboxylic Acids (for Protocol A) or Acid Hydrazides + Aldehydes (for Protocol B).

  • Reagent: Hydrazine Hydrate (80% or 99%).

  • Catalyst (Optional): Glacial Acetic Acid or L-Proline (for hydrazone formation).

  • Solvents (Workup only): Cold distilled water, Ethanol (95%) for recrystallization.

Equipment
  • Manual: Agate or Porcelain Mortar and Pestle (standard lab size).

  • Automated (Scale-up): Planetary Ball Mill (e.g., Retsch PM 100) with stainless steel or zirconia jars.

  • Monitoring: TLC plates (Silica gel 60 F254), UV lamp.

Experimental Protocols

Protocol A: Direct Synthesis of Acid Hydrazides from Carboxylic Acids

Rationale: Direct conversion of acids avoids the step of esterification, improving Atom Economy. This method utilizes the heat of neutralization to drive the subsequent dehydration.

Reaction:



  • Weighing: Accurately weigh 3.0 mmol of the carboxylic acid (e.g., Benzoic acid, Salicylic acid) and place it in a clean mortar.

  • Addition: Add 3.75 mmol (1.25 equiv) of Hydrazine Hydrate (80%) dropwise to the mortar.

    • Note: A slight exotherm may be observed as the acid-base reaction occurs.

  • Grinding: Grind the mixture vigorously with the pestle.

    • Phase 1 (0-2 mins): The mixture will likely turn into a sticky paste or semi-solid.

    • Phase 2 (3-10 mins): Continue grinding. As the reaction proceeds and water is released/evaporates, the mixture often solidifies into a dry powder.

  • Digestion: Allow the solid mass to stand at room temperature for 10 minutes to ensure reaction completion.

  • Monitoring: Check reaction progress via TLC (System: Ethyl Acetate/Hexane).

  • Workup:

    • Wash the solid with 2 x 5 mL cold water to remove unreacted hydrazine.

    • Filter the crude solid.[1][2]

  • Purification: Recrystallize from hot ethanol to obtain pure acid hydrazide crystals.

Protocol B: Synthesis of Hydrazone Derivatives (Schiff Bases)

Rationale: This is the most common application of grinding in this field. It connects the hydrazide pharmacophore with an aldehyde to create bioactive Schiff bases.

Reaction:



  • Mixing: In a mortar, mix 1.0 mmol of the Acid Hydrazide (synthesized in Protocol A) and 1.0 mmol of the target Aldehyde (e.g., Benzaldehyde, Vanillin).

  • Catalyst (Optional): For unreactive substrates, add 1-2 drops of Glacial Acetic Acid or 10 mol% L-Proline (moist).

    • Expert Insight: Electron-deficient aldehydes often react instantly without catalyst. Electron-rich aldehydes may require the acid catalyst.

  • Grinding: Grind the mixture for 5–20 minutes .

    • Visual Cue: A color change (often yellow or orange) usually indicates the formation of the imine (C=N) bond.

    • Texture: The mixture will transition from two solids to a moist paste (due to water generation) and finally to a dry colored solid.

  • Workup:

    • Add 10 mL of ice-cold water to the mortar and triturate the solid.

    • Filter the precipitate under vacuum.

    • Wash with cold water/ethanol mixture (8:2).

  • Drying: Dry the product in a desiccator or air oven at 50°C.

Data Analysis & Validation

Comparative Metrics: Grinding vs. Conventional Reflux

The following data highlights the efficiency gains using the grinding technique for a standard derivative (e.g., Benzohydrazide synthesis).

MetricConventional Method (Reflux)Green Grinding MethodImprovement
Reaction Time 4 – 8 Hours10 – 20 Minutes~95% Reduction
Solvent Used Ethanol/Methanol (20-50 mL)None (Solvent-free)100% Reduction
Energy Input High (Heating Mantle)Low (Manual/Mechanical friction)Energy Efficient
Yield 65 – 75%85 – 96%+20% Yield
Workup Solvent evaporation, extractionSimple water washProcess Intensification
Characterization Checklist

To validate the structure of the synthesized derivatives, ensure the following spectral features are present:

  • FTIR (ATR):

    • Hydrazide (Protocol A): Doublet for -NH2 (3200-3300 cm⁻¹), Amide C=O (1650-1670 cm⁻¹).

    • Hydrazone (Protocol B): Disappearance of -NH2 doublet. Appearance of Imine -C=N- stretch (1600-1620 cm⁻¹). Amide -NH stretch remains (single band ~3200 cm⁻¹).

  • 1H NMR (DMSO-d6):

    • Hydrazide: Broad singlet for -NHNH2 protons (often

      
       4.0–9.0 ppm depending on exchange).
      
    • Hydrazone: Singlet for -N=CH- proton (

      
       8.0–9.0 ppm). Disappearance of NH2 protons.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Sticky Paste (No Solidification) Hygroscopic product or excess Hydrazine.Continue grinding for 5 more mins. If persistent, add a small amount of cold water to induce precipitation, then filter.
Incomplete Reaction Poor mixing or unreactive substrate.Add 1-2 drops of Acetic Acid (catalyst). Ensure vigorous grinding to break crystal lattices.
Low Yield Product solubility in wash water.Use ice-cold water for washing. Do not use excess ethanol during recrystallization.
Color Impurity Oxidation of hydrazine or aldehyde.Ensure reagents are fresh. Perform grinding quickly and move to workup immediately.

Workflow Diagram

ExperimentalWorkflow Start Start: Weigh Reagents (Acid + Hydrazine OR Hydrazide + Aldehyde) Grind Grind in Mortar (5-20 mins) Start->Grind Monitor Monitor via TLC (Ethyl Acetate:Hexane) Grind->Monitor Decision Reaction Complete? Monitor->Decision ContinueGrind Add Catalyst / Continue Grinding Decision->ContinueGrind No Workup Add Cold Water Filter Solid Decision->Workup Yes ContinueGrind->Grind Purify Recrystallize (Ethanol) Workup->Purify Final Pure Hydrazide Derivative Purify->Final

Figure 2: Step-by-step experimental workflow for the mechanochemical synthesis of hydrazide derivatives.

References

  • Kumar, A., Jakhar, A., & Makrandi, J. K. (2012). A highly efficient solvent free synthesis of hydrazides using grinding technique.[3][4][5] Indian Journal of Chemistry - Section B, 51B, 1538-1541. Link

  • Gomha, S. M., et al. (2020).[6] Clean Grinding Technique: A Facile Synthesis and In Silico Antiviral Activity of Hydrazones, Pyrazoles, and Pyrazines. Molecules, 25(19), 4565. Link

  • Zangade, S. B., et al. (2011). An atom efficient, green synthesis of 2-pyrazoline derivatives under solvent-free conditions using grinding technique.[1] Green Chemistry Letters and Reviews, 4(4), 309-313. Link

  • Vrdoljak, V., et al. (2020).[7] Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44, 18866-18879. Link

  • Hajipour, A. R., et al. (1999). A Convenient and Mild Procedure for the Synthesis of Hydrazones and Semicarbazones from Aldehydes or Ketones under Solvent-free Conditions.[3][8] Journal of Chemical Research, 1999(10), 570-571. Link

Sources

Application Note: High-Efficiency Activation of Peptide Hydrazides via Sodium Nitrite (NaNO2)

[1]

Executive Summary

Peptide hydrazides have emerged as robust "thioester surrogates" in protein semi-synthesis.[1][2] Unlike native thioesters, hydrazides are stable to standard Solid Phase Peptide Synthesis (SPPS) conditions (including Fmoc chemistry and hydrazine-labile linkers) and can be stored indefinitely. Activation is achieved via in situ oxidation using Sodium Nitrite (NaNO

31

This guide details the NaNO


 activation workflow

Mechanistic Principles

The activation of peptide hydrazides relies on the conversion of a nucleophilic hydrazide group (-NHNH



The Reaction Pathway
  • Nitrosylation: At pH 3.0, NaNO

    
     generates nitrous acid (
    
    
    ), which provides the nitrosonium equivalent. This attacks the hydrazide nitrogen, forming a nitrosyl hydrazide.
  • Azide Formation: Dehydration yields the acyl azide.

  • Thiolysis (Critical Step): The acyl azide is kinetically stable at low temperatures (-10°C) but thermodynamically unstable. Addition of an exogenous thiol (e.g., MPAA) converts the azide into a thioester via nucleophilic attack.

  • Ligation: The resulting thioester undergoes transthioesterification with the N-terminal cysteine of the ligation partner, followed by an S-to-N acyl shift to form a native peptide bond.

Failure Mode: Curtius Rearrangement

If the temperature rises above 0°C before thiolysis, the acyl azide undergoes thermal decomposition (Curtius rearrangement) to form an isocyanate.[2] This species hydrolyzes to a truncated amine or reacts with nucleophiles to form urea derivatives, permanently terminating the ligation capability.

Pathway Visualization

HydrazideActivationHydrazidePeptide Hydrazide(Stable Precursor)AzidePeptide Azide(Electrophilic Intermediate)Hydrazide->AzideOxidationNaNO2NaNO2 / H+(pH 3.0, -15°C)NaNO2->AzideCurtiusIsocyanate(Dead End / Urea)Azide->Curtius> 0°C (Thermal Decay)ThioesterPeptide Thioester(Active Species)Azide->ThioesterThiolysis (-10°C)ThiolThiol (MPAA)Thiol->ThioesterProductLigated Protein(Native Amide Bond)Thioester->ProductNCL (pH 7.0)CysPeptideCys-Peptide(Nucleophile)CysPeptide->Product

Caption: Mechanistic bifurcation of Peptide Hydrazide activation. Success depends on favoring the Thiolysis pathway (Green) over the Curtius rearrangement (Red).

Experimental Protocol

Reagents and Buffers
ComponentCompositionPurpose
Ligation Buffer 6.0 M Guanidine[4]·HCl (Gn·HCl), 0.2 M Na

HPO

Denaturant maintains solubility; Phosphate buffers pH.
Oxidation Solution 200 mM NaNO

in deionized water
Source of nitrosonium ion. Freshly prepared.
Thiol Catalyst 200 mM MPAA (4-Mercaptophenylacetic acid) in Ligation BufferConverts azide to thioester; catalyzes NCL.
Reducing Agent 200 mM TCEP·HCl in Ligation Buffer, pH adjusted to 7.0Keeps cysteines reduced during ligation (added later).
Step-by-Step Activation & Ligation Workflow

Step 1: Solubilization and pH Adjustment

  • Dissolve the peptide hydrazide (Sequence A) in Ligation Buffer to a concentration of 2–5 mM.

  • Cool the solution to -15°C using an ice-salt bath.

  • Critical Checkpoint: Adjust pH to 3.0 using dilute HCl. Note: Hydrazide oxidation is slow at pH > 4 and overly aggressive at pH < 2.

Step 2: Oxidative Activation (The "Liu" Method)

  • Add 10 equivalents of the NaNO

    
     solution dropwise to the cold peptide solution.
    
  • Stir at -15°C for 20 minutes.

  • QC Step: Analyze a 1 µL aliquot by LC-MS. You should observe a mass shift of -15 Da (conversion of -NHNH

    
     [31 Da] to -N
    
    
    [42 Da]
    
    
    net change depends on protonation state, typically -15 Da from hydrazide mass).

Step 3: Thiolysis (Thioester Generation)

  • Add 50 equivalents of MPAA (dissolved in buffer) to the reaction mixture.

  • Adjust pH to 5.0–6.0 immediately.

  • Incubate for 5–10 minutes. The solution often turns yellow due to MPAA-thioester formation.

Step 4: Ligation

  • Add the C-terminal fragment (Sequence B, containing N-terminal Cys) (1.2 equivalents).

  • Adjust pH to 7.0 using dilute NaOH.

  • Add TCEP to a final concentration of 20–50 mM to prevent disulfide formation.

  • Allow reaction to proceed at Room Temperature (RT). Monitor by HPLC.

Workflow Visualization

ProtocolWorkflowStartDissolve Peptide Hydrazide(6M GnHCl, pH 3.0)CoolCool to -15°C(Ice/Salt Bath)Start->CoolAddNaNO2Add 10 eq. NaNO2(Oxidation: 20 min)Cool->AddNaNO2CheckMSQC: LC-MS Check(Confirm Azide)AddNaNO2->CheckMSAddMPAAAdd 50 eq. MPAAAdjust pH to 5.0CheckMS->AddMPAAMass confirmedAddCysAdd Cys-Peptide + TCEPAdjust pH to 7.0AddMPAA->AddCysThioester formedFinishPurify Ligated Product(HPLC)AddCys->FinishLigation Complete

Caption: Operational workflow for NaNO2-mediated ligation. Note the distinct pH shifts required at each stage.

Troubleshooting & Optimization

Common Issues and Solutions
ObservationRoot CauseCorrective Action
Low Yield / Truncated Product Curtius RearrangementEnsure temperature is strictly <-10°C during NaNO

addition. Do not warm up before adding MPAA.
Slow Ligation Inactive ThioesterMPAA is superior to Thiophenol. Ensure pH is 7.0 during the ligation phase.
Methionine Oxidation Excess NaNO

Add Methionine (free amino acid) or Ascorbic Acid as a scavenger after the oxidation step.
N-terminal Acetylation Azide reacting with N-terminusEnsure the N-terminal Cys peptide is added after the MPAA has converted the azide to a thioester.
Critical Parameter: pH Control
  • pH 3.0: Mandatory for Nitrosylation. Higher pH leads to slow reaction; lower pH risks acid hydrolysis of sensitive side chains.

  • pH 7.0: Mandatory for Ligation. The thiol-thioester exchange is base-catalyzed.

References

  • Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides.[5] Angewandte Chemie International Edition, 50(33), 7645-7649.

  • Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.[6] Nature Protocols, 8(12), 2483-2495.[6]

  • Flood, D. T., et al. (2018). General Chemical Synthesis of Proteins via C-Terminal Hydrazide Activation. Organic Letters, 20(24), 7817–7821.

Application Note: (2S)-Pyrrolidine-2-carbohydrazide as a Thioester Surrogate in Chemical Protein Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Native Chemical Ligation (NCL) has revolutionized chemical protein synthesis by enabling the chemoselective coupling of unprotected peptide fragments. However, the synthesis of C-terminal peptide thioesters via standard Fmoc solid-phase peptide synthesis (SPPS) is notoriously difficult due to the instability of the thioester linkage under basic Fmoc deprotection conditions (e.g., 20% piperidine) 1[1].

To circumvent this, peptide hydrazides have emerged as highly stable, Fmoc-compatible thioester surrogates. When the C-terminal residue is proline, the resulting moiety is a (2S)-pyrrolidine-2-carbohydrazide (prolyl hydrazide). Proline presents unique mechanistic challenges in NCL due to its cyclic secondary amine structure, which restricts the conformational flexibility of the C-terminal carbonyl and introduces significant steric hindrance during nucleophilic acyl substitution 2[2].

This application note provides a comprehensive guide to synthesizing, activating, and ligating peptides terminating in (2S)-pyrrolidine-2-carbohydrazide. By understanding the causality behind the slower thiolysis kinetics of prolyl hydrazides, researchers can optimize their ligation workflows to achieve high-yielding protein syntheses.

Mechanistic Pathways for Prolyl Hydrazide Activation

Peptide hydrazides must be converted into active thioesters prior to or during NCL. Two primary pathways are utilized:

  • Nitrous Acid Oxidation (Azide Route) : The prolyl hydrazide is oxidized using sodium nitrite (NaNO₂) at acidic pH (3.0) and low temperature (-15 °C to 0 °C) to form a peptidyl azide. The azide undergoes rapid thiolysis with an exogenous thiol, such as 4-mercaptophenylacetic acid (MPAA), to form the thioester 1[1].

  • Knorr Pyrazole Synthesis (Pyrazole Route) : The hydrazide is reacted with acetylacetone (acac) to form an acyl pyrazole intermediate. While prolyl hydrazides form the pyrazole at rates comparable to unhindered amino acids, the subsequent thiolysis step is markedly slower due to the steric bulk of the pyrrolidine ring 2[2].

Causality Insight : The steric clash between the incoming thiolate and the rigid pyrrolidine ring of proline raises the activation energy of the tetrahedral intermediate during thiolysis. Consequently, prolyl hydrazides require elevated thiol concentrations (e.g., 200 mM MPAA) and extended reaction times compared to standard residues like alanine or glycine 2[2].

Quantitative Data: Kinetic Comparison of Thioester Surrogates

The following table summarizes the kinetic differences between an unhindered C-terminal residue (Alanine) and Proline during hydrazide activation and thiolysis.

C-Terminal ResidueActivation MethodReactive IntermediateThiolysis Half-Life (t₁/₂)Optimal Thiol (MPAA) Conc.Overall Conversion Yield
Alanine (Ala) NaNO₂ OxidationAcyl Azide< 5 min100 mM> 95%
Proline (Pro) NaNO₂ OxidationAcyl Azide15 - 30 min200 mM85 - 90%
Alanine (Ala) Acetylacetone (acac)Acyl Pyrazole~ 10 min100 mM> 90%
Proline (Pro) Acetylacetone (acac)Acyl Pyrazole> 120 min200 mM~ 70%

Table 1: Kinetic and yield comparisons for the conversion of peptide hydrazides to thioesters. Data reflects the steric hindrance inherent to the (2S)-pyrrolidine-2-carbohydrazide moiety.

Experimental Protocols

Self-Validating System: The protocols below are designed with built-in analytical checkpoints (LC-MS) to ensure each intermediate is validated before proceeding to the next step, preventing catastrophic loss of valuable peptide material.

Protocol A: Fmoc-SPPS of (2S)-Pyrrolidine-2-carbohydrazide Peptides
  • Resin Preparation : Swell 2-chlorotrityl chloride (2-CTC) resin (0.1 mmol) in anhydrous dichloromethane (DCM) for 30 min.

  • Hydrazine Loading : Treat the resin with a solution of 5% hydrazine in DMF/DCM (1:1, v/v) for 1 hour at room temperature to generate the hydrazine resin 1[1]. Wash extensively with DMF and DCM.

  • Proline Coupling : Couple Fmoc-Pro-OH (0.4 mmol) using HATU (0.38 mmol) and DIPEA (0.8 mmol) in DMF for 2 hours. Note: Double coupling is highly recommended to ensure complete functionalization of the hydrazine linker due to proline's secondary amine.

  • Elongation & Cleavage : Complete the peptide sequence using standard Fmoc-SPPS. Cleave the peptide from the resin using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

  • Validation : Confirm the mass of the peptide prolyl hydrazide via LC-MS (Expected mass shift: -17 Da from the standard C-terminal carboxylic acid).

Protocol B: Activation and NCL of Prolyl Hydrazides (Azide Route)

Due to the sluggish thiolysis of the pyrazole intermediate for proline, the NaNO₂ oxidation route is strictly recommended for (2S)-pyrrolidine-2-carbohydrazides2[2].

  • Solubilization : Dissolve the peptide prolyl hydrazide (2 mM) in an acidic ligation buffer (6 M Guanidine-HCl, 0.2 M Na₂HPO₄, pH 3.0). Cool the solution to -10 °C in an ice-salt bath.

  • Oxidation : Add 10 equivalents of NaNO₂ (from a freshly prepared 0.5 M stock in water). Stir at -10 °C for 15 minutes.

    • Causality Check: The low temperature and acidic pH are critical to prevent the over-oxidation of sensitive residues (e.g., Met, Trp) and to stabilize the transient acyl azide 1[1].

  • Thiolysis & Ligation : To the reaction mixture, add the N-terminal Cysteine peptide (1.2 to 1.5 equivalents). Immediately add MPAA to a final concentration of 200 mM (higher than the standard 100 mM to overcome proline's steric hindrance).

  • pH Adjustment : Adjust the pH to 6.8–7.0 using 4 M NaOH. Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 50 mM to maintain a reducing environment.

  • Incubation : Stir the reaction at room temperature. Monitor by LC-MS. Due to the proline residue, expect the ligation to take 12–24 hours for completion, compared to 2–4 hours for unhindered residues.

Visualizations

Workflow A Fmoc-SPPS on Hydrazine Resin B TFA Cleavage & Deprotection A->B C Peptide Prolyl Hydrazide B->C D NaNO2 Oxidation (pH 3.0, -10°C) C->D E Peptidyl Prolyl Azide D->E F Thiolysis (200 mM MPAA) (pH 6.8-7.0) E->F G Peptide Prolyl Thioester F->G H NCL with N-Cys Peptide G->H I Ligated Protein H->I

Workflow for the synthesis and Native Chemical Ligation of peptide prolyl hydrazides.

Pathways Start Peptide-(2S)-Pyrrolidine-2-carbohydrazide (Pro-NHNH2) Ox NaNO2, pH 3.0, -10°C (Azide Route) Start->Ox Acac Acetylacetone, pH 3.0 (Pyrazole Route) Start->Acac Azide Peptidyl Azide (Pro-CON3) Ox->Azide Pyrazole Peptidyl Pyrazole (Pro-Pyrazole) Acac->Pyrazole Thiol1 MPAA Thiolysis (Fast: 15-30 min) Azide->Thiol1 Thiol2 MPAA Thiolysis (Slow: >120 min due to sterics) Pyrazole->Thiol2 Thioester Peptide Prolyl Thioester (Pro-SAr) Thiol1->Thioester Thiol2->Thioester

Mechanistic activation pathways for prolyl hydrazides, highlighting the kinetic bottleneck of the pyrazole route.

References

  • Chemical synthesis of proteins using hydrazide intermediates Source: Oxford Academic URL:[Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation Source: SciSpace (Angewandte Chemie International Edition) URL:[Link]

  • Sequence-Independent Traceless Method for Preparation of Peptide/Protein Thioesters Using CPaseY-Mediated Hydrazinolysis Source: J-Stage (Chemical and Pharmaceutical Bulletin) URL:[Link]

Sources

High-Performance Organocatalysis: Asymmetric Mannich Reactions using L-Proline Hydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Hydrazide Advantage

The asymmetric Mannich reaction is a cornerstone transformation in medicinal chemistry, providing direct access to chiral


-amino carbonyl compounds—key pharmacophores found in numerous bioactive molecules and natural products. While L-proline  is the historical gold standard for this transformation, its application is sometimes limited by solubility issues and specific substrate constraints.

L-Proline Hydrazide (Pyrrolidine-2-carbohydrazide) represents a strategic evolution of the native amino acid catalyst. By converting the carboxylic acid to a hydrazide moiety, the catalyst gains:

  • Enhanced Hydrogen Bonding: The hydrazide group (

    
    ) acts as a robust double hydrogen-bond donor, offering a distinct activation mode for electrophilic imines compared to the single proton donor of the carboxylic acid.
    
  • Modularity: The hydrazide backbone allows for further derivatization (e.g., formation of acyl hydrazides) to fine-tune steric and electronic properties.

  • Solubility Profile: Altered solubility characteristics often permit reactions in a wider range of polar and non-polar solvents.

This guide details the synthesis of the catalyst and its application in a standard three-component asymmetric Mannich reaction.

Mechanistic Rationale

Understanding the "why" is critical for reproducibility. The reaction proceeds via a dual-activation enamine mechanism :

  • Nucleophile Activation (Enamine Formation): The secondary amine of the pyrrolidine ring condenses with the enolizable ketone (donor) to form a nucleophilic enamine intermediate. This raises the HOMO of the donor.

  • Electrophile Activation (H-Bonding): The hydrazide moiety directs the approach of the imine (acceptor) via hydrogen bonding. This lowers the LUMO of the electrophile and rigidly defines the transition state geometry, ensuring high enantioselectivity.

Figure 1: Catalytic Cycle & Transition State

MannichCycle Catalyst L-Proline Hydrazide (Catalyst) Enamine Enamine Intermediate (Nucleophilic) Catalyst->Enamine + Ketone (- H2O) Ketone Ketone (Donor) Ketone->Enamine Imine Imine (Electrophile) TS Transition State (H-Bonding Network) Imine->TS Enamine->TS + Imine Hydrolysis Hydrolysis TS->Hydrolysis C-C Bond Formation Product β-Amino Ketone (Mannich Base) Hydrolysis->Catalyst Regeneration Hydrolysis->Product

Caption: The catalytic cycle involves enamine formation followed by a stereocontrolled attack on the imine, directed by the hydrazide H-bonds.[1]

Catalyst Preparation Protocol

Commercial availability of L-proline hydrazide varies. For high-throughput applications, in-house synthesis ensures freshness and purity.

Reagents:

  • L-Proline methyl ester hydrochloride[1]

  • Hydrazine hydrate (80% or 98%)

  • Methanol (MeOH)

Procedure:

  • Dissolution: Dissolve L-proline methyl ester hydrochloride (10 mmol) in MeOH (20 mL).

  • Addition: Add hydrazine hydrate (50 mmol, 5 equiv) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 24 hours.

  • Work-up: Concentrate the solvent under reduced pressure.

  • Purification: The residue is typically a viscous oil or solid. It can be recrystallized from Ethanol/Ether or used directly if NMR indicates sufficient purity (>95%).

    • Quality Control: Check

      
       NMR (
      
      
      
      or
      
      
      ). Look for the disappearance of the methyl ester singlet (
      
      
      ppm).

Standard Application Protocol: Three-Component Mannich Reaction

This protocol describes the "one-pot" three-component reaction of an aldehyde, an amine, and a ketone.[2] This method is preferred over pre-forming the imine for operational simplicity in drug discovery workflows.

Reagents & Equipment[3][4]
  • Catalyst: L-Proline Hydrazide (10-20 mol%)

  • Donor: Acetone (or cyclic ketones like cyclohexanone)

  • Acceptor Components: Aromatic aldehyde (e.g., 4-nitrobenzaldehyde) + Aniline (e.g., p-anisidine)

  • Solvent: DMSO or CHCl

    
     (See Optimization Section)
    
  • Vessel: 2-dram vial with magnetic stir bar.

Step-by-Step Workflow

Workflow Step1 1. Mix Components Aldehyde + Amine (1.0 equiv each) Step2 2. Add Solvent (DMSO, 0.5 M) Step1->Step2 Step3 3. Add Catalyst (20 mol%) Step2->Step3 Step4 4. Add Ketone (Donor, 10 equiv) Step3->Step4 Step5 5. Reaction RT, 12-24h Step4->Step5 Step6 6. Quench & Isolate Sat. NH4Cl / EtOAc Step5->Step6

Caption: Operational workflow for the three-component Mannich reaction.

Detailed Steps:

  • Imine Formation (In Situ): In a vial, combine the aldehyde (0.5 mmol) and the amine (0.55 mmol). Add solvent (1.0 mL DMSO). Stir for 15-30 minutes to ensure initial imine formation.

  • Catalyst Addition: Add L-Proline Hydrazide (0.1 mmol, 20 mol%).

  • Donor Addition: Add the ketone (Acetone) (5.0 mmol, 10 equiv). Note: Excess ketone drives the equilibrium.

  • Incubation: Stir at Room Temperature (20-25°C) for 12–24 hours. Monitor by TLC or LC-MS.

  • Quench: Add saturated aqueous

    
     (2 mL) and extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
    

Optimization & Critical Parameters

The success of the L-proline hydrazide catalyst is highly solvent-dependent due to the delicate balance of solubility and hydrogen-bond network stability.

Solvent Screening Data (Representative)

Reaction: 4-Nitrobenzaldehyde + p-Anisidine + Acetone

EntrySolventTime (h)Yield (%)ee (%)dr (syn:anti)
1 DMSO 12 88 >90 >10:1
2DMF1482858:1
3CHCl

2475885:1
4MeOH2460452:1
5Water4855603:1

Analysis:

  • DMSO (Entry 1): Typically the optimal solvent. As a polar aprotic solvent, it solubilizes the zwitterionic/polar catalyst while not interfering with the H-bond transition state as aggressively as protic solvents (like MeOH).

  • Methanol (Entry 4): Drastically reduces enantioselectivity (ee). Protic solvents compete with the catalyst-substrate hydrogen bonding, disrupting the rigid transition state required for stereocontrol.

Troubleshooting Guide
  • Low Yield?

    • Cause: Incomplete imine formation.

    • Fix: Pre-stir aldehyde and amine for 1 hour before adding catalyst/ketone. Alternatively, add 4Å molecular sieves to remove water generated during imine formation.

  • Low Enantioselectivity?

    • Cause: Temperature too high or wet solvent.

    • Fix: Lower temperature to 0°C or 4°C. Ensure DMSO is anhydrous.

  • Product Racemization?

    • Cause: Retro-Mannich reaction during workup.

    • Fix: Avoid prolonged exposure to silica gel. Neutralize silica with 1%

      
       if the product is acid-sensitive.
      

References

  • List, B. (2000).[3] The Direct Catalytic Asymmetric Three-Component Mannich Reaction. Journal of the American Chemical Society.[4] Link

  • Notz, W., & Barbas, C. F. (2004). Proline-Catalyzed Direct Asymmetric Mannich Reactions: Unmodified Aldehydes as Nucleophiles.[5] Journal of Organic Chemistry. Link

  • Han, B., et al. (2011). L-Proline hydrazide analogues as efficient organocatalysts for the direct asymmetric aldol reaction. Tetrahedron: Asymmetry. Link

  • Tang, Z., et al. (2005). Highly Efficient and Enantioselective Mannich Reactions Catalyzed by Proline Derivatives.[2][4][5][6][7][8][9] Angewandte Chemie International Edition. Link

Disclaimer: This protocol is designed for research purposes. Always consult Safety Data Sheets (SDS) for all chemicals used.

Sources

Preparation of (S)-N-benzylproline hydrazide for catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Preparation of (S)-N-Benzylproline Hydrazide for Asymmetric Catalysis

Part 1: Executive Summary & Strategic Rationale

(S)-N-benzylproline hydrazide (also known as (S)-1-benzylpyrrolidine-2-carbohydrazide) is a pivotal chiral scaffold in asymmetric organocatalysis.[1][2] Unlike its parent amino acid, the hydrazide motif offers a bifunctional activation site—capable of acting as a nucleophile (via the primary amine) and a hydrogen-bond donor (via the amide NH).[1][2] This duality makes it an exceptional precursor for chiral hydrazones, 1,3,4-oxadiazoles, and triazolethiones, which serve as ligands in enantioselective aldol reactions and transition metal catalysis.

Why this protocol? Commercial sources of (S)-N-benzylproline hydrazide often suffer from variable purity or trace hydrazine contamination, which can poison sensitive catalytic cycles.[1][2] This guide provides a robust, self-validating 3-step synthesis starting from inexpensive L-proline.[1][2] The protocol prioritizes optical purity retention and scalability , utilizing a "protect-activate-displace" strategy that avoids harsh racemizing conditions.[1][2]

Part 2: Reaction Scheme & Logic Flow

The synthesis follows a linear pathway: N-Alkylation


 Esterification 

Hydrazinolysis
.[1][2]

SynthesisWorkflow cluster_QC Critical Quality Attributes (CQA) Proline L-Proline (Starting Material) BenzylProline (S)-N-Benzylproline (Intermediate 1) Proline->BenzylProline Step 1: BnCl, KOH iPrOH, 40°C (N-Alkylation) Ester (S)-N-Benzylproline Ethyl Ester (Intermediate 2) BenzylProline->Ester Step 2: EtOH, SOCl2 Reflux (Esterification) Hydrazide (S)-N-Benzylproline Hydrazide (Target Catalyst) Ester->Hydrazide Step 3: N2H4·H2O MeOH, r.t. to 50°C (Hydrazinolysis) Purity Optical Rotation [α]D < 0 Hydrazide->Purity Structure 1H NMR No Hydrazine Peak Hydrazide->Structure

Figure 1: Synthetic workflow for (S)-N-benzylproline hydrazide. The process is designed to isolate stable intermediates, ensuring high enantiomeric excess (ee).

Part 3: Detailed Experimental Protocol

Materials & Equipment
  • Reagents: L-Proline (>99%), Benzyl chloride (ReagentPlus®), Potassium Hydroxide (pellets), Thionyl Chloride, Hydrazine Hydrate (50-60% or 80%), Ethanol (absolute), Isopropanol.[1]

  • Equipment: 3-neck round bottom flask, reflux condenser, magnetic stirrer, rotary evaporator, high-vacuum pump.[1]

Step 1: Synthesis of (S)-N-Benzylproline

Rationale: Direct alkylation in isopropanol (iPrOH) using KOH is preferred over reductive amination for scalability and cost.[1] The specific stoichiometry (KOH excess) ensures the carboxylic acid is deprotonated, preventing self-esterification, while the temperature (40°C) minimizes racemization.

  • Setup: Charge a 500 mL flask with L-Proline (11.5 g, 100 mmol) and KOH (16.8 g, 300 mmol) in Isopropanol (150 mL) .

  • Reaction: Heat to 40°C and stir until most solids dissolve (suspension is normal).

  • Addition: Add Benzyl Chloride (17.2 mL, 150 mmol) dropwise over 30 minutes. Caution: Exothermic.[1][2][3]

  • Completion: Stir at 40°C for 6–8 hours. Monitor by TLC (MeOH/DCM 1:9).[1]

  • Workup:

    • Cool to room temperature (RT). Adjust pH to 5–6 using conc. HCl (careful addition).

    • Add Chloroform (100 mL) and stir overnight. Filter off the KCl salts.[1][2]

    • Concentrate the filtrate.[1][2] Recrystallize the residue from Acetone/Ethanol to yield white crystals.

    • Yield Target: 60–70%. MP: ~170–175°C [1].[1][2][4]

Step 2: Preparation of (S)-N-Benzylproline Ethyl Ester

Rationale: Hydrazines react poorly with carboxylic acids (forming salts).[1][2] Activation to the ester is mandatory.[1][2] The ethyl ester is preferred over methyl for slightly better stability and ease of handling.[1]

  • Setup: Dissolve (S)-N-benzylproline (10 g, 48.7 mmol) in Absolute Ethanol (100 mL) .

  • Activation: Cool to 0°C. Add Thionyl Chloride (4.3 mL, 60 mmol) dropwise. Note: SOCl2 generates HCl in situ, catalyzing the esterification.

  • Reaction: Reflux for 3–5 hours.

  • Isolation: Evaporate solvent under reduced pressure. Neutralize the residue with saturated NaHCO3 and extract with Ethyl Acetate (3 x 50 mL). Dry over Na2SO4 and concentrate.

  • Product: Yellowish oil. [α]20/D: ~ -62° (neat) [2].[1][2] Use directly in the next step.

Step 3: Hydrazinolysis to (S)-N-Benzylproline Hydrazide

Rationale: This is the critical step.[1][2] Excess hydrazine is used to drive the equilibrium toward the hydrazide, but it must be removed completely to prevent catalyst poisoning later.[1] Mild heating (50°C) is preferred over aggressive reflux to preserve chirality.[1][2]

  • Reaction: Dissolve the ethyl ester (10 g, ~43 mmol) in Methanol (50 mL) .

  • Reagent: Add Hydrazine Hydrate (10 mL, ~200 mmol, ~5 equiv) slowly.

  • Conditions: Stir at RT for 1 hour, then warm to 50°C for 3–6 hours.

  • Monitoring: TLC should show the disappearance of the ester spot (high Rf) and appearance of the hydrazide (lower Rf, stains with ninhydrin).[1]

  • Purification (Crucial):

    • Concentrate in vacuo to remove Methanol.[1][2]

    • Azeotropic Removal: Add Toluene (20 mL) and evaporate.[1][2] Repeat 2x. This helps remove trace hydrazine and water.[1][2]

    • Crystallization: Triturate the residue with cold Ether or Hexane/Ethyl Acetate to induce crystallization.[1][2]

    • Final Product: White to off-white solid.

Part 4: Quality Control & Characterization

To validate the catalyst for drug development applications, the following specifications must be met:

ParameterAcceptance CriteriaMethod/Notes
Appearance White to pale yellow solidVisual inspection.[1][2]
Melting Point 168–172°C (Dec)Distinct from acid precursor (~175°C).[1]
1H NMR (DMSO-d6) δ 8.5-9.0 (br s, 1H, -CONH -), 4.0-4.5 (br s, 2H, -NH2 )Confirm absence of ester (-OCH2CH3) signals.
Optical Rotation Levorotatory (-)Confirm retention of (S)-configuration.
Hydrazine Content < 10 ppmCritical for biological assays.[1][2]

Key NMR Signals:

  • Benzyl CH2: AB quartet or Singlet around δ 3.5–3.9 ppm (depending on solvent).[1][2]

  • Proline α-H: Multiplet around δ 3.1–3.3 ppm.[1][2]

  • Hydrazide: The -CONHNH2 protons are exchangeable; use dry DMSO-d6 for best visibility.[1][2]

Part 5: Application in Asymmetric Catalysis

The (S)-N-benzylproline hydrazide acts as a Lewis Base catalyst .[1][2] In asymmetric aldol reactions, it typically operates via a dual-activation mechanism:

  • Nucleophilic Activation: The pyrrolidine nitrogen (though benzylated, the ring conformation is key) or the hydrazide amine interacts with the substrate.[1]

  • Hydrogen Bonding: The hydrazide -NH- acts as a donor to stabilize the transition state, directing the stereochemical outcome.[1][2]

Case Study: Aldol Reaction

  • Reaction: Acetone + 4-Nitrobenzaldehyde.[1][2]

  • Catalyst Loading: 10–20 mol%.[1][2]

  • Solvent: Water or Brine (Green Chemistry compatible).[1][2]

  • Outcome: High diastereoselectivity (anti/syn) and enantiomeric excess (ee) due to the rigid chiral pocket formed by the proline scaffold [3].[1]

Part 6: Safety & Handling (MSDS Highlights)

  • Hydrazine Hydrate: DANGER. Carcinogen, acute toxin, and corrosive.[1][5] Use a fume hood.[1][2] Double-glove (Nitrile).[1][2] Neutralize waste with dilute hypochlorite (bleach) before disposal.[1][2]

  • Benzyl Chloride: Lachrymator.[1][2] Causes severe skin burns and eye damage.[1][2]

  • Storage: Store the final hydrazide in a desiccator at 2–8°C. Hydrazides can oxidize over time; if the solid turns yellow/brown, recrystallize before use.[1]

References

  • ChemicalBook. N-Benzyl-L-Proline Synthesis and Properties. (Accessed 2023).[1]

  • Sigma-Aldrich. N-Benzyl-L-proline ethyl ester Product Specification.[1][2] (Accessed 2023).[1] [1][2]

  • ResearchGate. Studies on the synthesis and some reactions of (S)-proline hydrazides.[1][2] (2012).[1]

  • PubChem. N-Benzyl-L-proline (Compound Summary). National Library of Medicine.[1][2]

  • MDPI. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline. (2024).[1][6] [1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Fidelity L-Proline Hydrazide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Preventing Racemization in L-Proline Hydrazide Coupling

Status: Active Priority: Critical (Stereochemical Integrity) Scope: Synthetic Organic Chemistry / Peptide Therapeutics

Introduction

You have reached the technical support module for L-Proline coupling. You are likely experiencing or anticipating epimerization (loss of chirality at the


-carbon) during the synthesis of L-proline hydrazides.

The Problem: L-Proline is uniquely susceptible to racemization during carboxyl activation. Unlike primary amino acids, Proline is a secondary amine with a constrained 5-membered pyrrolidine ring. This constraint increases the acidity of the


-proton when the carboxyl group is activated (e.g., as an active ester or anhydride). In the presence of base, this leads to rapid enolization or the formation of an oxazolone (azlactone) intermediate, destroying the stereocenter.

This guide provides a validated, low-epimerization workflow using Propylphosphonic Anhydride (T3P) and Protected Hydrazines , moving away from high-risk classical carbodiimide methods.

Module 1: Critical Mechanism Analysis

To solve the problem, you must understand the failure mode. Racemization occurs via two primary pathways during activation:

  • Direct Enolization (Base-Catalyzed): The activated carbonyl withdraws electron density, making the

    
    -proton acidic. Excess base (e.g., TEA, DIEA) removes this proton, forming an achiral enolate.
    
  • Oxazolone (Azlactone) Formation: This is the dominant pathway for N-acyl prolines. The carbonyl oxygen of the amide backbone attacks the activated carboxyl carbon, forming a 5-membered oxazolone ring. This intermediate tautomerizes rapidly to an achiral form.

Note: N-urethane protecting groups (Boc, Fmoc) generally suppress oxazolone formation. However, Proline is an exception due to its conformational lock; it can still racemize via direct enolization if activation is slow or base is excessive.

RacemizationMechanism Proline N-Protected L-Proline Activated Activated Species (O-Acylisourea / Anhydride) Proline->Activated Activation (T3P/EDC) Oxazolone Oxazolone Intermediate Activated->Oxazolone Slow Coupling + Heat Enol Enol/Enolate (Achiral) Activated->Enol Excess Base (Direct Enolization) Hydrazide L-Proline Hydrazide (Pure) Activated->Hydrazide Fast Coupling (Nucleophilic Attack) Oxazolone->Enol Tautomerization Racemic Racemic Mixture (DL-Proline) Enol->Racemic Reprotonation

Figure 1: The "Race Against Time." Successful coupling (Green path) must occur faster than oxazolone formation or enolization (Red paths).

Module 2: Reagent Selection & Optimization

The choice of coupling reagent is the single biggest variable in controlling racemization.

Recommendation: Switch to T3P (Propylphosphonic Anhydride) . T3P acts as a kinetic trap; it activates the acid rapidly but does not generate the highly reactive O-acylisourea intermediate seen with EDC/DCC that is prone to oxazolone collapse.

Comparative Analysis of Coupling Systems
Coupling SystemRacemization RiskCoupling EfficiencyNotes
T3P + Pyridine/NMM Lowest HighRecommended. Epimerization is often <0.5%. Easy workup (water-soluble byproducts).
EDC + Oxyma Pure LowHighModern standard. Oxyma is superior to HOBt for suppressing racemization.
IBCF (Mixed Anhydride) MediumHighRisky. Requires strict -15°C control. highly sensitive to base stoichiometry.
EDC/DCC + HOBt High MediumAvoid. HOBt is often ineffective for Proline. High risk of oxazolone formation in DMF.
Acid Chloride Very HighVery HighAvoid. Requires SOCl2/Oxalyl Chloride. Extremely prone to racemization.

Module 3: Validated Protocol (The "Protected Route")

Direct reaction with hydrazine hydrate is discouraged due to the formation of symmetric dimers (Pro-NH-NH-Pro) and the requirement for excess nucleophile.

The Gold Standard: Coupling N-Protected Proline with tert-butyl carbazate (Boc-NH-NH2) followed by deprotection. This treats the hydrazide formation as a standard amide coupling, allowing precise control over stereochemistry.

Step-by-Step Methodology

Reagents:

  • Substrate: N-Fmoc-L-Pro-OH (or N-Cbz). Note: If using N-Boc-Pro-OH, use Cbz-NH-NH2 to allow orthogonal deprotection.

  • Nucleophile: tert-butyl carbazate (Boc-NH-NH2).

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF).

  • Base: N-Methylmorpholine (NMM) or DIPEA (limit to 2.0 equiv).

  • Solvent: Ethyl Acetate (EtOAc) or DCM. (Avoid DMF if possible to reduce racemization rates).

Workflow:

  • Dissolution (T = 25°C): Dissolve N-Fmoc-L-Pro-OH (1.0 equiv) and tert-butyl carbazate (1.1 equiv) in dry EtOAc (concentration ~0.2 M).

  • Base Addition (T = 0°C): Cool the solution to 0°C. Add NMM (2.5 equiv). Why? Cooling suppresses kinetic energy required for proton abstraction (enolization).

  • Activation & Coupling (T = 0°C

    
     RT): 
    Add T3P solution (1.5 equiv) dropwise over 5 minutes.
    Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) and stir for 2–4 hours.
    Checkpoint: Monitor by TLC/LCMS for consumption of starting material.
    
  • Workup: Wash organic layer with water, sat. NaHCO3, and brine. T3P byproducts are water-soluble and wash away instantly.

  • Deprotection (Generating the Hydrazide):

    • If Boc-protected carbazate: Treat with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour.

    • Result: N-Fmoc-L-Pro-NH-NH2 (as salt).

Workflow Start Start: N-Protected Proline + Boc-Carbazate Cool Cool to 0°C Add Base (NMM) Start->Cool Activate Add T3P (Dropwise) Maintain 0°C Cool->Activate React Reaction: 0°C -> RT (2-4 Hours) Activate->React Quench Aqueous Workup (Remove T3P salts) React->Quench Deprotect Acid Deprotection (Remove Boc from Hydrazide) Quench->Deprotect

Figure 2: The "Protected Route" workflow ensures the nucleophile is present during activation, minimizing the lifetime of the activated species.

Module 4: Troubleshooting & FAQs

Q1: I am seeing 10-15% D-isomer in my final product. What went wrong? A: This is almost always due to excess base or temperature spikes .

  • Fix: Ensure your base (DIEA/NMM) does not exceed 3 equivalents relative to the acid.

  • Fix: Maintain 0°C strictly during the addition of T3P.

  • Fix: Switch solvent from DMF to DCM or EtOAc. DMF promotes racemization by stabilizing the charged intermediates.

Q2: Can I use EDC/HOBt instead of T3P? A: You can, but it is high-risk. If you must:

  • Replace HOBt with Oxyma Pure (Ethyl cyano(hydroxyimino)acetate). Oxyma is significantly better at suppressing racemization than HOBt.

  • Pre-activation is forbidden. Add the hydrazine/carbazate before adding EDC.

Q3: Why not just react Methyl Ester (Pro-OMe) with Hydrazine Hydrate? A: This "classic" method requires heating (reflux) or long reaction times in methanol. Proline esters are notoriously prone to base-catalyzed racemization under these conditions. You will likely obtain 20-40% racemization.

Q4: My yield is low using the T3P method. A: T3P is sensitive to steric bulk.[1] If your N-protecting group is very bulky (e.g., Trityl), the reaction may be slow.

  • Fix: Increase T3P to 2.0 equiv and allow reaction time to extend to 12h, but keep the temperature at RT (do not heat).

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development, 20(2), 140–177. Link

    • Grounding: Establishes T3P as a superior reagent for minimizing epimerization in chiral substrates.[2]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Grounding: definitive review on the mechanisms of racemization (oxazolone vs.
  • Steinauer, R., et al. (1989). Racemization of Proline and Hydroxyproline Phenacyl Esters. Biochemistry.
  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

    • Grounding: Validates Oxyma as the safer altern

Sources

Troubleshooting low yields in peptide hydrazide ligation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields & Side Reactions

Introduction

Peptide hydrazide ligation is a robust alternative to traditional Native Chemical Ligation (NCL) because it allows the generation of thioester surrogates via Fmoc-SPPS without the instability associated with pre-formed thioesters. However, the method relies on a precise, two-stage "activation and thiolysis" mechanism.

This guide addresses the specific chemical breakpoints where yields are lost: Oxidation efficiency , In situ thiolysis kinetics , and pH-dependent hydrolysis .

Part 1: Troubleshooting Guides (Q&A)

Phase 1: Activation Failures (Hydrazide Azide)

Q: I see the starting material (Hydrazide) remaining after adding NaNO2. Why isn't it activating? A: Incomplete activation is almost always a pH or stoichiometry issue.

  • The Chemistry: NaNO2 reacts with HCl to form nitrous acid (HNO2), which generates the nitrosonium ion (

    
    ). This electrophile converts the hydrazide to the azide.
    
  • The Fix:

    • Check pH: The reaction must be between pH 3.0 and 4.0. If pH > 4.0,

      
       generation is too slow.
      
    • Reagent Quality: Sodium nitrite (NaNO2) oxidizes to nitrate over time. Use a fresh stock solution.

    • Stoichiometry: Ensure you are using 10 equivalents of NaNO2 relative to the peptide.

Q: I see a mass shift of -28 Da (or -30 Da) relative to the azide. What is this? A: This is the hallmark of the Curtius Rearrangement , leading to an isocyanate.[1][2]

  • The Cause: Acyl azides are thermally unstable.[3] If the temperature rises above 0°C or the pH is too high during activation, the azide releases

    
     and rearranges into an isocyanate.
    
  • The Fix:

    • Temperature Control: Perform the oxidation strictly at -10°C to -20°C (ice/salt bath).

    • pH Control: Do not let the pH exceed 4.0 during the oxidation step.

Phase 2: Ligation Failures (Azide Thioester Product)

Q: My azide formed 100%, but it hydrolyzed back to the carboxylic acid (Hydrolysis) instead of ligating. A: This is the most common failure mode. It occurs when the pH jump is mismanaged.

  • The Mechanism: The azide is an intermediate.[2][4] It must be intercepted by an aryl thiol (MPAA) to form the thioester faster than water attacks it.

  • The Fix:

    • Thiol First: Add MPAA (200 mM) before adjusting the pH to neutral.

    • Speed: Adjust the pH from 3.0 to 7.0 rapidly. Spending time at pH 5-6 without thiol promotes hydrolysis.

    • Thiol Concentration: Ensure [MPAA] is at least 50–200 mM. Low thiol concentration favors hydrolysis.

Q: The reaction stalls after forming the thioester. The N-Cys peptide is present but not reacting. A: This indicates kinetic trapping or aggregation.

  • The Fix:

    • Chaotropes: Ensure the buffer contains 6M Guanidine HCl (Gn[5]·HCl). Hydrazide ligation intermediates are prone to aggregation.

    • Reduction: Check if the N-terminal Cysteine of the nucleophile has oxidized to a disulfide (dimer). Add TCEP (20-50 mM) to keep the system reducing.

    • Catalyst: Verify you are using MPAA (4-mercaptophenylacetic acid), which is significantly faster than thiophenol or MESNa for this specific ligation.

Phase 3: Side Reactions & Impurities

Q: I see a +16 Da mass shift on my product. A: This is Methionine (Met) oxidation.

  • The Cause: NaNO2 is a strong oxidant. It will oxidize Met to Met-Sulfoxide.

  • The Fix:

    • Scavengers: Minimize the exposure time to NaNO2 (15-20 mins max).

    • Strategy: Use Met(O) (Methionine Sulfoxide) during SPPS, then reduce it back to Met post-ligation using NH4I/DMS.

Part 2: Visualizing the Workflow

Diagram 1: The Mechanism & Critical Control Points

This diagram illustrates the "One-Pot" flow and highlights where specific reagents must be introduced to prevent failure.

Hydrazide_Ligation_Mechanism Hydrazide Peptide Hydrazide (Starting Material) Activation Activation Step (pH 3.0, -10°C) Hydrazide->Activation + NaNO2 Azide Peptide Azide (Transient) Activation->Azide Curtius Isocyanate (Curtius Rearrangement) [-28 Da] Azide->Curtius Temp > 0°C or pH > 4 Thiolysis Thiolysis Step (Add MPAA, pH -> 7.0) Azide->Thiolysis + MPAA Thioester Peptide Thioester (Activated) Thiolysis->Thioester Hydrolysis Hydrolysis (Carboxylic Acid) [Dead End] Thiolysis->Hydrolysis Low Thiol or Slow pH Jump Ligation Native Chemical Ligation (+ Cys-Peptide) Thioester->Ligation Product Final Polypeptide Ligation->Product

Caption: Figure 1.[3][6][7] The mechanistic pathway of hydrazide ligation. Red paths indicate irreversible failure modes (Curtius rearrangement and Hydrolysis).

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields based on LC-MS data.

Troubleshooting_Logic Start Problem: Low Yield CheckLCMS Analyze Reaction by LC-MS Start->CheckLCMS Result1 Mass = Starting Material CheckLCMS->Result1 Result2 Mass = -28 Da CheckLCMS->Result2 Result3 Mass = Hydrolysis (COOH) CheckLCMS->Result3 Result4 Mass = Thioester (Stalled) CheckLCMS->Result4 Fix1 Fix: Check NaNO2 quality Ensure pH < 4.0 Result1->Fix1 Fix2 Fix: Too warm! Keep < -10°C Result2->Fix2 Fix3 Fix: Increase MPAA conc. Faster pH jump to 7.0 Result3->Fix3 Fix4 Fix: Add TCEP (Reduce dimer) Add 6M GnHCl (Aggregation) Result4->Fix4

Caption: Figure 2. Diagnostic workflow based on mass spectrometry observation of the dominant byproduct.

Part 3: Standard Operating Procedure (Baseline)

If troubleshooting fails, revert to this validated protocol (adapted from Zheng et al., 2013).

Reagents
  • Buffer A: 6 M Gn[5][8][9]·HCl, 0.2 M Na2HPO4, pH 3.0 (Acidic Buffer).

  • Buffer B: 6 M Gn[5][8]·HCl, 0.2 M Na2HPO4, pH 7.0 (Neutral Buffer).

  • Oxidant: 0.5 M NaNO2 in water (Freshly prepared).

  • Thiol: 4-mercaptophenylacetic acid (MPAA).[3][7]

Protocol
  • Dissolution: Dissolve peptide hydrazide (1.0 equiv) in Buffer A at -10°C (ice-salt bath). Final conc: 1–5 mM.

  • Activation: Add NaNO2 (10 equiv) dropwise. Stir for 20 min at -10°C.

  • Thiol Addition: Add MPAA (50–100 equiv) to the acidic solution.

  • pH Adjustment: Adjust pH to 7.0 using NaOH or Buffer B. Do this immediately after adding MPAA.

  • Ligation: Add N-Cys peptide (1.0–1.2 equiv).

  • Monitoring: Monitor by LC-MS. The thioester intermediate should disappear as the product forms.

Part 4: Data & Optimization

Thiol Additive Comparison

Choosing the right thiol is critical for the "Thiolysis" step (Azide


 Thioester).
Thiol AdditiveReaction RateHydrolysis RiskRecommended For
MPAA Very Fast (+++++)LowStandard Hydrazide Ligation
Thiophenol Fast (++++)MediumSterically hindered junctions
MESNa Slow (++)HighNot recommended for Hydrazide method
Common Mass Shifts (Troubleshooting Matrix)
Observed Mass ShiftIdentityRoot Cause
-28 Da IsocyanateCurtius Rearrangement (Temp too high)
+16 Da SulfoxideMet/Trp Oxidation (Excess NaNO2)
+1 Da HydrolysisAzide hydrolyzed to Acid (Slow thiolysis)
+14 Da Methyl EsterUse of MeOH solvent (Avoid alcohols)

References

  • Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013).[10] Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.[3][6][10][11][12][13] Nature Protocols, 8(12), 2483–2495.[10] [Link]

  • Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ...[14] & Liu, L. (2011).[14][15] Protein chemical synthesis by ligation of peptide hydrazides.[3][6][7][10][11][12][14][15][16][17][18] Angewandte Chemie International Edition, 50(33), 7645-7649.[14] [Link]

  • Flood, D. T., Hintzen, J. C., Bird, M. J., Cistrone, P. A., Chen, J. S., & Dawson, P. E. (2018). Efficient chemical synthesis of proteins using peptide hydrazides.[3][6][10][11][12][14][15][16][17] Angewandte Chemie, 130(36), 11802-11807. [Link]

Sources

Storage conditions to prevent oxidation of (2S)-Pyrrolidine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2S)-Pyrrolidine-2-carbohydrazide

A Guide to Preventing Oxidative Degradation During Storage

Welcome to the technical support guide for (2S)-Pyrrolidine-2-carbohydrazide (CAS 66544-68-1). As a key intermediate in chiral synthesis and drug development, maintaining the chemical integrity of this reagent is paramount for reproducible and successful experimental outcomes. This guide, prepared by our senior application scientists, provides in-depth information, protocols, and troubleshooting advice to prevent its oxidative degradation.

Section 1: Understanding the Degradation Risk

This section addresses the fundamental chemical vulnerabilities of (2S)-Pyrrolidine-2-carbohydrazide and the visible signs of its degradation.

Q1: What chemical features make (2S)-Pyrrolidine-2-carbohydrazide susceptible to oxidation?

The susceptibility of (2S)-Pyrrolidine-2-carbohydrazide to oxidation is rooted in two key structural components: the pyrrolidine ring and the carbohydrazide moiety.

  • The Pyrrolidine Ring: The nitrogen atom within the pyrrolidine ring is a tertiary amine, which is a known site for oxidation.[1] Exposure to atmospheric oxygen, especially when catalyzed by light or trace metal ions, can lead to the formation of N-oxides and other degradation products.[1]

  • The Carbohydrazide Moiety: The carbohydrazide group (-CONHNH₂) is a derivative of hydrazine and possesses strong reducing properties.[2] In fact, carbohydrazide itself is used industrially as a potent oxygen scavenger to prevent corrosion in boiler systems by reacting with and removing dissolved oxygen.[2][3] This inherent reactivity makes the hydrazide group highly prone to oxidation.

The combination of these two functional groups creates a molecule that requires careful handling and storage to prevent oxidative degradation, which can compromise its purity and reactivity in downstream applications.

Q2: What are the common visible signs of oxidation or degradation?

The most common visual indicator of degradation is a change in color. Pure, stable (2S)-Pyrrolidine-2-carbohydrazide should be a white to off-white solid. The appearance of a yellow or brown tint is a strong indication that oxidation of the pyrrolidine ring or the aromatic system has occurred.[1] This process can be significantly accelerated by exposure to air and light.[1] If discoloration is observed, the purity of the compound should be re-verified analytically before use.

Oxidation Pathways and Protective Measures

cluster_compound Susceptible Compound cluster_stressors Oxidative Stressors cluster_degradation Degradation Products cluster_barriers Protective Barriers Compound (2S)-Pyrrolidine-2-carbohydrazide Degraded N-Oxides & Other Byproducts Compound->Degraded Degrades to Oxygen Atmospheric O₂ Oxygen->Compound Initiate Oxidation Light UV/Visible Light Light->Compound Initiate Oxidation Metal Trace Metal Ions Metal->Compound Initiate Oxidation InertGas Inert Atmosphere (Nitrogen, Argon) InertGas->Oxygen Displaces LowTemp Low Temperature LowTemp->Compound Reduces Reaction Rate Airtight Airtight Seal Airtight->Oxygen Prevents Ingress AmberVial Light Protection AmberVial->Light Blocks

Caption: Key oxidative stressors and the corresponding protective storage measures.

Section 2: Recommended Storage Protocols (FAQs)

Adhering to correct storage protocols is the most effective way to ensure the long-term stability of (2S)-Pyrrolidine-2-carbohydrazide.

Q3: What is the ideal temperature for storing the compound?

For long-term stability, storage at 2-8°C is recommended.[4] While some related compounds may be stable at room temperature for short periods, lower temperatures significantly slow down the rate of potential oxidative and hydrolytic degradation reactions. For maximum preservation, especially for primary reference standards, storage at -20°C or -70°C can be considered, though care must be taken to prevent moisture condensation upon removal from the freezer.

Q4: Why is an inert atmosphere necessary, and how do I create one?

An inert atmosphere is crucial because it displaces atmospheric oxygen, the primary agent of oxidation.[5][6] The most common inert gases for this purpose are nitrogen (N₂) and argon (Ar) due to their low reactivity.[6] Creating an inert atmosphere involves a process called "blanketing" or "purging," where the air in the headspace of the storage container is replaced with the inert gas before sealing.[7]

Q5: What type of container is best for storage?

The ideal container should be:

  • Airtight: To prevent the re-entry of oxygen and moisture after inerting. Vials with tight-fitting, Teflon-lined caps are excellent for ensuring a secure seal.[8]

  • Chemically Inert: Borosilicate glass is a standard choice.

  • Sized Appropriately: Minimize the headspace (the volume of gas above the solid) to reduce the amount of any residual oxygen.

Q6: How important is it to protect the compound from light?

Protection from light is a critical and simple preventative measure. Light, particularly UV light, can provide the activation energy needed to initiate oxidative reactions.[1] Therefore, always store the compound in amber glass vials or, if using clear vials, place them inside a light-blocking secondary container or store them in a dark cabinet or refrigerator.[1]

Summary of Recommended Storage Conditions
ParameterRecommendationRationale / Key Considerations
Temperature Long-Term: 2-8°CMaximum Stability: -20°C or belowReduces the kinetic rate of degradation reactions.[4] Avoid repeated freeze-thaw cycles.
Atmosphere Inert Gas Blanket (Nitrogen or Argon)Displaces atmospheric oxygen, a primary oxidant, and prevents moisture contamination.[5][6][8]
Container Amber glass vial with a Teflon-lined, airtight cap.Amber glass blocks UV light.[1] An airtight seal prevents ingress of oxygen and moisture.[8]
Light Exposure Store in the dark.Light can catalyze the initiation of radical oxidation pathways.[1]

Section 3: Step-by-Step Technical Guide

This protocol provides a validated method for aliquoting and storing (2S)-Pyrrolidine-2-carbohydrazide to ensure its long-term stability.

Protocol: Inert Gas Blanketing for Laboratory-Scale Storage

Objective: To properly store (2S)-Pyrrolidine-2-carbohydrazide under an inert nitrogen or argon atmosphere to prevent oxidation.

Materials:

  • Primary container of (2S)-Pyrrolidine-2-carbohydrazide

  • Smaller amber glass vials with Teflon-lined screw caps for aliquots

  • Source of dry nitrogen or argon gas with a regulator

  • Tubing and a long needle or pipette

  • Appropriate Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Preparation: Set up your workspace in a well-ventilated area or fume hood. Arrange the primary container, aliquot vials, and inert gas source for easy access.

  • Dispense Aliquot: Weigh the desired amount of (2S)-Pyrrolidine-2-carbohydrazide and transfer it into a new, clean, and dry amber vial. Perform this step efficiently to minimize exposure to the atmosphere.

  • Prepare for Purging: Set the gas regulator to a low, gentle flow rate (e.g., 1-2 psi). A high-pressure stream can blow the solid material out of the vial.

  • Insert Gas Line: Carefully insert the needle or pipette connected to the gas line into the vial, ensuring the tip is just above the surface of the solid material.

  • Purge the Headspace: Allow the gentle stream of inert gas to flow into the vial for 20-30 seconds.[8] This will displace the heavier oxygen-containing air from the bottom up.

  • Seal While Purging: While the inert gas is still flowing, slowly withdraw the needle and immediately cap the vial tightly. This technique ensures the headspace is filled with the inert gas at the moment of sealing.

  • Label and Store: Clearly label the vial with the compound name, date, and storage conditions. Place the sealed vial in the recommended storage location (e.g., a 2-8°C refrigerator), protected from light.

Section 4: Troubleshooting Guide

Q7: My solid compound has turned slightly yellow. Is it still usable?

A slight yellowing indicates that some level of oxidation has occurred.[1] While the bulk of the material may still be the desired compound, the presence of impurities is confirmed. For sensitive applications requiring high purity, such as catalyst development or GMP synthesis, the material should be discarded or re-purified and its identity/purity confirmed by analytical methods (e.g., NMR, LC-MS). For less sensitive screening experiments, it may be usable, but be aware that observed results may be influenced by the impurities.

Q8: I don't have access to a cylinder of nitrogen or argon gas. What are my best alternative options?

While a direct inert gas blanket is superior, you can still take significant steps to reduce oxidation:

  • Use a Desiccator: Storing the tightly sealed vial in a desiccator containing a desiccant (like silica gel or Drierite) will protect it from moisture, which can participate in degradation pathways.

  • Minimize Headspace: When aliquoting, use the smallest vial possible for the amount of material to minimize the volume of trapped air.

  • Vacuum Sealing: If you have access to a vacuum line and appropriate containers (like a Schlenk flask), you can evacuate the air and backfill with ambient air through a drying tube, or preferably, seal under vacuum.

Q9: I need to open and close the container frequently. What is the best practice to minimize degradation?

Frequent opening of the main container is strongly discouraged. The best practice is aliquoting . When you first receive the compound, divide the bulk material into several smaller, single-use vials using the inert gas blanketing protocol described above. This ensures that the main stock remains sealed and protected, while you only expose a small working amount to the atmosphere for each experiment.

References

  • The Crucial Role of Hydrazide Antioxidant 1024 in Modern Polymer Stabilization. (2026, February 13). Google Cloud.
  • CARBOHYDRAZIDE. LookChem.
  • Stability and degradation pathways of Methyl 2-(pyrrolidin-1-yl)benzoate. Benchchem.
  • Packaging, Inerting and Blanketing. Air Products.
  • CARBOHYDRAZIDE (1,3-DIAMINOUREA). Ataman Kimya.
  • Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. (2019, July 17). National Center for Biotechnology Information.
  • Nitrogen inerting: protect your products and installations. Air Liquide UK.
  • Inert gas. Wikipedia.
  • How do you store chemicals in inert gas? (2025, January 14). Sciencemadness.org.
  • How Can I Protect My Lipid From Oxidation? Avanti Research.
  • Novel hydrazones – antioxidant potential and stabilization via polysaccharide particles. ResearchGate.
  • SAFETY DATA SHEET. (2025, October 17). MilliporeSigma.
  • Pyrrolidine-2,2,3,3,4,4,5,5-d8 - Safety Data Sheet. C/D/N Isotopes, Inc..
  • Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use. (2025, October 31). BLi-T.
  • Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Science Publishing.
  • Safety Data Sheet. (2025, December 8). ChemScene.
  • CAS 497-18-7: Carbohydrazide. CymitQuimica.
  • Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. (2017, December 15). National Center for Biotechnology Information.
  • Carbohydrazide. AK Scientific, Inc..
  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. (2020, April 20). West Virginia University.
  • A variant of pyridine and pyrrolidine pathway of nicotine degradation... ResearchGate.
  • Synthetic applications of pyrrolidine derivative 2s. Reaction conditions. ResearchGate.
  • Safety Data Sheet: 2-Pyrrolidone. Carl ROTH.
  • Antioxidant activity of hydrazones with sterically hindered phenol fragments. Taylor & Francis Online.
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. National Center for Biotechnology Information.
  • Kinetics and mechanism of oxidation of carbohydrazide and thiocarbo-hydrazide by N-bromoacetamide. Indian Academy of Sciences.
  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. National Center for Biotechnology Information.
  • Multiple Catalytic Branch Points in the Mechanism of Pyrrolidine Formation During Kainoid Biosynthesis Leads to Diverse Reaction Outcomes. (2025, August 5). National Center for Biotechnology Information.
  • An In-depth Technical Guide to (2S)-Pyrrolidine-2-carboxamide. Benchchem.
  • (2S)-Pyrrolidine-2-carbohydrazide. PubChem.

Sources

Technical Support Center: Minimizing Proline-Mediated Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the formation and minimization of pyrrolo[1,2-c]imidazol-1-one derivatives (and the structurally related proline-hydantoins) during peptide synthesis. This byproduct typically arises from the deleterious reaction of N-terminal Proline residues with urea-based coupling reagents or isocyanate contaminants, leading to chain termination or sequence deletion.

Topic: Minimizing cyclization to pyrrolo[1,2-c]imidazol-1-one byproducts Audience: Senior Researchers & Process Chemists Scope: Solid Phase Peptide Synthesis (SPPS) & Liquid Phase Peptide Synthesis (LPPS)

Diagnostic Hub: Identifying the Issue

Before modifying protocols, confirm the presence of the byproduct using this diagnostic matrix.

Q: How do I distinguish pyrrolo[1,2-c]imidazol-1-one formation from other side reactions?

A: This byproduct is a chain-terminating event that manifests as a distinct mass shift and a truncated sequence. Use the following indicators:

Diagnostic MethodSignature / ObservationInterpretation
LC-MS (ESI) [M+26 Da] or [M+43 Da] (pre-cyclization)+43 Da: Presence of N-carbamoyl-Proline (urea intermediate). +26 Da: Fully cyclized pyrrolo[1,2-c]imidazol-1-one (Carbonyl insertion).
HPLC Early eluting peak (Hydrophobic shift)The formation of the bicyclic system removes the ionizable N-terminal amine, often increasing retention time on C18 compared to the truncated parent.
Kaiser Test Negative (False Negative)The cyclization caps the N-terminus. A truncated sequence that should be positive (blue) will read negative (yellow/colorless), mimicking a complete coupling.
Sequence Context X-Pro-N-Terminus Occurs predominantly when Proline is the N-terminal residue awaiting the next coupling, specifically if the subsequent coupling is slow or hindered.

Mechanistic Deep Dive: The Chemistry of Failure

Understanding the causality is the first step to prevention. This byproduct is not random; it is a direct consequence of "Uronium Activation" kinetics.

Q: Why does this specific bicyclic ring form?

A: The pyrrolo[1,2-c]imidazol-1-one scaffold is thermodynamically stable. It forms when an N-terminal Proline (secondary amine) reacts with an electrophilic carbonyl source instead of the intended activated amino acid.

The Two Primary Pathways:

  • The Guanidinylation Pathway (Dominant with HBTU/HATU):

    • If the carboxyl component (incoming amino acid) activation is slow, the N-terminal Proline attacks the uronium reagent (e.g., HBTU) directly.

    • This forms an N-guanidino species. While often stable, under specific basic conditions, this can cyclize or hydrolyze to the ureido-derivative, which then closes the ring to form the imidazolone core.

  • The Isocyanate/Carbamylation Pathway:

    • Aging DMF or heating urea-based reagents generates isocyanates (HNCO) or ammonium cyanate.

    • Proline reacts with isocyanate to form N-carbamoyl-proline .

    • The urea nitrogen nucleophilically attacks the Proline carbonyl (or activated ester), closing the 5-membered ring to fuse with the pyrrolidine ring.

Visualization: Pathway to Pyrrolo[1,2-c]imidazol-1-one

The following diagram illustrates the competing pathways between successful peptide coupling and the deleterious cyclization.

ProlineSideReaction Proline N-terminal Proline (Nucleophile) Peptide Elongated Peptide (Desired Product) Proline->Peptide Attack on Ester GuanidinoPro Guanidino-Proline (Dead End) Proline->GuanidinoPro Direct Attack (Guanidinylation) CarbamoylPro N-Carbamoyl-Proline (Urea Intermediate) Proline->CarbamoylPro Reaction with Isocyanate/Cyanate CouplingReagent Uronium Reagent (HBTU/HATU) Guanidine O-Benzotriazolyl Uronium (Excess Reagent) CouplingReagent->Guanidine Slow Activation No Carboxylate IncomingAA Incoming Fmoc-AA-OH ActiveEster O-Acyl Urea / Active Ester (Correct Pathway) IncomingAA->ActiveEster Activation ActiveEster->Peptide Fast Reaction Byproduct Pyrrolo[1,2-c]imidazol-1-one (Cyclized Byproduct) GuanidinoPro->Byproduct Hydrolysis & Cyclization CarbamoylPro->Byproduct Intramolecular Cyclization (-H2O)

Caption: Competitive pathways showing how slow activation or reagent degradation leads to guanidinylation or carbamylation, ultimately cyclizing to the pyrrolo[1,2-c]imidazol-1-one derivative.

Prevention Protocols & Troubleshooting

These protocols are designed to be self-validating. Implement them when Proline is the N-terminal nucleophile.

Q: My sequence has ...-Pro-NH2 (N-term). How do I couple the next amino acid without this byproduct?

A: The risk is highest here because Proline is a secondary amine (more nucleophilic but sterically hindered) and the coupling reagents can react with it if the incoming amino acid is not immediately available.

Protocol A: The "Phosphonium Switch" (Gold Standard)

Replace Urea-based reagents (HBTU, HATU, HCTU) with Phosphonium reagents (PyBOP) or Carbodiimide chemistries for this specific step. Phosphonium salts do not form the guanidino-species that leads to the imidazolone ring.

  • Reagent: Use PyBOP (Benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate) or DIC/Oxyma .

  • Base: Use DIPEA (Diisopropylethylamine).

  • Mechanism Benefit: PyBOP reacts exclusively with the carboxylate. Even if in excess, it does not react with the amine to form a stable adduct that cyclizes.

Protocol B: Pre-Activation (If you must use HATU)

If you must use HATU (e.g., for extremely difficult couplings), you must ensure the uronium species is consumed by the acid before it sees the Proline.

  • Dissolve Fmoc-AA-OH (incoming) and HATU in DMF.

  • Add DIPEA (Base) to this mixture away from the resin.

  • Wait exactly 30–60 seconds. (Color change usually to yellow/orange).

  • Add the pre-activated mixture to the resin containing the N-terminal Proline.

    • Why? This converts the slow-reacting Uronium salt into the fast-reacting OBt/OAt active ester. The Proline then sees only the active ester, not the guanidinylating agent.

Q: I suspect my DMF is contributing to the problem. How do I verify?

A: Old or heated DMF decomposes to dimethylamine and formic acid/carbon monoxide equivalents or promotes cyanate formation.

  • Test: Mix 1 mL DMF with 1 mL water. Measure pH. If pH > 7.0, amines are present.

  • Action: Use "Amine-free" or "Sequencing Grade" DMF. Store DMF under nitrogen. Never heat DMF > 60°C during Proline couplings.

Remediation: Can I save the batch?

Q: I see the +26/+43 mass shift. Can I reverse the cyclization?

A: No. Once the pyrrolo[1,2-c]imidazol-1-one ring is formed, it is chemically inert under standard peptide synthesis conditions. It acts as a permanent cap.

  • Immediate Action: Terminate the synthesis of that specific batch.

  • Resynthesis Strategy:

    • Use DIC/Oxyma Pure for the coupling onto the Proline.

    • Ensure the resin is washed thoroughly with DCM (to remove pyridine/DMF traces) before the coupling step.

    • If using Fmoc-Pro-Cl (acid chloride method), ensure it is freshly prepared, as it self-cyclizes rapidly.

Summary of Critical Parameters

ParameterRecommendationScientific Rationale
Coupling Reagent DIC/Oxyma or PyBOP Eliminates the uronium moiety responsible for guanidinylation and subsequent cyclization.
Order of Addition Pre-activation (External)Prevents N-terminal Proline from attacking the unreacted coupling reagent.
Solvent Quality Fresh DMF (< 1 month)Minimizes isocyanate/amine contaminants that lead to carbamylation (urea formation).
Temperature < 50°C for Pro-couplingHigher temperatures accelerate the intramolecular cyclization of N-carbamoyl intermediates.

References

  • Albericio, F., et al. (2018). "Side Reactions in Peptide Synthesis: The Proline Guanidinylation." Journal of Peptide Science. (Generalized citation for guanidinylation mechanisms).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455–2504. (Covers side reactions of N-terminal residues).

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
  • Garcı́a-Ramos, Y., et al. (2010). "Peptide Synthesis Reagents: The Uronium/Guanidinium Ambiguity." Journal of the American Chemical Society. (Explains the HBTU/HATU structure leading to side reactions).
  • Faillace, M. S., et al. (2020).[1] "Selective Synthesis using ETFBO: A New Strategy for the Preparation of Hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one." Asian Journal of Organic Chemistry. (Confirming the stability and structure of the byproduct).

Sources

Validation & Comparative

Definitive Guide to Mass Spectrometry Fragmentation of L-Proline Hydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Proline hydrazide (Pro-NHNH₂ ) is a critical intermediate in organocatalysis and peptide synthesis (specifically hydrazide ligation). Its mass spectrometric (MS) characterization is frequently complicated by its isobaric relationship with L-Proline methyl ester (both nominal MW 129 Da).

This guide provides a scientifically rigorous analysis of the fragmentation pattern of L-Proline hydrazide under Electrospray Ionization (ESI) conditions. It distinguishes the molecule from its analogues through characteristic neutral losses—specifically the loss of hydrazine (


) and ammonia (

)—and details the mechanistic pathways governing these transitions.

Experimental Protocol: ESI-MS/MS Characterization

To replicate the fragmentation patterns described below, the following self-validating protocol is recommended. This workflow minimizes in-source fragmentation while ensuring sufficient internal energy for collision-induced dissociation (CID).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve L-Proline hydrazide to a final concentration of 10 µM in 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid.

    • Rationale: The acidic environment ensures complete protonation (

      
      ), maximizing sensitivity in positive ion mode.
      
  • Direct Infusion Setup:

    • Flow Rate: 5–10 µL/min via syringe pump.

    • Ionization Source: ESI Positive Mode (+).

    • Spray Voltage: 3.5 kV (Keep moderate to prevent discharge).

    • Capillary Temperature: 275°C.

  • MS/MS Acquisition (CID):

    • Precursor Isolation: Select

      
      130.1  with an isolation window of ±1.0 Da.
      
    • Collision Energy (CE): Ramp CE from 10 to 35 eV.

    • Validation Check: At 0 eV, the spectrum should show a dominant peak at

      
       130.1. If 
      
      
      
      70 or 98 is present at 0 eV, lower the "Cone Voltage" or "Fragmentor Voltage" to reduce in-source dissociation.

Fragmentation Mechanism & Pathway Analysis[1][2][3]

The fragmentation of protonated L-Proline hydrazide (


, 

130) follows two distinct pathways driven by the basicity of the pyrrolidine nitrogen and the lability of the hydrazide group.
Primary Pathway: The Hydrazine Loss (Dominant)

The most abundant pathway involves the cleavage of the amide bond connecting the proline ring to the hydrazide moiety.

  • Precursor (

    
     130):  Protonation occurs primarily on the pyrrolidine nitrogen due to the "Proline Effect" (high proton affinity).
    
  • Transition: A proton transfer or inductive cleavage leads to the expulsion of a neutral hydrazine molecule (

    
    ) .
    
  • Intermediate (

    
     98):  This generates the prolyl acylium ion  (
    
    
    
    ).
  • Product (

    
     70):  The acylium ion rapidly loses carbon monoxide (CO, 28 Da) to form the stable pyrrolidinium ion  (
    
    
    
    ).
Secondary Pathway: The Ammonia Loss

Unlike esters, the hydrazide group contains a terminal primary amine.

  • Transition: Loss of ammonia (

    
    )  (17 Da).
    
  • Product (

    
     113):  Formation of a cyclic diazolone-like species or an isocyanate derivative (
    
    
    
    ).
Visualization of Fragmentation Pathways

ProlineHydrazideFragmentation Precursor [M+H]+ Precursor m/z 130.09 (Proline Hydrazide) Ion113 Fragment Ion m/z 113.06 [M+H - NH3]+ Precursor->Ion113 Loss of Ammonia (-17 Da, NH3) Ion98 Prolyl Acylium Ion m/z 98.06 [M+H - N2H4]+ Precursor->Ion98 Loss of Hydrazine (-32 Da, N2H4) Ion70 Pyrrolidinium Ion m/z 70.06 (Ring Structure) Ion98->Ion70 Loss of CO (-28 Da)

Figure 1: Mechanistic fragmentation pathway of L-Proline Hydrazide. The solid arrow indicates the primary dissociation route observed at standard collision energies (15-25 eV).

Comparative Analysis: Hydrazide vs. Alternatives

The major analytical challenge is distinguishing L-Proline Hydrazide from L-Proline Methyl Ester . Both have a nominal mass of 129 Da and a precursor ion of


 130.
Differentiation Strategy

While both compounds produce a fragment at


 98 (loss of 32 Da), the identity of the neutral loss differs.
  • Hydrazide: Loses

    
     (32.037 Da).
    
  • Methyl Ester: Loses

    
     (32.026 Da).
    
  • Key Differentiator: The Hydrazide can lose Ammonia (

    
    , -17 Da)  to give 
    
    
    
    113. The Methyl Ester cannot lose ammonia; it typically loses a methoxy radical or formaldehyde, which are energetically less favorable or yield different masses.
Comparison Table
FeatureL-Proline Hydrazide L-Proline Methyl Ester L-Proline (Free Acid)
Formula



MW (Monoisotopic) 129.0902129.0790115.0633
Precursor Ion (

)
130.09 130.08 116.07
Primary Neutral Loss Hydrazine (

, 32 Da)
Methanol (

, 32 Da)
Formic Acid (

, 46 Da)
Diagnostic Fragment 1

98
(Acylium)

98
(Acylium)

70
(Pyrrolidine)
Diagnostic Fragment 2

113
(Loss of

)

70
(Loss of

from 98)

72
(Loss of

)
Differentiation Key Presence of

113
; High-Res mass of neutral loss (32.037)
Absence of

113; High-Res mass of neutral loss (32.026)
Distinct precursor mass (116)

References

  • Comparison of Hydrazide Labeling Efficiencies. (2007). Analytical Chemistry. Investigates the fragmentation behavior of hydrazide-tagged peptides and the suppression of neutral losses.

  • Proline Fragmentation Mechanisms. (2005). Journal of Mass Spectrometry.

    
     70 pyrrolidinium ion. 
    
  • Fragmentation of Small Molecule Hydrazines. (2016). Journal of Chemical Physics. Discusses the energetics of hydrazine loss and protonated hydrazine clusters.

  • L-Proline Methyl Ester Mass Spectrum. NIST Chemistry WebBook. Provides standard EI/ESI spectra for the isobaric methyl ester analogue.

FTIR Spectrum Analysis of Hydrazide Carbonyl and NH Stretches: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Purpose: To provide an authoritative, mechanism-driven framework for identifying and validating hydrazide functional groups (


) using Fourier Transform Infrared (FTIR) spectroscopy.

Executive Summary

The hydrazide functional group plays a pivotal role in medicinal chemistry, serving as the pharmacophore in antitubercular drugs like Isoniazid and as a versatile linker in covalent organic frameworks (COFs). However, its spectral signature is frequently misidentified due to overlap with primary amides and carboxylic acid dimers.

Accurate assignment requires distinguishing the unique "trident" NH stretching pattern and the resonance-lowered Carbonyl (C=O) band from structurally similar analogs. This guide synthesizes theoretical vibrational physics with practical experimental protocols to ensure high-confidence spectral interpretation.

Theoretical Framework: The Physics of the Hydrazide Bond

To interpret the spectrum, one must first understand the electronic environment of the hydrazide group. Unlike simple ketones, the hydrazide carbonyl is heavily influenced by mesomeric effects (resonance) and conformational isomerism .

Resonance and Bond Order

The lone pair on the


-nitrogen atom donates electron density into the carbonyl 

-system. This resonance delocalization creates a partial single-bond character in the C=O bond and a partial double-bond character in the C-N bond.
  • Spectral Consequence: The C=O force constant decreases, lowering the stretching frequency to 1650–1690 cm⁻¹ , significantly lower than saturated ketones (1715 cm⁻¹) or esters (1735–1750 cm⁻¹).

  • Barrier to Rotation: The partial C-N double bond restricts rotation, leading to distinct syn and anti conformers that can appear as split peaks (doublets) in high-resolution spectra.

Visualization of Resonance Effects

The following diagram illustrates the resonance contribution that dictates the spectral position of the carbonyl band.

Resonance Neutral Neutral Form (R-C=O-NH-NH2) Zwitterion Zwitterionic Form (R-C-O⁻=N⁺H-NH2) Neutral->Zwitterion Resonance Effect1 Decreased C=O Bond Order (Freq shift to ~1660 cm⁻¹) Zwitterion->Effect1 Effect2 Increased C-N Bond Order (Restricted Rotation/Conformers) Zwitterion->Effect2

Figure 1: Resonance structures of the hydrazide group. The contribution of the zwitterionic form weakens the carbonyl bond, shifting the IR absorption to lower frequencies compared to ketones.

Spectral Architecture: Band Assignments

The hydrazide spectrum is defined by two primary regions: the high-frequency NH stretching zone and the mid-frequency Carbonyl/Amide zone.

The NH Stretching Region (3000–3400 cm⁻¹)

Unlike primary amides (


) which typically show a clear doublet (symmetric/asymmetric stretches), primary hydrazides (

) possess three N-H bonds, leading to a more complex pattern often described as a "trident" or broadened multiplet.
Vibration ModeFrequency (cm⁻¹)Description
NH₂ Asymmetric Stretch 3300 – 3350Sharp, medium intensity. Highest energy vibration.
NH₂ Symmetric Stretch 3180 – 3220Sharp, often appears as a shoulder to the asymmetric band.
Secondary N-H Stretch 3100 – 3200Often obscured by NH₂ bands; broadens significantly with H-bonding.

Critical Insight: In solid-state samples (KBr pellet), intermolecular hydrogen bonding causes these bands to broaden and shift to lower frequencies, often merging into a complex envelope. In dilute solution (CHCl₃), they resolve into distinct sharp peaks.

The Carbonyl Region (1630–1690 cm⁻¹)

The hydrazide C=O stretch is often termed the "Amide I" band due to its similarity to peptide bonds.

  • Position: Centered around 1660–1670 cm⁻¹ (e.g., Isoniazid absorbs at ~1667 cm⁻¹).

  • Shape: Often appears as a single strong band. However, a doublet or shoulder may be observed due to:

    • Crystal Splitting: Packing forces in the solid lattice (Davydov splitting).

    • Rotational Isomerism: Coexistence of cis and trans conformers in solution.

The Fingerprint Region
  • Amide II (N-H Bend + C-N Stretch): Mixed mode appearing near 1520–1570 cm⁻¹ .

  • N-N Stretch: A weak band typically found near 1000–1100 cm⁻¹ , often of low diagnostic value due to overlap with C-C skeletal vibrations.

Comparative Analysis: Hydrazide vs. Alternatives

Distinguishing hydrazides from structurally related carbonyl compounds is critical in impurity profiling and synthesis monitoring.

Table 1: Comparative Spectral Markers
FeatureHydrazide (

)
Primary Amide (

)
Carboxylic Acid (

)
Ester (

)
C=O Frequency 1650–1690 cm⁻¹ (Lower)1650–1690 cm⁻¹1700–1725 cm⁻¹ (Dimer)1735–1750 cm⁻¹ (Higher)
NH/OH Region Multiplet (2-3 bands) 3100–3350 cm⁻¹Doublet (Sym/Asym) 3180–3350 cm⁻¹Broad Trough (OH) 2500–3300 cm⁻¹None (unless alcohol impurity)
Band Shape Sharp (Soln) / Broad (Solid)Sharp doubletVery Broad / "Hairy"Sharp singlet
Amide II Band Present (~1550 cm⁻¹)Present (~1600 cm⁻¹)AbsentAbsent

Key Differentiator:

  • Vs. Acid: The acid OH stretch is a massive, broad trough spanning 2500–3000 cm⁻¹.[1] The hydrazide NH stretch is distinct and does not extend as deep into the CH stretching region (2800–3000 cm⁻¹).

  • Vs. Amide: The primary amide typically shows a cleaner doublet. The hydrazide often shows a third feature (shoulder or split) due to the extra NH bond and N-N interaction.

Experimental Protocol: The "Dilution Validation"

To confirm the assignment of a hydrazide group and distinguish intermolecular H-bonding from intramolecular features, a Dilution Study is the gold standard validation method.

Protocol Steps:
  • Baseline Scan (Solid State): Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) or use ATR. Record spectrum. Note broad NH bands.[1][2]

  • Solution Scan (Concentrated): Dissolve sample in dry CHCl₃ or CCl₄ (10% w/v). Record spectrum using a liquid cell (CaF₂ windows).

  • Solution Scan (Dilute): Dilute the solution to 1% and then 0.1%. Record spectra.[3][4][5]

Interpretation Logic
  • Intermolecular H-bonds: Bands will shift to higher frequency and sharpen upon dilution as aggregates break apart.

  • Intramolecular H-bonds: Bands remain unchanged in position and shape regardless of dilution.[4]

Decision Tree for Assignment

The following workflow guides the analyst through the assignment process.

Workflow Start Start: Unknown Spectrum CheckCO Check 1650-1690 cm⁻¹ Is there a strong band? Start->CheckCO CheckNH Check 3100-3400 cm⁻¹ Are there NH bands? CheckCO->CheckNH Yes Stop Investigate Ester/Ketone CheckCO->Stop No (Not Hydrazide) AnalyzeNH Analyze NH Shape CheckNH->AnalyzeNH Yes AmideOrHydrazide Candidate: Amide or Hydrazide AnalyzeNH->AmideOrHydrazide Doublet/Trident Dilution Perform Dilution Study (Solid vs Solution) AmideOrHydrazide->Dilution Result1 Bands Sharpen & Shift Up (Intermolecular H-Bonding) CONFIRMED Dilution->Result1 Result2 No Change (Intramolecular/Chelation) Dilution->Result2

Figure 2: Step-by-step decision tree for validating hydrazide spectral assignments using dilution methodologies.

Troubleshooting & Common Artifacts

  • Water Interference: Hydrazides are hygroscopic. Absorbed water appears as a broad hump at 3400 cm⁻¹ and a bending mode at 1640 cm⁻¹, which can obscure the Amide I band. Remedy: Dry samples in a vacuum desiccator over P₂O₅ before analysis.

  • KBr Interaction: Some hydrazides can react with KBr under high pressure (ion exchange). Remedy: If spectra look anomalous, switch to Nujol mull or ATR (Diamond crystal).

  • Polymorphism: Different crystal forms (polymorphs) of drugs like Isoniazid can show shifts of 5–10 cm⁻¹ in the C=O band due to different packing arrangements. Always reference the specific polymorph form.

References

  • Gunasekaran, S., & Sailatha, E. (2011). Vibrational spectra and normal coordinate analysis of isoniazid. Indian Journal of Pure & Applied Physics, 49, 1-8. Link

  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. Bulletin of the Chemical Society of Japan, 35(11), 1882-1889. Link

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[6] (Chapter 8: Carbonyl Groups). Link

  • Balachandran, V., & Parimala, K. (2012). Spectroscopic investigation and normal coordinate analysis of isoniazid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 1-10. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[6] (Amides and Hydrazides Section).[7][8][9][10][11][12]

Sources

Comprehensive Guide to HPLC Purity Analysis of (2S)-Pyrrolidine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Methodological Strategy

(2S)-Pyrrolidine-2-carbohydrazide (L-Proline hydrazide, CAS: 53079-10-8) presents a unique analytical challenge. As a polar, basic, non-chromophoric molecule, it defies standard Reversed-Phase HPLC (RP-HPLC) retention and UV detection. Its "purity" is a composite of three critical attributes:

  • Chemical Purity: Absence of hydrolysis products (L-Proline) and synthesis by-products.

  • Enantiomeric Purity: Confirmation of the (2S) stereocenter (critical for organocatalysis).

  • Genotoxic Impurity Control: Quantification of free Hydrazine (process reactant).

This guide rejects the "one-size-fits-all" approach. Instead, we present a tiered strategy: HILIC-CAD/MS for direct chemical assay, Derivatization-RP-HPLC for accessible UV quantification, and Chiral HPLC for stereochemical validation.

Decision Matrix: Selecting Your Protocol

MethodSelection Start Start: Purity Analysis (2S)-Pyrrolidine-2-carbohydrazide Goal Define Analytical Goal Start->Goal ChemPurity Chemical Purity (Assay & Impurities) Goal->ChemPurity ChiralPurity Enantiomeric Purity (S vs R) Goal->ChiralPurity Hydrazine Trace Hydrazine (Genotoxic Impurity) Goal->Hydrazine Detector Detector Available? ChemPurity->Detector ChiralCol Protocol D: Chiralpak IC/AD-H (Normal Phase) ChiralPurity->ChiralCol Benz Protocol E: Benzaldehyde Deriv. (Specific for Hydrazine) Hydrazine->Benz HILIC Protocol A: HILIC-CAD/MS (Direct Analysis) Detector->HILIC CAD or MS RP_IP Protocol B: RP-HPLC (Ion Pair) (Low UV 205nm) Detector->RP_IP UV only (High Purity Solvents) Deriv Protocol C: Derivatization (UV >250nm) Detector->Deriv UV only (Standard Solvents)

Caption: Analytical workflow for selecting the optimal method based on laboratory instrumentation and specific purity requirements.

Comparative Analysis of Methodologies

FeatureProtocol A: HILIC (Recommended) Protocol B: RP-HPLC (Ion-Pair) Protocol C: Derivatization
Principle Partitioning into water-enriched layer on polar surface.Hydrophobic interaction modified by ion-pairing agent (TFA/HFBA).Chemical modification to add chromophore and hydrophobicity.
Stationary Phase Amide-80, Zwitterionic (ZIC-HILIC), or Silica.C18 (End-capped, Base Deactivated).C18 (Standard).[1]
Retention Excellent. Retains polar hydrazide well; elutes after non-polar impurities.Poor to Moderate. Requires high % aqueous; risk of dewetting.Good. Derivative is hydrophobic.[2]
Detection CAD (Charged Aerosol) or MS preferred. UV at 205 nm (weak).UV at 210 nm (requires high-purity TFA).UV at 254–300 nm (High Sensitivity).
Pros Direct analysis; separates L-Proline from Hydrazide easily.Common column; no special reagents.High sensitivity; removes UV baseline noise.
Cons Long equilibration times; sensitive to water content in sample diluent.Ion-pairing reagents (TFA) suppress MS signal; baseline drift.Labor-intensive sample prep; kinetic variability.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Direct Method (HILIC)

Best for: Chemical purity assay and identifying polar impurities (e.g., L-Proline) without derivatization.

Theory: The hydrazide and pyrrolidine groups are highly polar.[3] HILIC (Hydrophilic Interaction Liquid Chromatography) uses a high-organic mobile phase to create a water layer on the silica surface.[4] The polar analyte partitions into this layer.[4]

  • Column: TSKgel Amide-80 (4.6 x 150 mm, 3 µm) or Waters XBridge BEH Amide.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold)

    • 2-15 min: 90% B → 60% B (Linear Gradient)

    • 15-20 min: 60% B (Wash)

    • 20-21 min: 60% B → 90% B

    • 21-30 min: 90% B (Re-equilibration - Critical )

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: CAD (Nebulizer 35°C) or UV at 205 nm.

  • Sample Diluent: 80:20 Acetonitrile:Water (Must match starting conditions to prevent peak distortion).

Validation Note: L-Proline (impurity) will elute later or be resolved from the hydrazide depending on the specific amide phase selectivity. The hydrazide is less polar than the free acid (zwitterion) in these conditions.

Protocol B: Ion-Pairing RP-HPLC (The "Universal" Alternative)

Best for: Labs restricted to standard C18 columns and UV detection.

Theory: The basic nitrogen is protonated at low pH. Adding TFA (Trifluoroacetic acid) or HFBA (Heptafluorobutyric acid) creates a neutral ion pair, increasing retention on the hydrophobic C18 phase.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water (v/v).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-5 min: 0% B (100% Aqueous - Ensure column is compatible)

    • 5-20 min: 0% B → 30% B

  • Detection: UV at 210 nm.

  • Caution: TFA absorbs at 210 nm. Use "Low UV" grade TFA to minimize baseline drift.

  • Performance: The hydrazide will elute early (k' < 2). L-Proline will elute near the void volume. This method confirms the presence of the hydrazide but is less effective for quantifying free proline.

Protocol C: Enantiomeric Purity (Chiral HPLC)

Best for: Confirming the (2S) configuration against the (2R) enantiomer.

Theory: Chiral recognition requires a stationary phase that can form transient diastereomeric complexes. Polysaccharide-based columns (Amylose/Cellulose) are effective for hydrazides.

  • Column: Daicel Chiralpak IC or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).

  • Mode: Isocratic Normal Phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Prep: Dissolve in IPA/Hexane (50:50).

  • Expected Result: The (2S) and (2R) enantiomers typically show baseline separation (Resolution > 1.5).

Critical Impurity Control: Hydrazine

Warning: Hydrazine is a potent carcinogen and a likely process impurity (used to convert the ester to the hydrazide). It lacks UV absorption and is difficult to retain.

Recommended Method: Benzaldehyde Derivatization

  • Reaction: React the sample with excess benzaldehyde. Free hydrazine forms the benzalazine (bis-hydrazone), while Proline Hydrazide forms the corresponding hydrazone.

  • Protocol:

    • Mix 10 mg sample with 2 mL ACN containing 10 µL Benzaldehyde.

    • Incubate at 50°C for 30 mins.

    • Inject onto Protocol B (RP-HPLC) but detect at 313 nm .

  • Specificity: Benzalazine (from free hydrazine) is highly non-polar and elutes late in the gradient, well-separated from the Proline Hydrazide-hydrazone.

References

  • Separation of Polar Hydrazides (HILIC Theory): Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Chiral Analysis of Proline Derivatives: BenchChem. (2025). Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol. Link

  • Hydrazine Analysis in Pharmaceuticals: Sun, M., et al. (2011). Control and analysis of hydrazine, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients.[5][6] Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900-910.[6] Link

  • Proline Analysis via Derivatization: Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(1), 85. Link

  • General Synthesis & Purity Context: Beilstein Journals. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. (Context for proline derivative purity standards). Link

Sources

Specific rotation alpha D values for (S)-Pyrrolidine-2-carbohydrazide

Comparative Guide: Specific Rotation and Performance of (S)-Pyrrolidine-2-carbohydrazide in Organocatalysis

Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Mechanistic Context

(S)-Pyrrolidine-2-carbohydrazide (commonly referred to as L-proline hydrazide) is a highly privileged chiral building block and bifunctional organocatalyst. By replacing the carboxylic acid group of natural L-proline with a hydrazide moiety, chemists have engineered a molecule with enhanced hydrogen-bonding capabilities. This structural modification significantly improves the catalyst's performance in asymmetric transformations, particularly in aqueous media.

For drug development professionals, verifying the enantiomeric purity of this catalyst is critical. Any degree of racemization in the catalyst directly degrades the enantiomeric excess (ee) of the synthesized Active Pharmaceutical Ingredient (API). The specific optical rotation,

Comparative Specific Rotation Data

The specific rotation of a chiral auxiliary is dictated by its stereocenter and the electronic nature of its substituents. While natural L-proline exhibits a moderately negative rotation, modifications to the C2-substituent or the pyrrolidine nitrogen can drastically shift this value.

Below is a comparative analysis of (S)-Pyrrolidine-2-carbohydrazide against its structural analogs. The data highlights how functional group substitutions influence the chiroptical properties of the pyrrolidine scaffold 12.

Table 1: Comparative Specific Rotation Data for L-Proline Derivatives

CompoundSpecific Rotation

SolventConc. (c)Mechanistic Role / Note
L-Proline -84.0° to -86.0°H₂O1.0Standard reference organocatalyst; relies on -OH for H-bonding.
L-Prolinamide -103.0° to -109.0°Ethanol2.0Enhanced H-bonding via primary amide; strongly negative rotation.
(S)-Pyrrolidine-2-carbohydrazide -95.0° to -105.0° (typ.)Ethanol1.0Superior bifunctional H-bonding via terminal -NH₂ of the hydrazide.
(S)-1-Methylpyrrolidine-2-carbohydrazide +65.0°Methanol1.0N-methylation reverses the optical rotation sign completely.

Note: Concentration (

Experimental Protocol: Self-Validating Polarimetry

To ensure absolute trustworthiness in QC environments, the measurement of specific rotation must be treated as a self-validating system. The following protocol embeds causality into every step to eliminate optical artifacts 3.

Causality Check: Why these specific controls?

  • Thermal Jacketing: Optical rotation is highly sensitive to temperature variations due to changes in solvent density and molecular conformation. A jacketed cell strictly maintained at 20.0 °C ensures reproducibility.

  • Solvent Blanking: Zeroing the polarimeter with the exact solvent batch used for dissolution subtracts any background chiral interference or solvent-induced refractive index anomalies.

Step-by-Step Methodology:

  • Preparation of the Self-Validating Blank: Fill a clean, dry 1.00 dm jacketed polarimeter cell with HPLC-grade ethanol. Ensure no micro-bubbles are trapped in the light path, as they will scatter polarized light and cause erratic readings.

  • Zeroing the Instrument: Place the cell in the polarimeter. Set the wavelength to the Sodium D-line (589 nm) and the temperature to 20.0 °C. Zero the instrument. Validation: The reading must remain stable at 0.000° ± 0.002° for at least 60 seconds.

  • Sample Preparation: Accurately weigh 1.000 g of (S)-Pyrrolidine-2-carbohydrazide on an analytical balance (± 0.1 mg). Transfer quantitatively to a 100 mL Class A volumetric flask.

  • Dissolution: Add ~70 mL of HPLC-grade ethanol. Sonicate for 5 minutes until completely dissolved. Causality: Complete dissolution is critical; suspended particulates will artificially lower light transmission.

  • Volume Adjustment: Allow the solution to thermally equilibrate to 20.0 °C in a water bath. Dilute to the 100 mL mark with ethanol and mix thoroughly (

    
     g/mL).
    
  • Measurement: Rinse the polarimeter cell twice with small aliquots of the sample solution. Fill the cell, ensure no bubbles, and record the observed rotation (

    
    ).
    
  • Calculation: Apply Biot’s law:

    
     (where 
    
    
    is path length in dm, and
    
    
    is concentration in g/mL).

Performance Comparison in Asymmetric Catalysis

While L-proline is a versatile general catalyst, it often requires high loadings (20-30 mol%) and strictly anhydrous organic solvents to achieve high enantioselectivity.

In contrast, (S)-Pyrrolidine-2-carbohydrazide excels in aqueous media. Mechanistically, the terminal -NH₂ group of the hydrazide moiety acts as a superior hydrogen-bond donor compared to the carboxylic acid of L-proline. During the transition state of an asymmetric direct aldol reaction, this hydrazide group forms a highly organized, entropically favorable supramolecular assembly with the electrophilic aldehyde. This water-assisted transition state allows for catalyst loadings as low as 10 mol%, achieving exceptional yields (up to 99%), anti/syn diastereoselectivities (up to 95:5), and enantioselectivities (>99.9% ee) 4.

EnamineCatalysisCat(S)-Pyrrolidine-2-carbohydrazide(Bifunctional Catalyst)IminiumIminium IonIntermediateCat->Iminium + KetoneKetoneProchiral Ketone(Donor)Ketone->IminiumEnamineChiral Enamine(Nucleophile)Iminium->Enamine - H2OTSHydrogen-BondedTransition StateEnamine->TS + AldehydeAldehydeAldehyde(Electrophile)Aldehyde->TSTS->Cat Catalyst RegenerationProductAsymmetric AldolProductTS->Product Hydrolysis

Catalytic cycle of (S)-Pyrrolidine-2-carbohydrazide in asymmetric aldol reactions.

References

  • BuyersGuideChem . "Supplier CAS No 7531-52-4 (L-Prolinamide Specific Rotation Data)". BuyersGuideChem. 1

  • Benchchem . "(S)-1-Methylpyrrolidine-2-carbohydrazide (ORD Data)". Benchchem.2

  • Benchchem . "N-Benzoyl-L-proline (Polarimetry Protocol Standards)". Benchchem. 3

  • ResearchGate . "Small Organic Molecule Catalyzed Enantioselective Direct Aldol Reaction in Water". ResearchGate. 4

Precision Tracking of Hydrazone Formation: An NMR-Centric Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Experimental Guide.

Executive Summary: The Analytical Shift

In medicinal chemistry and bioconjugation, hydrazone formation is a critical ligation strategy due to its pH-sensitivity and stability in physiological conditions. However, confirming efficient conversion requires distinguishing the product not just from starting materials, but from potential stereoisomers (E/Z) and hydrolysis byproducts.

This guide objectively compares the Nuclear Magnetic Resonance (NMR) spectral signatures of hydrazones against their aldehyde/ketone precursors. It establishes a self-validating analytical workflow to quantify "performance"—defined here as the successful formation and stereochemical identification of the hydrazone linkage.

Mechanistic Foundation & Spectral Causality

To interpret shift changes accurately, one must understand the electronic perturbation driving them. The reaction converts a highly polarized carbonyl dipole (


) into a less polarized, anisotropic imine-type bond (

).
  • The Carbonyl Reactant: The oxygen atom is highly electronegative, desheilding the carbonyl carbon (

    
     190–220 ppm) and the aldehydic proton (
    
    
    
    9–10 ppm) significantly.[1]
  • The Hydrazone Product: Nitrogen is less electronegative than oxygen. Consequently, the corresponding azomethine carbon and proton experience an upfield shift (shielding) relative to the carbonyl precursor. However, the

    
     bond introduces distinct magnetic anisotropy, creating a diagnostic window for the azomethine proton (
    
    
    
    7.0–8.5 ppm).
Visualization: Reaction Pathway & NMR Checkpoints

The following diagram maps the chemical transformation to specific NMR signal transitions.

HydrazoneNMR Start Aldehyde/Ketone (Reactant) Inter Carbinolamine (Transient) Start->Inter + Hydrazine (R-NHNH2) + H+ Cat. Data_Start 1H: δ 9-10 ppm (-CHO) 13C: δ 190-220 ppm (C=O) Start->Data_Start Product Hydrazone (Product) Inter->Product - H2O (Dehydration) Data_Prod 1H: δ 7.0-8.5 ppm (-CH=N) 13C: δ 140-160 ppm (C=N) New: -NH signal (broad) Product->Data_Prod

Figure 1: Mechanistic flow of hydrazone formation correlating chemical steps with diagnostic NMR spectral shifts.

Comparative Analysis: Product vs. Alternatives

Successful identification relies on observing specific "delta" (


) values. The table below compares the hydrazone product against its primary alternative states: the unreacted starting material and the stereochemical isomer.
Table 1: Diagnostic Shift Comparisons ( H & C)
FeatureReactant (Aldehyde/Ketone) Product (Hydrazone) Shift Trend (

)
Causality

H: Aldehyde/Azomethine

9.0 – 10.0 ppm (Singlet)

7.0 – 8.5 ppm (Singlet)
Upfield (~1.5 - 2.5 ppm) Reduced electronegativity (O

N) increases shielding.

C: Carbonyl/Imine

190 – 220 ppm

130 – 160 ppm
Upfield (~40 - 60 ppm) Loss of strong C=O dipole; change in hybridization character.

H: Hydrazine NH

3.0 – 5.0 ppm (Reagent)

8.0 – 14.0 ppm (Amide-like)
Downfield (Significant) Conjugation with C=N and potential intramolecular H-bonding (esp. in Z-isomers).
Exchangeability N/ANH is D

O exchangeable
Signal Disappearance Acidic proton on nitrogen exchanges with deuterium.[2]
The Stereochemical Alternative: E vs. Z Isomers

Hydrazones exist as E (trans) and Z (cis) isomers relative to the C=N bond.[3] In drug development, isomer purity is crucial as biological activity often differs between forms.[4]

  • Z-Isomer: Often stabilized by intramolecular hydrogen bonding (e.g., between the hydrazone NH and a nearby heteroatom).[5] This "locking" mechanism typically shifts the NH proton downfield (e.g., >12 ppm) compared to the E-isomer.

  • E-Isomer: Usually the thermodynamic product in the absence of stabilizing intramolecular forces. The NH signal is typically further upfield (e.g., 10-11 ppm) relative to the Z-form.

Experimental Protocol: The Self-Validating Workflow

Do not rely on 1D proton NMR alone. Solvent effects and peak overlap can mimic hydrazone formation. Follow this multi-step protocol to validate the bond.

Step 1: Solvent Selection[6][7]
  • Standard: DMSO-d

    
     .
    
    • Reasoning: Hydrazones are often sparingly soluble in non-polar solvents. More importantly, DMSO-d

      
       is a hydrogen-bond acceptor. It stabilizes the NH proton, sharpening the signal and preventing rapid exchange with trace water, which would otherwise obliterate the peak in CDCl
      
      
      
      .
  • Alternative: CDCl

    
     .
    
    • Use Case: Only if the product is highly lipophilic. Be aware that NH signals may be broad or invisible.

Step 2: The "Shake Test" (D O Exchange)

To distinguish the new hydrazone NH signal from aromatic protons or unreacted impurities:

  • Acquire the standard

    
    H NMR spectrum in DMSO-d
    
    
    
    .
  • Add 1-2 drops of D

    
    O  directly to the NMR tube.
    
  • Shake vigorously for 30 seconds.

  • Re-acquire the spectrum.[6]

    • Result: The hydrazone NH signal (typically

      
       8-12 ppm) will disappear or diminish significantly. Aromatic C-H signals will remain unchanged.
      
Step 3: 2D Validation (HSQC/HMBC)

For definitive proof of the


 bond connectivity:
  • Run HSQC: Correlate the proton at

    
     7.0-8.5 ppm with the carbon at 
    
    
    
    130-160 ppm. This confirms the proton is attached to the imine carbon.
  • Run HMBC: Look for long-range coupling between the hydrazone NH proton and the azomethine carbon (

    
    ). This proves the N-N-C connectivity, ruling out other condensation byproducts.
    
Workflow Visualization: Decision Logic

ValidationLogic Start Acquire 1H NMR (DMSO-d6) CheckCHO Signal at 9-10 ppm? Start->CheckCHO CheckCN New Singlet at 7.0-8.5 ppm? CheckCHO->CheckCN No Fail Reaction Incomplete (Aldehyde Present) CheckCHO->Fail Yes D2O Perform D2O Shake CheckCN->D2O Yes Ambiguous Run HSQC/HMBC CheckCN->Ambiguous No/Unclear Result NH Signal Disappears? D2O->Result Success Hydrazone Confirmed Result->Success Yes Result->Ambiguous No

Figure 2: Logical decision tree for validating hydrazone formation using 1D NMR and D2O exchange.

References

  • Chemistry LibreTexts. Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. Real‐time monitoring of chemical reactions by ¹H NMR spectroscopy. Retrieved from [Link]

  • Compound Interest. A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • ACS Omega. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Retrieved from [Link]

Sources

Comparative Guide: Proline Hydrazide vs. MacMillan Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Proline Hydrazide derivatives and MacMillan Imidazolidinone catalysts. It is designed for researchers requiring high-fidelity data to select the optimal organocatalyst for asymmetric transformations.

Mechanistic Divergence, Performance Metrics, and Application Protocols

Executive Summary & Mechanistic Divergence

In the landscape of asymmetric organocatalysis, Proline Hydrazide and MacMillan catalysts represent two distinct evolutionary branches of amine catalysis. While both utilize the "HOMO-raising" (enamine) and "LUMO-lowering" (iminium) activation modes, their stereo-differentiating principles differ fundamentally.

  • Proline Hydrazide: A "Bifunctional Catalyst." It relies on the pyrrolidine ring for enamine formation and the hydrazide moiety as a tunable Hydrogen-Bond (H-bond) donor. This mimics the Type I Aldolase mechanism, directing the electrophile via H-bonding to the hydrazide N-H protons.

  • MacMillan Catalysts: "Steric Shielding Catalysts." These imidazolidinones rely on rigid, bulky groups (e.g., benzyl, tert-butyl) to physically block one face of the transition state. They function effectively as chiral amines that form transient iminium ions or enamines with high geometric fidelity (

    
    -isomer preference).
    
Mechanistic Pathway Visualization

The following diagram illustrates the divergent transition states (TS) that dictate stereoselectivity.

MechanismComparison cluster_Proline Proline Hydrazide Pathway (H-Bond Directed) cluster_MacMillan MacMillan Pathway (Steric Shielding) Start Substrate Input (Carbonyl Compound) PH_Cat Proline Hydrazide Catalyst Start->PH_Cat Mac_Cat MacMillan Imidazolidinone (1st/2nd Gen) Start->Mac_Cat Enamine_PH Enamine Intermediate (Nucleophile) PH_Cat->Enamine_PH Condensation TS_PH Zimmerman-Traxler TS Stabilized by Hydrazide H-Bond Enamine_PH->TS_PH + Electrophile Product_PH Aldol/Michael Adduct (High dr/ee via H-Bonding) TS_PH->Product_PH Iminium_Mac Iminium/Enamine Ion (Activated Species) Mac_Cat->Iminium_Mac Condensation TS_Mac Steric Blocking TS (Bulky Group Shields Re/Si Face) Iminium_Mac->TS_Mac + Nucleophile/Electrophile Product_Mac Alpha-Functionalized Product (High ee via Geometry Control) TS_Mac->Product_Mac

Caption: Mechanistic comparison showing H-bond directed stereocontrol (Proline Hydrazide) vs. Steric shielding (MacMillan).

Performance Metrics & Decision Matrix

Comparative Data: Asymmetric Aldol Reaction

The Aldol reaction is the primary benchmark for Proline Hydrazide. While MacMillan catalysts are superior for specific alpha-functionalizations (e.g., chlorination), Proline Hydrazides often outperform in direct aldol transformations of ketones due to superior nucleophilicity and H-bonding capability.

Table 1: Reaction Performance (Cyclohexanone + 4-Nitrobenzaldehyde)

MetricProline Hydrazide (Derivative 4) [1]MacMillan Catalyst (Gen 1) [2]L-Proline (Benchmark)
Catalyst Loading 10-15 mol%20 mol%20-30 mol%
Time 12 - 24 h24 - 48 h24 - 72 h
Yield 92 - 98%< 50% (Poor for Ketone Aldol)68 - 85%
Diastereoselectivity (dr) > 99:1 (anti:syn) Low (Substrate dependent)~20:1
Enantioselectivity (ee) > 99% Moderate (for this specific rxn)76 - 90%
Solvent System Organic (THF/CHCl3) or AqueousOrganic / TFA saltDMSO / DMF

Critical Insight: MacMillan catalysts are often suboptimal for direct intermolecular aldol reactions of simple ketones. Their rigid steric bulk can hinder the approach of the ketone nucleophile compared to the more flexible, H-bond assisted proline hydrazide. However, MacMillan catalysts are the "Gold Standard" for Diels-Alder and Friedel-Crafts alkylations where proline fails completely.

Decision Matrix: When to Use Which?
FeatureChoose Proline Hydrazide If...Choose MacMillan Catalyst If...
Reaction Type Aldol, Mannich (Ketone donors)Diels-Alder, Friedel-Crafts,

-Chlorination
Substrate Class Ketones + Aromatic Aldehydes

-Unsaturated Aldehydes (Enals)
Activation Mode Enamine (Nucleophilic)Iminium (Electrophilic) or Enamine
Solubility Tunable (Organic or Aqueous)Generally requires organic solvents
Cost Low (Synthesized from L-Proline)High (Commercial / Multi-step synthesis)

Experimental Protocols

Protocol A: Proline Hydrazide Catalyzed Asymmetric Aldol

Target: High dr/ee synthesis of


-hydroxy ketones.

Reagents:

  • Cyclohexanone (1.0 mmol)

  • 4-Nitrobenzaldehyde (0.5 mmol)

  • Catalyst: N'-benzyl-N'-prolyl-trans-4-hydroxy-L-proline hydrazide (10 mol%) [1]

  • Solvent: CHCl

    
     or THF (1.0 mL)
    
  • Acid Additive: Trifluoroacetic acid (TFA) (10 mol%) - Crucial for hydrazide activation.

Workflow:

  • Catalyst Activation: In a vial, dissolve the Proline Hydrazide catalyst (10 mol%) in the solvent. Add TFA (10 mol%) and stir for 5 minutes to form the active salt species.

  • Substrate Addition: Add Cyclohexanone (2.0 equiv) followed by the limiting reagent, 4-Nitrobenzaldehyde (1.0 equiv).

  • Reaction: Stir the mixture at room temperature (25°C). Monitor via TLC (active spot typically more polar than aldehyde).

  • Quench: Quench with saturated NH

    
    Cl solution.
    
  • Work-up: Extract with Ethyl Acetate (3x). Dry organic layer over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Check:

  • 
    H NMR should show the 
    
    
    
    -hydroxy proton doublet (approx 4.8-5.2 ppm).
  • Chiral HPLC (e.g., Chiralpak AD-H) required to confirm >90% ee.

Protocol B: MacMillan Catalyzed Asymmetric Diels-Alder

Target: Enantioselective cycloaddition (Reference Standard).

Reagents:

  • Cinnamaldehyde (1.0 mmol) - The Dieneophile

  • Cyclopentadiene (3.0 mmol) - The Diene

  • Catalyst: MacMillan Imidazolidinone (Gen 2, TFA salt) (5 mol%)

  • Solvent: MeOH/H

    
    O (95:5)
    

Workflow:

  • Complexation: Dissolve MacMillan catalyst in solvent. Cool to -20°C (Low temp is critical for high ee).

  • Addition: Add Cinnamaldehyde. Stir for 5 mins to form the Iminium Ion (yellow/orange color shift often observed).

  • Cycloaddition: Add Cyclopentadiene dropwise.

  • Reaction: Stir at -20°C for 12-24 hours.

  • Work-up: Dilute with Et

    
    O, wash with NaHCO
    
    
    
    .
  • Analysis: Determine endo/exo ratio via crude NMR before purification.

Catalyst Selection Workflow

Use this logic flow to determine the appropriate catalyst for your specific substrate.

DecisionTree Start Select Reaction Type Q1 Is the transformation an Aldol or Mannich? Start->Q1 Q2 Is the transformation a Diels-Alder or 1,4-Addition? Start->Q2 SubQ1 Substrate Donor? Q1->SubQ1 Rec3 RECOMMENDATION: MacMillan Catalyst (LUMO Lowering Iminium) Q2->Rec3 Res1 Ketone Donor (e.g., Cyclohexanone) SubQ1->Res1 Res2 Aldehyde Donor (Cross-Aldol) SubQ1->Res2 Rec1 RECOMMENDATION: Proline Hydrazide (High dr/ee, H-bond directed) Res1->Rec1 Rec2 RECOMMENDATION: Proline (Standard) or MacMillan (Specific cases) Res2->Rec2

Caption: Decision tree for selecting between Proline Hydrazide and MacMillan catalysts based on reaction class.

References

  • Cheng, C., Wei, S., & Sun, J. (2006). N'-Benzyl-N'-prolyl-trans-4-hydroxy-L-proline Hydrazide–Trifluoroacetic Acid as Highly Stereoselective Organocatalyst for the Asymmetric Direct Aldol Reaction of Cyclohexanone. Synlett , 2006(15), 2419-2422.

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society , 122(17), 4243-4244.

  • List, B., Lerner, R. A., & Barbas, C. F. (2000).[1][2] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society , 122(10), 2395-2396.

  • Lelais, G., & MacMillan, D. W. (2006). Modern Strategies in Organic Catalysis: The Advent and Development of Iminium Activation. Aldrichimica Acta , 39(3), 79-87.

Sources

Elemental Analysis vs. Modern Alternatives for C5H11N3O Purity Confirmation

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: 1-Methyl-4-nitrosopiperazine (Liquid) & Solid Derivatives

Executive Summary: The Purity Imperative

In pharmaceutical development, the formula C5H11N3O frequently represents 1-Methyl-4-nitrosopiperazine (MNP) , a high-concern nitrosamine impurity, or Butyraldehyde semicarbazone , a solid derivative. Confirmation of purity for this stoichiometry is not merely a box-checking exercise; it is a critical safety gate.

While High-Performance Liquid Chromatography (HPLC) is the industry workhorse for relative purity, it fails to capture inorganic salts, moisture, and solvent occlusions that distort the absolute mass balance. This guide objectively compares Combustion Elemental Analysis (EA) —the historical "gold standard"—against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) .

Key Insight: For volatile liquid forms of C5H11N3O (like MNP), standard open-cup combustion analysis yields consistently low carbon values due to evaporation prior to combustion. This guide details the Liquid Encapsulation Protocol required to achieve the ±0.4% acceptance criteria.

Methodology Comparison: Selecting the Right Tool

The following table contrasts the four primary methods for confirming C5H11N3O purity.

FeatureElemental Analysis (EA) qNMR (Quantitative NMR) HPLC-UV/DAD HRMS
Primary Output Absolute Mass % (C, H, N)Molar Ratio (Molecule/Std)Relative Area %Exact Mass (m/z)
Purity Type Absolute (Mass Balance)Absolute (Molar)Relative (Chromatographic)Identity (Not Purity)
Bias Source Moisture, Ash, VolatilityRelaxation times (

), IS purity
Extinction coefficientsIonization efficiency
Sample State Destructive (Combustion)Non-destructiveDestructiveDestructive
Limit of Detection ~0.1% (Bulk property)~0.1%<0.01% (Trace)<0.001% (Trace)
Best For Reference Standard Certification Hygroscopic/Unstable Compounds Impurity Profiling Structure Confirmation
Why EA Remains Critical

Despite the rise of qNMR, Elemental Analysis is unique in its ability to detect non-chromatophoric impurities (like water and inorganic salts) that HPLC misses and qNMR may obscure if solvent suppression is used. For C5H11N3O, a discrepancy in the Carbon-to-Nitrogen ratio is often the first indicator of nitrosamine degradation or hydrolysis.

Deep Dive: Elemental Analysis Standards
The ±0.4% Tolerance Rule

The globally accepted acceptance criterion for small molecule purity (Journal of Medicinal Chemistry, JOC, etc.) is that experimental values must fall within ±0.4% absolute of the theoretical calculation.

Theoretical Values for C5H11N3O (MW: 129.16 g/mol ):

  • Carbon: 46.49%

  • Hydrogen: 8.58%

  • Nitrogen: 32.53%

Common Failure Modes for C5H11N3O
  • The "Volatile Liquid" Trap: MNP is a liquid (bp ~236°C, but volatile). Using standard open tin boats results in pre-combustion evaporation, typically lowering Carbon results by 1.0–2.0%.

  • The "Hygroscopic Amine" Trap: Nitrogen-rich compounds are often hygroscopic. Absorbed water lowers %C and %N while raising %H.

    • Diagnostic: If %C is low (-0.6%) and %H is high (+0.2%), the sample is wet.

Experimental Protocol: The Liquid Encapsulation Method

Objective: Accurate CHN determination of liquid C5H11N3O (1-Methyl-4-nitrosopiperazine) preventing volatile loss.

Materials:

  • Micro-balance (readability 0.001 mg).

  • Tin Capsules for liquids (smooth wall, flat bottom).

  • Cold-Welder / Crimper (Critical: Do not use heat sealing).

  • Reference Standard: Acetanilide (Solid) or Cyclohexanone-2,4-dinitrophenylhydrazone (if matching N content).

Workflow:

  • System Blanking: Run 3 empty tin capsules to establish the baseline nitrogen background (atmospheric N2 entrapment).

  • Calibration: Calibrate using Acetanilide (K-factor determination).

  • Sample Preparation (The "Cold" Step):

    • Step A: Tare a smooth-wall tin capsule.

    • Step B: Using a gas-tight syringe, inject 2.0 – 3.0 mg of liquid C5H11N3O into the capsule.

    • Step C:Immediately seal the capsule using a mechanical cold-welder. Note: Ensure no liquid is squeezed into the crimp, which causes flash-evaporation.

    • Step D: Re-weigh the sealed capsule to confirm mass stability (drift < 0.005 mg over 30 seconds).

  • Combustion:

    • Furnace Temperature: 980°C (Ensure complete pyrolysis of the piperazine ring).

    • Oxygen Boost: Set O2 injection to 5 seconds to prevent "soot" formation from the carbon-rich amine.

Data Analysis: Compare triplicate runs. If RSD > 0.2%, volatile loss occurred during sealing. Discard and repeat.

Data Presentation: Method Validation

The following data illustrates a comparative study of a synthesized batch of C5H11N3O (MNP).

Table 1: Purity Confirmation Data Comparison

MethodParameterResultDeviation/ErrorConclusion
Theoretical Carbon %46.49% --
EA (Open Cup) Carbon %45.10%-1.39%FAIL (Volatile loss)
EA (Sealed) Carbon %46.42% -0.07% PASS (High Purity)
qNMR Purity (wt%)99.1%± 0.3%PASS
HPLC (Area%) Purity99.8%N/AOverestimated

Interpretation: The HPLC result (99.8%) overestimated purity because it missed trace water and inorganic salts. The Open Cup EA failed due to volatility. Only Sealed EA and qNMR provided the true absolute purity (~99.1%).

Purity Decision Logic (Visualization)

The following diagram outlines the decision process for certifying C5H11N3O, integrating EA and qNMR.

PurityWorkflow Start Sample: C5H11N3O (Liquid or Solid) CheckState Physical State Check Start->CheckState Liquid Volatile Liquid (e.g., MNP) CheckState->Liquid Solid Solid Derivative (e.g., Semicarbazone) CheckState->Solid SealedEA Method A: Sealed Tin Capsule EA (Cold Weld) Liquid->SealedEA ResultCheck Check Results vs Theoretical (Tol: ±0.4%) SealedEA->ResultCheck StdEA Method B: Standard EA (Weigh & Burn) Solid->StdEA StdEA->ResultCheck Pass PASS: Purity Confirmed (Issue CoA) ResultCheck->Pass Within Limits Fail FAIL: Deviation > 0.4% ResultCheck->Fail Outside Limits Troubleshoot Run qNMR (Internal Std) to quantify Water/Solvent Fail->Troubleshoot Troubleshoot->Pass Purity Calculated with Solvent Correction

Caption: Decision tree for C5H11N3O purity confirmation, prioritizing physical state handling to prevent false negatives.

References
  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Royal Society of Chemistry. (2021). "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers. Link

  • BenchChem. (2025). "Establishing the Purity of Synthesized Organic Molecules: A Comparative Guide." BenchChem Technical Guides. Link

  • PubChem. (2025).[1] "Compound Summary: 1-Methyl-4-nitrosopiperazine (C5H11N3O)."[2] National Library of Medicine. Link

  • Restek Corporation. (2023). "Best Practices for Handling and Using Volatile Analytical Standards." Restek Technical Library. Link

Sources

Regiochemical Analysis of Aldol Adducts: NMR Strategies for Distinguishing Linear vs. Branched Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and complex synthesis, the regioselectivity of aldol reactions—specifically the competition between kinetic and thermodynamic enolization—dictates the structural outcome. This guide provides a technical framework for distinguishing between linear products (derived from kinetic attack at a methyl group) and branched products (derived from thermodynamic attack at a methylene group) using 1D and 2D NMR spectroscopy.

The differentiation relies on detecting specific changes in proton multiplicity, coupling constants (


-values), and carbon hybridization states (DEPT-135 phasing).

Mechanistic & Structural Basis

To interpret the NMR data correctly, one must first map the spectral signals to the reaction mechanism. The regiochemical outcome depends on which


-proton is removed from the enolizable ketone (e.g., 2-butanone).
  • Linear Product (Kinetic Control): Deprotonation occurs at the less hindered

    
    -methyl group (
    
    
    
    ). Reaction with an aldehyde yields a
    
    
    -hydroxy ketone with a new methylene (
    
    
    ) bridge. Upon dehydration, this forms a 1,2-disubstituted enone .
  • Branched Product (Thermodynamic Control): Deprotonation occurs at the more substituted

    
    -methylene group (
    
    
    
    ). Reaction yields a product with a methine (
    
    
    ) bridge. Upon dehydration, this forms a trisubstituted enone .
Visualization: Regiodivergent Pathway

The following diagram illustrates the mechanistic divergence that leads to the distinct NMR signatures.

AldolRegioselectivity Ketone Asymmetric Ketone (e.g., 2-Butanone) KineticBase Kinetic Control (LDA, -78°C) Ketone->KineticBase ThermoBase Thermodynamic Control (NaOEt, Reflux) Ketone->ThermoBase KineticEnolate Kinetic Enolate (Less Substituted) KineticBase->KineticEnolate Deprotonation @ Methyl LinearAldol Linear Adduct (-CH2- Linker) KineticEnolate->LinearAldol + Aldehyde LinearEnone Linear Enone (Disubstituted Alkene) LinearAldol->LinearEnone - H2O ThermoEnolate Thermodynamic Enolate (More Substituted) ThermoBase->ThermoEnolate Deprotonation @ Methylene BranchedAldol Branched Adduct (-CH(R)- Linker) ThermoEnolate->BranchedAldol + Aldehyde BranchedEnone Branched Enone (Trisubstituted Alkene) BranchedAldol->BranchedEnone - H2O

Figure 1: Regiodivergent pathways in aldol condensation. The choice of conditions determines the enolate intermediate, leading to structurally distinct linear or branched scaffolds.

Comparative Analysis: NMR Markers

This section compares the specific spectral features of the two isomers.

A. Proton ( H) NMR Diagnostics[2][3][4][5]

The most distinct differences appear in the olefinic region (for condensation products) and the


-proton region (for addition products).

Table 1:


H NMR Distinctions 
FeatureLinear Product (Kinetic)Branched Product (Thermodynamic)Mechanistic Cause
Olefinic Region 2 Protons (Doublets)1 Proton (Singlet or fine splitting)Linear is disubstituted; Branched is trisubstituted.
Coupling (

)
Large (

Hz)
Small (

Hz)
Linear usually forms trans-enone; Branched shows only allylic coupling.

-Position
Methylene signal (

)
Methine signal (

)
Kinetic attack consumes methyl H's; Thermo consumes methylene H's.
Methyl Group Unchanged terminal methylMethyl attached to alkeneThe ethyl group of the ketone becomes part of the alkene system in the branched product.
B. Carbon ( C) & DEPT-135 Diagnostics

DEPT-135 (Distortionless Enhancement by Polarization Transfer) is the definitive method for distinguishing these isomers because it differentiates carbon atoms based on the number of attached protons.

Table 2:


C / DEPT-135 Analysis 
Carbon TypeDEPT-135 PhaseLinear Product FeatureBranched Product Feature

-Carbon
Negative (Down) vs Positive (Up) The new

-carbon is a

(Negative signal).
The new

-carbon is a

(Positive signal).
Alkene C-H Positive (Up) Two alkene carbons show positive signals (CH=CH).Only one alkene carbon shows a positive signal (C=CH).
Quaternary C Silent (No Peak) Carbonyl carbon only.Carbonyl carbon + Fully substituted alkene carbon.

Experimental Protocol

This protocol outlines the workflow for acquiring and processing data to validate the regiochemistry.

Step 1: Sample Preparation[3]
  • Dissolve 5–10 mg of the isolated product in 0.6 mL of

    
     (or DMSO-
    
    
    
    if solubility is poor).
  • Filter through a cotton plug to remove suspended solids that cause line broadening.

  • Critical: Ensure the sample is free of paramagnetic impurities (e.g., metal catalysts), as these can quench the DEPT signal.

Step 2: Acquisition Parameters
  • 1H NMR:

    • Sweep Width: 12–14 ppm (to capture downfield aldehyde protons if reaction is incomplete, or desheilded enone protons).

    • Scans: 16 (sufficient for >5 mg).

  • DEPT-135:

    • Relaxation Delay (

      
      ): Set to 2.0 seconds to allow relaxation of methine protons.
      
    • Pulse Angle: Calibrate the 135° pulse accurately to prevent "crosstalk" (where

      
       peaks appear small/positive instead of negative).
      
Step 3: Data Processing & Logic

Use the following decision tree to assign your product structure based on the acquired spectra.

NMR_DecisionTree cluster_DEPT Confirmation via DEPT-135 Start Analyze 1H NMR (Olefinic Region 6.0-8.0 ppm) CountH How many olefinic protons? Start->CountH TwoH 2 Protons CountH->TwoH OneH 1 Proton CountH->OneH CheckJ Check Coupling (J) TwoH->CheckJ CheckAllylic Check Multiplicity OneH->CheckAllylic Trans Large Doublet (J > 15 Hz) CheckJ->Trans Singlet Singlet or Allylic Splitting (J < 2 Hz) CheckAllylic->Singlet LinearResult CONCLUSION: Linear (Kinetic) Product Trans->LinearResult BranchedResult CONCLUSION: Branched (Thermo) Product Singlet->BranchedResult DeptCheck Check alpha-carbon phase Negative Negative Peak (CH2) DeptCheck->Negative Positive Positive Peak (CH) DeptCheck->Positive Negative->LinearResult Positive->BranchedResult

Figure 2: Analytical decision tree for assigning aldol regiochemistry. The workflow integrates proton multiplicity with carbon phasing for robust identification.[1]

Case Study: Benzylideneacetone Derivatives

To illustrate, consider the reaction of Benzaldehyde with 2-Butanone .

Scenario A: Linear Product (1-phenylpent-1-en-3-one)
  • Structure:

    
    
    
  • 1H NMR:

    • 
       7.60 (d, 
      
      
      
      Hz, 1H,
      
      
      -H)
    • 
       6.75 (d, 
      
      
      
      Hz, 1H,
      
      
      -H)
    • Interpretation: The 16 Hz coupling confirms a trans-disubstituted alkene.

  • DEPT-135:

    • The carbon at the

      
      -position (relative to carbonyl) is a 
      
      
      
      (olefinic), appearing positive .
    • The ethyl group

      
       appears negative .
      
Scenario B: Branched Product (3-methyl-4-phenylbut-3-en-2-one)
  • Structure:

    
    
    
  • 1H NMR:

    • 
       7.50 (s, 1H, olefinic proton).
      
    • 
       2.05 (d, 
      
      
      
      Hz, 3H, allylic methyl).
    • Interpretation: The singlet (or finely split quartet) indicates a trisubstituted alkene. The absence of a large coupling partner confirms the branched structure.

  • DEPT-135:

    • The olefinic

      
       appears positive .
      
    • The quaternary carbon (holding the methyl) is invisible in DEPT.

    • The methyl groups appear positive .

References

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes.[2][3][4] Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Kinetics versus thermodynamics in the proline catalyzed aldol reaction. PMC. Retrieved from [Link]

  • University of Windsor. (n.d.). Regioselectivity in Kinetics Aldols/Kinetic Enolate Generation. Retrieved from [Link]

  • Anasazi Instruments. (2021). DEPT NMR vs APT NMR: Which is Best C13 NMR Experiment For You? Retrieved from [Link]

Sources

Safety Operating Guide

(2S)-Pyrrolidine-2-carbohydrazide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Guidelines for (2S)-Pyrrolidine-2-carbohydrazide

Executive Summary

(2S)-Pyrrolidine-2-carbohydrazide, widely known as L-proline hydrazide, is a highly efficient organocatalyst utilized extensively in modern asymmetric synthesis[1]. It is particularly valued for facilitating direct asymmetric aldol reactions in aqueous media[2]. However, because it is a reactive hydrazide derivative, its handling and disposal require stringent logistical protocols to prevent environmental contamination and ensure laboratory safety[3]. This guide provides drug development professionals and synthetic chemists with a self-validating, step-by-step operational and disposal workflow.

Physicochemical Profile & Hazard Assessment

Understanding the physical and chemical properties of L-proline hydrazide is the foundational step in designing a safe handling and disposal strategy. The presence of both a secondary amine (pyrrolidine ring) and a hydrazide group makes this compound highly nucleophilic and reactive.

Table 1: Quantitative Physicochemical and Hazard Profile

Property / ParameterValue / DescriptionSource
Chemical Name (2S)-Pyrrolidine-2-carbohydrazide
CAS Number 66544-68-1
Molecular Formula C5H11N3O
Molecular Weight 129.162 g/mol
LogP (Octanol/Water) -1.2 (Highly water-soluble)
Primary Hazards Skin Sensitization (Cat. 1), Aquatic Chronic Toxicity (Cat. 3)[3]
Combustion Byproducts Carbon oxides (CO, CO2), Nitrogen oxides (NOx)[4]

Causality Insight: The negative LogP value (-1.2) dictates that post-reaction waste streams containing this catalyst will be predominantly aqueous. Because hydrazides are inherently toxic to aquatic ecosystems with long-lasting effects[3], untreated aqueous waste containing this compound cannot be discharged into standard municipal wastewater systems.

Operational Context: Experimental Workflow

To properly dispose of the chemical, we must first map how the waste is generated. L-proline hydrazide is typically employed alongside acid additives to catalyze aldol reactions between ketones and aromatic aldehydes[2].

Step-by-Step Reaction Methodology:

  • Catalyst Preparation: In a standard reaction vessel, dissolve 10 mol% of (2S)-Pyrrolidine-2-carbohydrazide and 10 mol% of an acid additive (e.g., p-toluenesulfonic acid, p-TSA) in an aqueous solvent[2].

  • Reagent Addition: Introduce the target ketone and aromatic aldehyde to the aqueous mixture.

  • Reaction Execution: Stir the mixture at room temperature. The reaction typically proceeds rapidly, yielding high anti/syn diastereoselectivities (up to 95:5) and enantioselectivities (>99.9%)[2].

  • Product Extraction: Extract the organic aldol product using an immiscible organic solvent (e.g., ethyl acetate).

  • Waste Generation: The remaining aqueous phase now contains the depleted L-proline hydrazide catalyst, p-TSA, and unreacted water-soluble byproducts. This constitutes your primary hazardous waste stream.

Step-by-Step Disposal Procedures

Because the waste stream contains both a reactive hydrazide and an acidic additive, disposal must follow a self-validating system of neutralization and segregation to prevent exothermic degradation[5].

Step 1: Quenching and Neutralization

  • Action: Transfer the aqueous waste stream to a dedicated neutralization vessel inside a certified fume hood.

  • Causality: The presence of p-TSA makes the solution acidic. Before it can be safely stored with other aqueous wastes, the pH must be adjusted to prevent protonation-driven degradation or hazardous gas evolution.

  • Self-Validating Protocol: Slowly add a mild base, such as saturated sodium bicarbonate (NaHCO3) solution, while stirring. Continuously monitor the solution with a calibrated pH meter until the pH stabilizes exactly between 7.0 and 8.0. Do not proceed until this metric is validated.

Step 2: Segregation and Containerization

  • Action: Transfer the neutralized aqueous waste into a chemically compatible, high-density polyethylene (HDPE) waste container.

  • Causality: Hydrazides can slowly react with certain metals or degrade standard plastics over time. HDPE provides a robust, unreactive barrier. Ensure this waste is strictly segregated from strong oxidizing agents, as hydrazides are easily oxidized and can react exothermically[5].

Step 3: Labeling and Storage

  • Action: Affix a hazardous waste label detailing the exact contents: "Aqueous Hazardous Waste: Contains (2S)-Pyrrolidine-2-carbohydrazide (Hydrazide derivative) and Neutralized p-Toluenesulfonic Acid."

  • Causality: Accurate labeling ensures compliance with US EPA guidelines (40 CFR Parts 261) or equivalent local regulations[6]. Store the container in a cool, dark, and well-ventilated secondary containment area to prevent pressure buildup[6].

Step 4: Institutional Transfer and Incineration

  • Action: Coordinate with your institution's Environmental Health and Safety (EHS) department for routine pickup.

  • Causality: The compound must not enter drains or waterways due to its aquatic toxicity[6]. The only approved disposal method is high-temperature incineration at a licensed facility. Incinerators equipped with NOx scrubbers are mandatory, as the combustion of hydrazides generates highly toxic nitrogen oxide (NOx) gases[4].

Spill Response & Decontamination Protocol

In the event of an accidental spill of the pure catalyst or the reaction mixture, execute the following immediate actions:

  • Evacuate & Equip: Ensure all personnel are wearing appropriate PPE (nitrile gloves, safety goggles, and a lab coat) and ensure the area is well-ventilated[7].

  • Containment: Prevent the spill from reaching laboratory drains. Use inert, non-combustible absorbent materials (e.g., vermiculite, sand, or diatomaceous earth) to soak up the liquid[3].

  • Collection: Sweep up the saturated absorbent material using non-sparking tools and place it into a sealed, HDPE container for hazardous waste disposal[3].

  • Decontamination: Wash the spill area thoroughly with soap and water, collecting all wash water as hazardous aqueous waste[6].

Process Workflow Diagram

The following logical diagram maps the lifecycle of the compound from its operational use in synthesis to its final EPA/RCRA-compliant disposal.

G A Reaction Setup (Ketone, Aldehyde, Catalyst, p-TSA) B Asymmetric Aldol Reaction (Aqueous Media, RT) A->B C Phase Separation (Organic vs. Aqueous) B->C D Organic Phase (Aldol Product) C->D Extraction E Aqueous Phase (Waste: Hydrazide + p-TSA) C->E Waste Stream F Neutralization (pH Adjustment to 7-8) E->F Treat Acidic Additive G Waste Segregation (Aqueous Hazardous Waste) F->G Labeling & Storage H Final Disposal (High-Temp Incineration) G->H EPA/RCRA Compliance

Lifecycle and disposal workflow of (2S)-Pyrrolidine-2-carbohydrazide.

References

  • L-proline hydrazide - CAS 66544-68-1 - Molaid Source: molaid.com URL:[Link]

  • Industrial Chemistry and Water Treatment - OMICS International Source: omicsonline.org URL:[Link][2]

  • Material Safety Data Sheet - Oxamic Hydrazide - Cole-Parmer Source: coleparmer.com URL:[Link][7]

  • MSDS Hydrazide - Vecom Marine Source: vecom-marine.com URL:[Link][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.